molecular formula C18H14N2NaO6S B610103 Pigment red 57 CAS No. 5858-81-1

Pigment red 57

Cat. No.: B610103
CAS No.: 5858-81-1
M. Wt: 409.4 g/mol
InChI Key: DYRCAPXESLYYIJ-UHFFFAOYSA-N
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Description

Pigment Red 57, also known as D&C Red No. 6, is a synthetic monoazo dye produced from petroleum or coal tar sources. It is FDA-approved for use in pharmaceuticals and cosmetics, making it a compound of significant interest for research in these fields. The pigment is commonly used for the bulk coloring of plastics and synthetic fibers, as well as in surface coatings such as paints and inks. Its extensive application in printing inks is due to its bright, intense red hue and its stability, offering durability and colorfastness. Ongoing scientific research explores advanced modifications of related pigments, such as this compound:1, to enhance their properties. Recent investigations focus on creating hydrophilic core-shell structures and pigment solid solutions to improve dispersibility in water-based systems, which is a key area of development for next-generation aqueous inks and coatings. These research avenues leverage similar azo chemistry to develop materials with improved performance and environmental profiles.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5858-81-1

Molecular Formula

C18H14N2NaO6S

Molecular Weight

409.4 g/mol

IUPAC Name

disodium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate

InChI

InChI=1S/C18H14N2O6S.Na/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);

InChI Key

DYRCAPXESLYYIJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O)S(=O)(=O)O.[Na]

Appearance

Red solid powder

Purity

>90% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pigment Red 57;  D & C Red No. 6;  Japan Red 201;  Lithol rubin B;  Rubine Red RR 1253;  Lithol Rubine Na.

Origin of Product

United States

Foundational & Exploratory

Lithol Rubine BCA synthesis pathway and mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Lithol Rubine BCA (C.I. Pigment Red 57:1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway and reaction mechanism for Lithol Rubine BCA, also known as C.I. This compound:1. The document details the critical stages of its production, including diazotization, azo coupling, and laking, supported by mechanistic diagrams, quantitative data, and a generalized experimental protocol.

Introduction

Lithol Rubine BCA is a prominent red azo pigment widely utilized in printing inks, paints, plastics, and cosmetics.[1][2][3] Its chemical identity is the calcium salt of 3-Hydroxy-4-[(4-methyl-2-sulfonatophenyl)azo]-2-naphthoic acid.[2] The synthesis is a well-established multi-step process involving the chemical transformation of two key aromatic intermediates: 4-aminotoluene-3-sulfonic acid (Tobias acid) and 3-hydroxy-2-naphthoic acid (BONA or BON acid).[4] Understanding the intricacies of this synthesis is crucial for optimizing pigment quality, yield, and purity.

Overall Synthesis Pathway

The production of Lithol Rubine BCA follows a three-stage pathway. It begins with the diazotization of an aromatic amine, followed by an azo coupling reaction with a coupling component, and concludes with the precipitation of the insoluble calcium salt, a process known as laking.

Fig. 1: Overall Synthesis Workflow for Lithol Rubine BCA.

Detailed Reaction Mechanisms

The synthesis is predicated on two fundamental reactions in organic chemistry: diazotization and electrophilic aromatic substitution.

Stage 1: Diazotization of Tobias Acid

The first step is the conversion of the primary aromatic amine, Tobias acid, into a diazonium salt.[5] This is achieved by treating it with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid at a low temperature to ensure the stability of the resulting diazonium salt.[6]

The mechanism involves:

  • Formation of the Nitrosonium Ion: Nitrous acid is protonated by the strong acid and subsequently loses a water molecule to form the nitrosonium ion (NO⁺), a potent electrophile.

  • Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine group of Tobias acid attacks the nitrosonium ion.

  • Formation of Diazonium Salt: A series of proton transfers and the elimination of a water molecule result in the formation of the stable aryldiazonium cation.

Diazotization_Mechanism cluster_0 Nitrosonium Ion Formation cluster_1 Diazonium Salt Formation NaNO2 NaNO₂ + HCl HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 H2NO2_plus H₂NO₂⁺ HNO2->H2NO2_plus + H⁺ NO_plus NO⁺ (Nitrosonium Ion) H2NO2_plus->NO_plus - H₂O TobiasAcid Tobias Acid (Ar-NH₂) N_Nitrosoamine N-Nitrosoamine Intermediate (Ar-NH-N=O) TobiasAcid->N_Nitrosoamine + NO⁺ Diazohydroxide Diazohydroxide (Ar-N=N-OH) N_Nitrosoamine->Diazohydroxide Tautomerization Diazonium Diazonium Salt (Ar-N₂⁺) Diazohydroxide->Diazonium + H⁺, - H₂O

Fig. 2: Mechanism of Tobias Acid Diazotization.
Stage 2: Azo Coupling

The azo coupling reaction is an electrophilic aromatic substitution where the newly formed aryldiazonium cation acts as the electrophile.[7][8] It attacks the electron-rich aromatic ring of the coupling component, 3-hydroxy-2-naphthoic acid.[9] The hydroxyl (-OH) group of BON acid is a strong activating group, directing the substitution to the adjacent carbon atom (C1 position).[9] The reaction's pH is critical and must be carefully controlled; it is typically carried out in a mildly acidic or neutral solution.[7][10]

Azo_Coupling_Mechanism Diazo Tobias Acid Diazonium Salt (Ar-N₂⁺) Intermediate Sigma Complex Intermediate Diazo->Intermediate BONA 3-Hydroxy-2-naphthoic Acid (Coupling Component) BONA->Intermediate Electrophilic Attack by Ar-N₂⁺ Product Azo Dye (Protonated Form) Intermediate->Product Deprotonation (Loss of H⁺) & Rearomatization

References

Technical Guide: Pigment Red 57 Calcium Salt (C.I. Pigment Red 57:1)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pigment Red 57 calcium salt (C.I. This compound:1), focusing on its chemical properties, synthesis, and toxicological evaluation. The information is presented to be a valuable resource for professionals in scientific research and development.

Core Molecular and Chemical Properties

This compound:1, also known as Lithol Rubine BK, is a calcium salt of a monoazo pigment. It is widely used as a colorant in various commercial products, including cosmetics, inks, and plastics.

PropertyValueReferences
Chemical Name calcium 3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)azo]-2-naphthoate[1]
C.I. Name This compound:1[2]
CAS Number 5281-04-9[3]
Molecular Formula C₁₈H₁₂CaN₂O₆S[3][4]
Molecular Weight 424.46 g/mol [3][4]

Experimental Protocols

This section details the methodologies for the synthesis and toxicological assessment of this compound:1.

The synthesis of this compound:1 involves a multi-step process that includes diazotization, azo coupling, and laking (salt conversion).

Methodology:

  • Diazotization: 2-Amino-5-methylbenzenesulfonic acid (4B acid) is treated with sodium nitrite under acidic conditions (e.g., with hydrochloric acid) at a low temperature (0-3°C) to form a diazonium salt.[5][6]

  • Azo Coupling: The resulting diazonium salt is then coupled with 3-Hydroxy-2-naphthoic acid. This reaction is typically carried out under alkaline conditions.[5][7]

  • Laking (Calcium Salt Conversion): The resulting soluble azo dye is converted into an insoluble pigment by the addition of a calcium salt, such as calcium chloride or calcium hydroxide, in an aqueous solution.[5][7][8] The pH is maintained between 8 and 10 during this process.[7]

  • Post-Treatment: The pigment is then heated, filtered, washed with distilled water, and dried to obtain the final product.[5]

Below is a diagram illustrating the general workflow for the synthesis of this compound:1.

G cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_laking Laking cluster_post_treatment Post-Treatment A 2-Amino-5-methylbenzenesulfonic acid (4B Acid) C Diazonium Salt Formation (0-3°C) A->C B Sodium Nitrite + HCl B->C E Coupling Reaction C->E D 3-Hydroxy-2-naphthoic acid D->E G Precipitation of Calcium Salt (pH 8-10) E->G F Calcium Chloride / Hydroxide F->G H Heating & Filtration G->H I Washing H->I J Drying I->J K Final this compound:1 J->K

Synthesis workflow for this compound:1.

This compound:1 has undergone extensive toxicological evaluation. The following summarizes the methodologies used in these studies.

Acute Oral Toxicity:

  • Species: Rat and Dog.

  • Procedure: Administration of single high doses of the pigment.

  • Results: The pigment exhibits low acute toxicity, with LD50 values greater than 5,000 mg/kg body weight in rats.[9]

Skin and Eye Irritation:

  • HET-CAM Assay (Hen's Egg Test on the Chorioallantoic Membrane):

    • Procedure: A 1% aqueous dilution of this compound was applied to the chorioallantoic membrane of fertilized chicken eggs.[9][10]

    • Endpoint: Observation for irritation parameters such as hemorrhage, lysis of blood vessels, and protein coagulation.[9][10]

  • Rabbit Eye Test:

    • Procedure: A 10% aqueous solution was repeatedly applied to the conjunctival sac of rabbits for 4 weeks.[9]

    • Endpoint: Eyes were scored for irritation using the Draize system.[9]

Mutagenicity and Genotoxicity:

  • Ames Test:

    • Procedure: The calcium salt was tested in various Salmonella typhimurium strains (TA1535, TA1537, TA98, TA100, TA102) and Escherichia coli strain WP2 uvrA, with and without metabolic activation (S9).[1]

    • Results: The results were negative, indicating no mutagenic activity.[1]

  • Mouse Lymphoma Assay:

    • Procedure: L5178Y mouse lymphoma cells were treated with the calcium salt of this compound:1.[1]

    • Results: The pigment did not induce mutations in this assay.[1]

  • In vivo Micronucleus Test:

    • Procedure: Mice were administered single oral doses of up to 2 g/kg body weight, and peripheral red blood cells were examined for micronuclei.[1]

    • Results: The test was negative for chromosome damage.[1]

The collective data from these studies indicate that this compound:1 is not genotoxic or carcinogenic.[3]

Signaling Pathways

Based on a comprehensive review of the scientific literature, there is no evidence to suggest that this compound calcium salt is involved in specific biological signaling pathways. Its primary application is as a colorant, and research has predominantly focused on its chemical properties, synthesis, and safety for use in consumer products. The toxicological studies performed are general safety assessments and do not investigate mechanisms of action at the level of cellular signaling. Therefore, a diagram of a signaling pathway involving this compound cannot be provided.

Analytical Methods

Ultra-High-Performance Liquid Chromatography (UHPLC):

  • Application: Used for the identification and quantification of impurities and analogues in this compound:1, such as its decarboxylated analogue.[2]

  • Sample Preparation: A method involving a basic solution of the chelating agent EDTA and the organic solvent N,N'-dimethylformamide has been developed to facilitate the dissolution of the pigment for analysis.[2]

X-ray Diffraction (XRD):

  • Application: To examine the degree of crystallization of the pigment samples.[8]

Scanning Electron Microscopy (SEM):

  • Application: To investigate the morphological properties of the pigment particles.[8]

Summary and Conclusion

This compound calcium salt is a well-characterized industrial pigment with established synthesis and analytical protocols. Extensive toxicological testing has demonstrated its safety for its intended uses, with no evidence of significant acute toxicity, irritation, or genotoxicity. The current body of scientific research does not indicate any interaction of this compound with biological signaling pathways, a consideration for professionals in drug development. The provided data serves as a technical foundation for understanding the chemical and safety profile of this colorant.

References

Solubility of Pigment Red 57:1 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Pigment Red 57:1 (C.I. 15850:1), a widely used monoazo calcium salt pigment. Understanding the solubility of this pigment is critical for its application in various formulations, including inks, coatings, plastics, and cosmetics. This document compiles available quantitative and qualitative solubility data, outlines a general experimental protocol for solubility determination, and presents a visual workflow for the experimental process.

Quantitative and Qualitative Solubility Data

Quantitative Solubility Data

Precise quantitative solubility data for this compound:1 in organic solvents is sparse. However, some data is available for its solubility in water.

SolventTemperatureSolubility
Water25°C8.9 mg/L[1]
Water23°C1.2 mg/L (0.0012 g/L)

It is important to note that the solubility in aqueous media can be influenced by pH. One source indicates a solubility of 1.0% in water at pH 8.1, which is significantly higher than the values reported for neutral water and likely reflects the salt form of the pigment.

Qualitative Solubility Information

Many technical data sheets and safety data sheets describe the solubility of this compound:1 in qualitative terms. This information, while not quantitative, provides valuable guidance for solvent selection.

Solvent/Solvent SystemSolubility/Resistance Description
EthanolInsoluble[2][3][4][5][6][7]
AcetoneInsoluble[4]
BenzeneInsoluble[4]
Dimethylformamide (DMF)Dissolves (absorption maximum at ~442 nm)[7]
Hot WaterSlightly soluble, yellowish-red color[3][4][5][6][7]
Cold WaterInsoluble[4][7]
Acetone/Water (1:1)0.38% soluble
Dimethyl Sulfoxide (DMSO)0.5% soluble
Ethanol/Water (4:6)< 0.3% soluble
Solvent Resistance (Bleeding)
XyleneRating: 4 (on a scale of 1-5)
Ethyl AcetateRating: 4-5 (on a scale of 1-5)
Methyl Ethyl Ketone (MEK)Rating: 4-5 (on a scale of 1-5)

The resistance ratings indicate the pigment's tendency to "bleed" or migrate in the presence of the solvent, which is related to but not a direct measure of its solubility. A higher rating indicates better resistance and, generally, lower solubility.

Experimental Protocol for Determining Pigment Solubility

The following is a generalized experimental protocol for determining the solubility of this compound:1 in organic solvents. This protocol is based on established principles of solubility testing, as specific standardized methods for this pigment are not widely published.

Objective: To determine the saturation solubility of this compound:1 in a given organic solvent at a specified temperature.

Materials and Equipment:

  • This compound:1 powder

  • Selected organic solvents (e.g., ethanol, acetone, methyl ethyl ketone, ethyl acetate, xylene, dimethylformamide)

  • Analytical balance (accurate to 0.1 mg)

  • Volumetric flasks

  • Conical flasks or sealed vials

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringe filters (0.45 µm or smaller, solvent-compatible)

  • UV-Vis spectrophotometer

  • Cuvettes (solvent-compatible)

  • Pipettes and other standard laboratory glassware

Procedure:

  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound:1 and add it to a known volume of the selected organic solvent in a conical flask or vial. The amount of pigment should be sufficient to ensure that undissolved solids remain after reaching equilibrium.

    • Seal the flask/vial to prevent solvent evaporation.

    • Place the flask/vial in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibrium may need to be determined experimentally.

  • Separation of Undissolved Pigment:

    • After the equilibration period, allow the suspension to settle.

    • To separate the undissolved solid, centrifuge a portion of the suspension at a high speed.

    • Carefully withdraw the supernatant using a pipette, ensuring no solid particles are disturbed.

    • For complete removal of any remaining particulates, filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE filter for organic solvents).

  • Quantification of Dissolved Pigment:

    • Gravimetric Method (for higher solubility):

      • Accurately pipette a known volume of the clear, filtered saturated solution into a pre-weighed dish.

      • Evaporate the solvent under controlled conditions (e.g., in a fume hood or under a gentle stream of nitrogen) until the pigment residue is completely dry.

      • Weigh the dish with the pigment residue. The difference in weight corresponds to the mass of the dissolved pigment.

      • Calculate the solubility in g/100 mL or other appropriate units.

    • Spectrophotometric Method (for lower solubility):

      • Prepare a series of standard solutions of this compound:1 of known concentrations in the same solvent.

      • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration). The λmax for this compound:1 in DMF is approximately 442 nm[7].

      • Measure the absorbance of the filtered saturated solution (diluting with a known volume of solvent if necessary to fall within the range of the calibration curve).

      • Use the calibration curve to determine the concentration of the pigment in the saturated solution.

  • Data Reporting:

    • Report the solubility as the average of at least three independent measurements.

    • Specify the solvent, temperature, and the analytical method used (gravimetric or spectrophotometric).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of pigment solubility.

G cluster_prep Preparation of Saturated Solution cluster_sep Separation cluster_quant Quantification A Weigh excess this compound:1 B Add to known volume of solvent A->B C Seal and place in constant temperature shaker B->C D Agitate to reach equilibrium (24-48h) C->D E Centrifuge the suspension D->E F Withdraw supernatant E->F G Filter through syringe filter (e.g., 0.45 µm) F->G H Gravimetric Method (Evaporate solvent and weigh residue) G->H I Spectrophotometric Method (Measure absorbance and use calibration curve) G->I Result Solubility Data (g/100mL or mg/L) H->Result I->Result

Caption: Experimental workflow for determining pigment solubility.

This guide provides a foundational understanding of the solubility of this compound:1. For specific applications, it is highly recommended to perform experimental solubility testing using the intended solvent system and conditions.

References

An In-depth Technical Guide on the Crystal Structure and Polymorphism of C.I. Pigment Red 57:1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Pigment Red 57:1, also known as Lithol Rubine BK, is a significant organic pigment widely utilized in printing inks, plastics, and coatings. Its performance characteristics, such as color, stability, and dispersibility, are intrinsically linked to its solid-state properties, particularly its crystal structure and polymorphism. This technical guide provides a comprehensive overview of the known polymorphic forms of C.I. This compound:1, detailing their crystallographic properties and the analytical techniques employed for their characterization. The document summarizes key quantitative data, outlines detailed experimental protocols for pivotal analytical methods, and presents visual workflows and relationship diagrams to facilitate a deeper understanding of this commercially important pigment.

Introduction

C.I. This compound:1 is a calcium salt of a monoazo dye, renowned for its brilliant magenta hue.[1][2][3] The final properties of the pigment are not only determined by its molecular structure but are profoundly influenced by its crystalline arrangement in the solid state. The phenomenon of polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules, is of paramount importance for C.I. This compound:1. Different polymorphs can exhibit distinct colors, thermal stabilities, and dissolution rates, thereby impacting their application performance.

This guide focuses on the known polymorphic forms of C.I. This compound:1, which are primarily related to its hydration state. Understanding the transitions between these forms and the factors that influence them is crucial for controlling the quality and consistency of the final pigment product.

Polymorphism of C.I. This compound:1

C.I. This compound:1 is known to exist in at least three polymorphic forms, which are hydrates: a trihydrate, a monohydrate, and an anhydrous form.[4] Each of these forms possesses a unique crystal structure and, consequently, distinct physical properties, most notably their color.

  • Trihydrate: This form is typically produced during the initial synthesis of the pigment.[4]

  • Monohydrate: The commercially important magenta form is the monohydrate, which is obtained by drying the trihydrate at approximately 50°C. This polymorph is valued for its use in printing inks.[4]

  • Anhydrate: Upon heating the monohydrate to temperatures above 190°C, a hygroscopic anhydrous phase is formed, which exhibits a dull dark magenta shade.[4]

All three polymorphic forms have been reported to crystallize in the monoclinic space group P2₁/c with four molecules per unit cell (Z=4).[4] The crystal structure is characterized by a double-layer arrangement, comprising a polar layer and a non-polar layer. The polar layer contains the calcium ions, water molecules, and the sulfonate, keto, and carboxylate functional groups of the dye molecule. The non-polar layer consists of the naphthalene and toluene moieties.[4][5] A key structural difference between the polymorphs lies in the coordination of the calcium ion; it is eight-fold coordinated in the trihydrate and monohydrate forms, and seven-fold coordinated in the anhydrous form.[4][5]

Data Presentation

The crystallographic data for the polymorphic forms of C.I. This compound:1 have been determined through the analysis of X-ray powder diffraction data, as detailed in the work of Bekö, Hammer, and Schmidt. While the precise unit cell parameters are contained within the primary literature, the fundamental crystallographic information is summarized below.

Parameter Trihydrate Monohydrate Anhydrate
Chemical Formula C₁₈H₁₂CaN₂O₆S · 3H₂OC₁₈H₁₂CaN₂O₆S · H₂OC₁₈H₁₂CaN₂O₆S
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
Z 444
a (Å) [Data reported in Bekö et al.][Data reported in Bekö et al.][Data reported in Bekö et al.]
b (Å) [Data reported in Bekö et al.][Data reported in Bekö et al.][Data reported in Bekö et al.]
c (Å) [Data reported in Bekö et al.][Data reported in Bekö et al.][Data reported in Bekö et al.]
β (°) [Data reported in Bekö et al.][Data reported in Bekö et al.][Data reported in Bekö et al.]
Volume (ų) [Data reported in Bekö et al.][Data reported in Bekö et al.][Data reported in Bekö et al.]
Ca²⁺ Coordination 887

Note: The specific unit cell parameters (a, b, c, β, and Volume) for each polymorph are detailed in the publication: Bekö, S. L., Hammer, S. M., & Schmidt, M. U. (2012). Crystal Structures of the Hydration States of this compound:1. Angewandte Chemie International Edition, 51(19), 4735–4738.

Experimental Protocols

The characterization of the polymorphic forms of C.I. This compound:1 relies on a combination of analytical techniques, primarily X-ray powder diffraction (XRD), thermal analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA), and spectroscopic methods.

X-ray Powder Diffraction (XRD) and Rietveld Refinement

XRD is the principal technique for identifying and characterizing the different crystalline forms of C.I. This compound:1. The strongest diffraction peak for this pigment is typically observed at a 2θ angle of approximately 4.9°, which is assigned to the (002) crystal plane.

Methodology:

  • Sample Preparation: A representative sample of the pigment powder is gently ground to a fine, uniform particle size (typically <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites. The powder is then carefully packed into a sample holder, ensuring a flat, smooth surface that is level with the holder's surface. Back-loading techniques are often preferred to minimize preferred orientation.

  • Data Collection: The XRD pattern is collected using a powder diffractometer, typically with Cu Kα radiation. Data is collected over a 2θ range of 5° to 65° with a suitable step size and counting time to obtain a high-quality diffraction pattern.

  • Phase Identification: The resulting diffractogram is compared with reference patterns from crystallographic databases or from previously characterized pure polymorphs to identify the crystalline phases present in the sample.

  • Rietveld Refinement: For a detailed structural analysis, Rietveld refinement is performed. This method involves a least-squares refinement of a calculated diffraction pattern against the experimental data. The refinement process allows for the determination of lattice parameters, atomic positions, and other structural details. The refinement starts with an initial structural model, and various parameters (e.g., scale factor, background, peak shape parameters, lattice parameters, and atomic coordinates) are iteratively adjusted to minimize the difference between the calculated and observed patterns.

Thermal Analysis (DSC and TGA)

Thermal analysis is employed to study the transitions between the different hydrated forms of C.I. This compound:1 and to assess their thermal stability.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of the pigment (typically 3-10 mg) is placed in an aluminum or platinum pan.

  • TGA Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen to prevent oxidation). The TGA instrument records the change in mass as a function of temperature. The resulting curve provides information on the loss of water molecules and the onset of thermal decomposition.

  • DSC Analysis: The sample is subjected to a controlled temperature program (e.g., heating at 10 °C/min) in a nitrogen atmosphere. The DSC instrument measures the heat flow to or from the sample relative to a reference. The resulting thermogram reveals endothermic or exothermic transitions, such as desolvation (loss of water) and phase transitions.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the experimental workflow for polymorph characterization and the relationships between the different polymorphic forms of C.I. This compound:1.

Polymorph_Characterization_Workflow cluster_synthesis Pigment Synthesis & Preparation cluster_analysis Analytical Characterization cluster_data_processing Data Analysis & Structure Determination synthesis Synthesis of C.I. This compound:1 (Trihydrate form) drying Drying @ 50°C synthesis->drying forms xrd X-ray Powder Diffraction (XRD) synthesis->xrd thermal Thermal Analysis (DSC/TGA) synthesis->thermal spectroscopy Spectroscopy (FTIR, Raman) synthesis->spectroscopy heating Heating > 190°C drying->heating forms drying->xrd drying->thermal drying->spectroscopy heating->xrd heating->thermal heating->spectroscopy phase_id Phase Identification xrd->phase_id thermal_trans Analysis of Thermal Transitions thermal->thermal_trans structure Crystal Structure Determination spectroscopy->structure rietveld Rietveld Refinement phase_id->rietveld rietveld->structure thermal_trans->structure

Workflow for the characterization of C.I. This compound:1 polymorphs.

Polymorph_Relationships trihydrate Trihydrate (C₁₈H₁₂CaN₂O₆S · 3H₂O) monohydrate Monohydrate (C₁₈H₁₂CaN₂O₆S · H₂O) trihydrate->monohydrate Drying @ 50°C (-2 H₂O) anhydrous Anhydrous (C₁₈H₁₂CaN₂O₆S) monohydrate->anhydrous Heating > 190°C (-H₂O) anhydrous->monohydrate Hygroscopic (+H₂O)

Relationships and transitions between the polymorphic forms of C.I. This compound:1.

Conclusion

The crystal structure and polymorphism of C.I. This compound:1 are critical factors that govern its physical and performance properties. The existence of trihydrate, monohydrate, and anhydrous forms, each with a distinct crystal structure and color, highlights the importance of controlled manufacturing and processing conditions. The characterization of these polymorphs is achieved through a combination of powerful analytical techniques, with X-ray powder diffraction and thermal analysis being particularly crucial. This guide provides a foundational understanding of the crystallographic aspects of C.I. This compound:1, offering valuable insights for researchers and professionals involved in the development, manufacturing, and application of this widely used organic pigment. Further research into the precise crystallographic details and the kinetics of polymorphic transformations will continue to advance the optimization of this important colorant.

References

Tautomerism in Azo Pigments: An In-depth Technical Guide Focused on Pigment Red 57

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azo pigments represent a significant class of organic colorants, the properties of which are profoundly influenced by the phenomenon of tautomerism. This technical guide provides a comprehensive examination of azo-hydrazone tautomerism, with a specific focus on the industrially crucial Pigment Red 57 (and its calcium salt, this compound:1). It has been conclusively established through extensive research that commercial azo pigments derived from β-naphthol coupling agents, such as this compound, exist predominantly in the more stable hydrazone tautomeric form in the solid state. This guide synthesizes data from spectroscopic and crystallographic analyses, outlines detailed experimental protocols for characterization, and presents logical workflows through diagrams, offering a core resource for professionals in chemical and pharmaceutical research.

Introduction to Azo-Hydrazone Tautomerism

Azo pigments are characterized by the presence of an azo group (-N=N-) connecting two aromatic rings. However, when a hydroxyl group is positioned ortho or para to the azo linkage, a prototropic equilibrium, known as azo-hydrazone tautomerism, can occur. This involves the migration of a proton from the hydroxyl group to one of the azo nitrogen atoms, resulting in two distinct tautomeric forms: the azo form and the hydrazone form.[1][2]

The position of this equilibrium is critical as it dictates the pigment's color, lightfastness, and overall stability.[3][4] The equilibrium is influenced by several factors, including:

  • Molecular Structure: The nature and position of substituents on the aromatic rings.

  • Physical State: Solid-state packing forces and intermolecular interactions.

  • Environmental Conditions: The polarity of the solvent, pH of the medium, and temperature.[1]

For azo pigments derived from β-naphthol, such as this compound, the hydrazone form is generally favored due to the formation of a stable six-membered intramolecular hydrogen bond and greater resonance stabilization.[2][5]

Tautomerism of this compound

This compound, and more commonly its calcium laked form this compound:1 (C.I. 15850:1), is a monoazo pigment widely used in printing inks and plastics.[6][7][8] Its structure is derived from the coupling of diazotized 4-aminotoluene-3-sulfonic acid and 3-hydroxy-2-naphthoic acid.[3][9][10]

Extensive analytical studies have confirmed that in the solid state, this compound:1 exists almost exclusively in the hydrazone tautomeric form.[2][5][11] This is a critical factor in its resulting bluish-red shade and good stability.

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Caption: Tautomeric equilibrium of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from spectroscopic and crystallographic analyses that differentiate between the azo and hydrazone tautomers. Data for this compound is supplemented with data from structurally similar azo-naphthol dyes where specific values are not available in the literature.

Table 1: Spectroscopic Data for Azo-Hydrazone Tautomers

Spectroscopic TechniqueTautomeric FormKey Observables and Typical ValuesReference
¹H NMR HydrazoneDownfield signal for the N-H proton, typically δ 14-17 ppm.[2][12]
AzoSignal for the O-H proton, typically at a lower chemical shift than the N-H proton.[13]
¹³C NMR HydrazoneSignal for the keto-carbon (C=O), typically δ > 160 ppm.[12][13]
AzoSignal for the carbon bearing the hydroxyl group (C-O), typically at a lower chemical shift.[13]
¹⁵N NMR HydrazoneDistinct signals for the -NH- and =N- nitrogens. The -NH- signal is characteristic.[12][14]
AzoTwo signals for the -N=N- nitrogens at different chemical shifts.[14]
UV-Vis Spectroscopy HydrazoneTypically exhibits a bathochromic (red) shift with a higher molar absorptivity compared to the azo form.[15][16][17]
AzoAbsorption maximum at a shorter wavelength (more yellow/orange).[15][16][17]

Table 2: Physicochemical and Crystallographic Properties of this compound:1

PropertyValueReference
Molecular Formula C₁₈H₁₂CaN₂O₆S[8]
Molecular Weight 424.44 g/mol [8]
Physical Form Blue-light red powder[8]
Crystal System (Hydrated forms) Monoclinic (P2₁/c)[5]
Predominant Tautomer (Solid State) Hydrazone[2][5][11]
Solubility Insoluble in ethanol; soluble in hot water (yellow-red solution).[8]
Behavior in Concentrated H₂SO₄ Magenta color[8]

Experimental Protocols

The characterization of azo-hydrazone tautomerism relies on a combination of spectroscopic and crystallographic techniques. Below are detailed methodologies for the key experiments.

Synthesis of this compound:1

The industrial synthesis of this compound:1 is a two-step process involving diazotization followed by an azo coupling reaction and subsequent laking.[3][9][10]

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Synthesis_Workflow start Starting Materials: 4-Aminotoluene-3-sulfonic acid 3-Hydroxy-2-naphthoic acid diazotization Step 1: Diazotization - Dissolve 4-aminotoluene-3-sulfonic acid in HCl. - Cool to 0-5°C. - Add NaNO₂ solution dropwise to form diazonium salt. start->diazotization coupling Step 2: Azo Coupling - Dissolve 3-hydroxy-2-naphthoic acid in NaOH solution. - Add diazonium salt solution to the coupler solution. - Maintain alkaline pH (8-10) and low temperature. start->coupling diazotization->coupling laking Step 3: Laking - Add an inorganic calcium salt (e.g., CaCl₂) solution to the azo dye slurry. - Stir to precipitate the calcium salt of the pigment. coupling->laking workup Step 4: Isolation and Purification - Filter the pigment. - Wash with water to remove soluble salts. - Dry and pulverize. laking->workup final_product Final Product: This compound:1 workup->final_product

Caption: Synthesis workflow for this compound:1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful, non-destructive technique for unequivocally determining the tautomeric form of a pigment in its solid, application-relevant state.[14][18]

Methodology:

  • Sample Preparation: The dry pigment powder is packed into a solid-state NMR rotor (typically zirconia).

  • ¹⁵N CP/MAS NMR:

    • Acquire a ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) spectrum. This is the most direct method for identifying the tautomeric form.[11]

    • The presence of a signal corresponding to an N-H group is definitive proof of the hydrazone tautomer.

  • ¹³C CP/MAS NMR:

    • Acquire a ¹³C CP/MAS spectrum.

    • Identify the chemical shift of the carbonyl carbon. A resonance in the keto region (typically >160 ppm) is indicative of the hydrazone form.

    • Compare experimental chemical shifts with those predicted by DFT calculations for both tautomers to confirm the assignment.[1][2]

  • ¹H MAS NMR:

    • Acquire a high-resolution ¹H MAS NMR spectrum.

    • The downfield signal of the N-H proton (14-17 ppm) is a clear indicator of the hydrazone tautomer.

  • 2D Correlation Spectra:

    • Techniques like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) can be used in solution-state NMR (if a suitable solvent is found) to correlate the N-H proton with its attached nitrogen, providing further confirmation of the hydrazone structure.[1][12]

X-ray Powder Diffraction (XRPD)

XRPD is essential for determining the crystal structure of pigments, which is crucial as properties like color are dependent on the solid-state arrangement.[19][20][21] For poorly soluble materials like this compound:1, structure solution from powder data is often the only viable method.[11]

Methodology:

  • Sample Preparation: A sufficient amount of the fine pigment powder (~200 mg) is gently packed into a sample holder, ensuring a flat, level surface. For smaller quantities, a low-background sample holder can be used.[22]

  • Data Acquisition:

    • The sample is irradiated with monochromatic X-rays (commonly Cu Kα).

    • The diffraction pattern is recorded over a range of 2θ angles (e.g., 5-50°).

  • Data Analysis:

    • The resulting diffractogram (a plot of intensity vs. 2θ) is a fingerprint of the crystalline phase.

    • The crystal structure can be solved and refined from the powder data using methods like simulated annealing followed by Rietveld refinement.[11][23]

    • This refinement allows for the precise determination of atomic positions and bond lengths, which can definitively distinguish between the azo and hydrazone tautomers by comparing, for example, the C-O, C=O, N-N, and N=N bond lengths with expected values.[5]

Density Functional Theory (DFT) Calculations

Computational modeling provides theoretical support for experimental findings and can predict the relative stabilities of tautomers.[1][7]

Methodology:

  • Structure Building: Build the 3D structures of both the azo and hydrazone tautomers of this compound.

  • Geometry Optimization:

    • Perform geometry optimization for both tautomers in the gas phase and in a simulated solvent continuum (using a model like SMD) to find the lowest energy conformations.[24]

    • Use a suitable density functional and basis set (e.g., M06-2X/def2-TZVP has been shown to be effective for similar systems).[24][25]

  • Energy Calculation:

    • Calculate the electronic energies and Gibbs free energies of the optimized structures. The tautomer with the lower Gibbs free energy is predicted to be the more stable form.[24]

  • Spectra Prediction:

    • Calculate theoretical NMR chemical shifts (using the GIAO method) and UV-Vis absorption spectra (using Time-Dependent DFT, or TD-DFT).[7][13]

    • Compare the calculated spectra with experimental data to confirm the predominant tautomer.

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Experimental_Workflow cluster_synthesis Synthesis & Preparation cluster_analysis Tautomer Characterization cluster_results Data Interpretation synthesis This compound Synthesis nmr Solid-State NMR (¹⁵N, ¹³C, ¹H) synthesis->nmr xrpd X-Ray Powder Diffraction synthesis->xrpd dft DFT Calculations synthesis->dft structure Determine Tautomeric Form (Hydrazone vs. Azo) nmr->structure Spectroscopic Evidence xrpd->structure Crystallographic Proof dft->structure Theoretical Confirmation properties Correlate with Physicochemical Properties (Color, Stability) structure->properties

Caption: General experimental workflow for tautomerism analysis.

Conclusion

The tautomeric state of azo pigments is a fundamental aspect that governs their application performance. For this compound and its derivatives, a convergence of evidence from NMR spectroscopy, X-ray powder diffraction, and DFT calculations unequivocally demonstrates the predominance of the hydrazone form in the solid state. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and scientists to investigate tautomerism in this important class of pigments, facilitating the development of new colorants with tailored properties for the pharmaceutical and other industries.

References

Unveiling the Toxicological Profile and Safety of Pigment Red 57: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicological profile and safety data for Pigment Red 57 (CI 15850), also known as D&C Red No. 6 or 7. This document synthesizes available data on its chemical and physical properties, toxicokinetics, and various toxicological endpoints, including acute, subchronic, and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. Detailed experimental methodologies for key studies are provided to facilitate a thorough understanding of the data presented.

Chemical and Physical Properties

This compound is a monoazo colorant, primarily available as a sodium or calcium salt. Its physical and chemical characteristics are crucial for understanding its toxicological behavior.

PropertyValueReference
CI Name This compound[1][2]
CI Number 15850[1][2]
CAS Number 5858-81-1 (Sodium salt), 5281-04-9 (Calcium salt)[1][3]
Molecular Formula C₁₈H₁₂N₂Na₂O₆S (Sodium salt), C₁₈H₁₂CaN₂O₆S (Calcium salt)[4]
Molecular Weight 430.34 g/mol (Sodium salt), 424.44 g/mol (Calcium salt)[4]
Appearance Red powder[5]
Water Solubility 8.9 mg/L at 25°C[3]
Melting Point >360°C
log Pow 3.587 ± 0.796 (calculated)[2]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Limited specific data is available on the complete ADME profile of this compound.

Absorption: An in vitro percutaneous absorption study was conducted using porcine ear skin in Franz diffusion cells. The study tested this compound in an acetone/water solution and a commercial formulation. The results indicated very low dermal absorption.[2]

Distribution, Metabolism, and Excretion: Detailed studies on the distribution, metabolism, and excretion of this compound following oral or dermal exposure are not extensively reported in the available literature. Due to its low solubility and absorption, significant systemic distribution and metabolism are not expected.

Toxicological Endpoints

Acute Toxicity

This compound exhibits a low order of acute toxicity following oral administration.

StudySpeciesRouteLD₅₀Reference
Acute Oral Toxicity (Sodium salt)RatOral>10,800 mg/kg bw[1]
Acute Oral Toxicity (Calcium salt)RatOral>5,000 mg/kg bw[1]
Acute Oral Toxicity (Calcium salt)DogOral>9,800 mg/kg bw[1]
Skin and Eye Irritation

Studies have consistently shown that this compound is not a skin or eye irritant.

StudySpeciesResultReference
Skin IrritationRabbitNon-irritant
Eye IrritationRabbitNon-irritant
Skin Sensitization

This compound is not considered to be a skin sensitizer.

StudySpeciesResultReference
Skin Sensitization (Guinea Pig Maximization Test)Guinea PigNon-sensitizing
Local Lymph Node Assay (LLNA)MouseNon-sensitizing[1]
Repeated Dose Toxicity

Information on repeated dose toxicity is limited. A 90-day oral toxicity study in rats is a standard method for evaluating subchronic effects. While specific protocol details for this compound studies are scarce, the general methodology is outlined below.

Genotoxicity

This compound has been tested in a battery of in vitro and in vivo genotoxicity assays and has not shown evidence of mutagenic or clastogenic potential.

StudySystemResultReference
Ames TestSalmonella typhimuriumNegative
In vivo Micronucleus TestMouseNegative
Carcinogenicity
Reproductive and Developmental Toxicity

Available studies, including a three-generation study in rats, have not indicated any reproductive or developmental toxicity associated with this compound.[1]

Experimental Protocols

Acute Oral Toxicity (Fixed Dose Procedure - OECD 420)

This method is used to assess the acute toxic effects of a substance administered orally at fixed dose levels.

cluster_protocol Acute Oral Toxicity (OECD 420) start Sighting Study: Administer starting dose (e.g., 300 mg/kg) to a single rat. observe_sighting Observe for signs of toxicity or mortality. start->observe_sighting dose_main Main Study: Dose groups of 5 female rats at fixed levels (5, 50, 300, 2000 mg/kg). observe_sighting->dose_main Select starting dose for main study observe_main Observe animals for 14 days. Record clinical signs, body weight, and mortality. dose_main->observe_main necropsy Perform gross necropsy on all animals. observe_main->necropsy evaluate Evaluate data to determine the dose range causing evident toxicity. necropsy->evaluate

Caption: Workflow for OECD 420 Acute Oral Toxicity Study.

Skin Irritation (OECD 404)

This test evaluates the potential of a substance to cause skin irritation.

cluster_protocol Skin Irritation (OECD 404) animal_prep Prepare skin of albino rabbits by clipping fur. application Apply 0.5 g of test substance to a small area of skin under a gauze patch. animal_prep->application exposure Expose for 4 hours. application->exposure observation Remove patch and observe for erythema and edema at 1, 24, 48, and 72 hours. exposure->observation scoring Score skin reactions based on a standardized scale. observation->scoring classification Classify substance based on the severity and reversibility of skin reactions. scoring->classification cluster_protocol Eye Irritation (OECD 405) animal_prep Use albino rabbits. application Instill 0.1 mL of the test substance into the conjunctival sac of one eye. animal_prep->application observation Examine eyes at 1, 24, 48, and 72 hours. application->observation scoring Score for corneal opacity, iris lesions, and conjunctival redness and chemosis. observation->scoring reversibility Observe for up to 21 days to assess reversibility of effects. scoring->reversibility classification Classify based on severity and persistence of eye lesions. reversibility->classification cluster_protocol Skin Sensitization (OECD 406) induction Induction Phase: Intradermal injections of test substance with and without adjuvant. Topical application one week later. rest Resting Period (2 weeks) induction->rest challenge Challenge Phase: Topical application of the test substance to a new site. rest->challenge evaluation Evaluate skin reactions at 24 and 48 hours after challenge. Compare with a non-sensitized control group. challenge->evaluation cluster_protocol Ames Test (OECD 471) strains Select histidine-dependent strains of *Salmonella typhimurium*. exposure Expose bacteria to various concentrations of the test substance with and without metabolic activation (S9 mix). strains->exposure incubation Incubate plates for 48-72 hours. exposure->incubation scoring Count the number of revertant colonies. incubation->scoring evaluation A significant, dose-related increase in revertants indicates a mutagenic potential. scoring->evaluation cluster_protocol Micronucleus Test (OECD 474) dosing Administer the test substance to mice (usually via oral gavage or intraperitoneal injection). sampling Collect bone marrow or peripheral blood at appropriate time intervals (e.g., 24 and 48 hours after dosing). dosing->sampling slide_prep Prepare and stain slides. sampling->slide_prep analysis Score the frequency of micronucleated polychromatic erythrocytes under a microscope. slide_prep->analysis evaluation A significant increase in micronuclei in treated animals compared to controls indicates clastogenic or aneugenic activity. analysis->evaluation

References

Environmental Fate and Degradation of Lithol Rubine Pigments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of Lithol Rubine pigments, a class of synthetic azo colorants widely used in printing inks, plastics, cosmetics, and as a food additive (E180) for cheese rinds.[1][2] Given their extensive application, understanding their persistence, degradation mechanisms, and the ecotoxicological profile of their breakdown products is of significant importance.

Introduction to Lithol Rubine Pigments

Lithol Rubine BK, also known as Pigment Red 57:1 (C.I. 15850:1), is a red azo pigment.[1] Chemically, it is the calcium salt of 3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)azo]-2-naphthalenecarboxylic acid.[1] Its structure is characterized by an azo bond (-N=N-) linking two aromatic moieties, which is the primary chromophore responsible for its color. The pigment is known for its bright magenta color, strong coloring power, and stability.[3] It is practically insoluble in cold water and ethanol but slightly soluble in hot water.[1] This low solubility is a key factor in its environmental behavior.

Environmental Fate

The environmental fate of Lithol Rubine pigments is largely governed by their low water solubility. This property limits their mobility in aqueous environments, suggesting that upon release, they are likely to partition to sediments and soils. While the intact pigment is considered to be of low toxicity, the primary environmental concern stems from the potential for the reductive cleavage of the azo bond, which can release potentially harmful aromatic amines into the environment.

Degradation Pathways

Lithol Rubine pigments can be degraded through several pathways, including biodegradation, photodegradation, and chemical degradation.

Biodegradation

The biodegradation of azo dyes like Lithol Rubine is a well-established two-stage process that requires both anaerobic and aerobic conditions for complete mineralization.

  • Anaerobic Azo Bond Reduction: Under anaerobic (oxygen-deficient) conditions, microorganisms possessing enzymes called azoreductases can cleave the electron-deficient azo bond.[4] This is a reductive process that breaks the chromophore, leading to the decolorization of the pigment. This initial step does not represent complete degradation but rather a transformation into constituent aromatic amines. For Lithol Rubine BK, this cleavage is expected to yield two primary aromatic amines: 4-aminotoluene-3-sulfonic acid (also known as 4B Acid) and 4-amino-5-hydroxynaphthalene-1-sulfonic acid .[5][6]

  • Aerobic Degradation of Aromatic Amines: The aromatic amines produced during the anaerobic stage are generally resistant to further degradation under anaerobic conditions. However, under aerobic (oxygen-rich) conditions, different microbial communities can degrade these amines through hydroxylation and ring-opening mechanisms, potentially leading to complete mineralization into carbon dioxide, water, and inorganic salts.[4]

Biodegradation Pathway of Lithol Rubine BK cluster_0 Anaerobic Conditions cluster_1 Aerobic Conditions Lithol_Rubine Lithol Rubine BK (this compound:1) Aromatic_Amines Aromatic Amines: - 4-aminotoluene-3-sulfonic acid - 4-amino-5-hydroxynaphthalene-1-sulfonic acid Lithol_Rubine->Aromatic_Amines Azo Bond Cleavage (Azoreductase) Mineralization Mineralization (CO2, H2O, SO4^2-, NH4+) Aromatic_Amines->Mineralization Ring Cleavage & Oxidation (Mono-/Dioxygenases) caption General biodegradation pathway for Lithol Rubine pigments.

Caption: General biodegradation pathway for Lithol Rubine pigments.

Photodegradation

Photodegradation involves the breakdown of the pigment molecule upon exposure to light, particularly UV radiation. While solid pigments are generally more stable, degradation can occur when they are in solution or dispersed in certain polymer matrices.[7] Studies on related β-naphthol pigments have shown that photodegradation can lead to the formation of smaller volatile compounds. Key identified photodegradation products for similar pigments include phthalic anhydride , phthalimide , and 1,3-indandione .[8] This suggests that the naphthalene ring system of Lithol Rubine is susceptible to photo-oxidative cleavage.

Photodegradation Process Pigment Lithol Rubine Pigment (in solution or polymer matrix) ExcitedState Excited State Pigment Pigment->ExcitedState DegradationProducts Degradation Products (e.g., Phthalic Anhydride, Phthalimide) ExcitedState->DegradationProducts Chemical Reactions (e.g., Oxidation, Cleavage) UV_Light UV Light (hν) UV_Light->Pigment Absorption caption Logical flow of the photodegradation process.

Caption: Logical flow of the photodegradation process.

Chemical Degradation

Advanced Oxidation Processes (AOPs) are effective for degrading azo dyes. These methods typically involve the in-situ generation of highly reactive species, such as hydroxyl radicals (•OH), which can non-selectively attack and break down the complex dye molecule. Common AOPs include ozonation (O₃), UV/H₂O₂ processes, and Fenton reactions (Fe²⁺/H₂O₂). These methods are generally faster than biodegradation but can be more costly and energy-intensive.

Degradation Products and Ecotoxicity

The primary ecotoxicological concern with Lithol Rubine and other azo dyes is the formation of aromatic amines during reductive degradation. While the parent pigment has low acute toxicity, some aromatic amines are known or suspected to be toxic, mutagenic, or carcinogenic.

  • 4-aminotoluene-3-sulfonic acid: This compound is classified as causing skin and serious eye irritation.[8]

  • 4-amino-5-hydroxynaphthalene-1-sulfonic acid: This substance is classified as causing severe skin burns and eye damage.[6][9]

The complete mineralization of these intermediates under aerobic conditions is crucial to detoxify effluents containing this pigment.

Quantitative Degradation Data

Quantitative data on the biodegradation of Lithol Rubine BK is limited in publicly available literature. However, safety data sheets and regulatory documents consistently classify the pigment as "not readily biodegradable" according to OECD criteria.[10] This classification implies that the pigment does not achieve >60% degradation within the 28-day timeframe of standard tests like the OECD 301F.[11][12]

For photodegradation, data on the closely related Acid Red 57 provides some insight, though it should be noted that as a dye, its solubility and thus susceptibility to degradation in solution is higher than that of the pigment form.

Degradation PathwayCompoundConditionsResultKinetic ModelReference
Biodegradation This compound:1OECD 301F (Ready Biodegradability)Not Readily Biodegradable (<60% in 28 days)-[10]
Photodegradation Acid Red 57 (structurally similar)UV irradiation, ZnO photocatalyst, 30 mg/L initial concentration90.03% degradation after 190 minFirst-order-

Experimental Protocols

This section details standardized and common methodologies for assessing the degradation of pigments like Lithol Rubine.

Biodegradation Assessment (OECD 301F: Manometric Respirometry Test)

This method is suitable for assessing the ready biodegradability of poorly soluble substances like Lithol Rubine BK.[11]

Objective: To determine the extent of aerobic biodegradation by measuring oxygen consumption over 28 days.

Methodology:

  • Preparation of Mineral Medium: A mineral salt medium is prepared containing essential nutrients (potassium, sodium, calcium, magnesium, iron salts) to support microbial growth.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial inoculum. The concentration is typically adjusted to 30 mg/L solids in the final test medium.

  • Test Substance Preparation: Due to its low solubility, Lithol Rubine (e.g., 100 mg/L) is added to the test medium. To improve dispersion, it can be adsorbed onto an inert support like silica gel.

  • Test Setup: The test mixture (mineral medium, inoculum, test substance) is placed in a sealed respirometer flask. A potassium hydroxide solution in a separate container within the flask traps the CO₂ produced, causing a measurable pressure drop as oxygen is consumed.[11]

  • Controls:

    • Blank Control: Inoculum and mineral medium only (to measure background respiration).

    • Reference Control: A readily biodegradable substance like sodium benzoate is used to verify the activity of the inoculum.

    • Toxicity Control: Test substance plus the reference substance to check for inhibitory effects.[12]

  • Incubation: Flasks are incubated at a constant temperature (e.g., 22 ± 1°C) in the dark with continuous stirring for 28 days.

  • Data Analysis: Oxygen consumption is measured manometrically over the 28-day period. The percentage of biodegradation is calculated by dividing the measured biological oxygen demand (BOD) by the theoretical oxygen demand (ThOD) of the substance. A substance is considered "readily biodegradable" if it reaches 60% degradation within a 10-day window during the 28-day test.[11]

OECD 301F Experimental Workflow cluster_prep Preparation cluster_setup Setup cluster_run Incubation & Measurement cluster_analysis Analysis P1 Prepare Mineral Medium S1 Combine Medium, Inoculum, & Substance in Respirometer Flasks P1->S1 P2 Collect & Prepare Activated Sludge Inoculum P2->S1 P3 Prepare Test Substance (e.g., adsorbed on silica gel) P3->S1 R1 Incubate at Constant Temp (28 days, dark, stirring) S1->R1 S2 Prepare Blank, Reference, & Toxicity Controls S2->R1 R2 Measure O2 Consumption Manometrically R1->R2 A1 Calculate % Biodegradation (BOD / ThOD) R2->A1 A2 Compare to Pass Level (>60% in 10-d window) A1->A2 caption Workflow for OECD 301F ready biodegradability test.

Caption: Workflow for OECD 301F ready biodegradability test.

Photodegradation Assessment

Objective: To determine the rate and products of degradation under simulated solar irradiation.

Methodology:

  • Sample Preparation: The pigment is tested either in a solvent solution (e.g., dimethylformamide, where it is soluble) or dispersed within a polymer film cast on a quartz slide.

  • Irradiation Source: A light source that simulates sunlight, such as a xenon arc lamp with filters to cut off wavelengths below 295 nm, is used.

  • Experimental Setup: Samples are placed at a fixed distance from the lamp. The temperature is controlled, often with a cooling fan, to prevent thermal degradation.

  • Sampling: At predetermined time intervals, aliquots of the solution or the polymer films are removed for analysis.

  • Analysis:

    • Decolorization: The change in absorbance at the pigment's maximum absorption wavelength (λmax ≈ 442 nm in DMF) is monitored using a UV-Vis spectrophotometer.[3]

    • Degradation Products: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate and identify the degradation products.[8]

Analytical Methods
  • UV-Visible (UV-Vis) Spectroscopy: Primarily used to measure the decolorization of the pigment by monitoring the decrease in absorbance at its λmax.

  • High-Performance Liquid Chromatography (HPLC): Used to separate the parent compound from its degradation products. When coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS), it allows for the identification and quantification of these products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile degradation products, such as those expected from photodegradation (e.g., phthalic anhydride).

  • Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to observe changes in the chemical structure of the pigment, such as the disappearance of the azo bond peak, during the degradation process.

Conclusion

Lithol Rubine pigments are not readily biodegradable and can persist in the environment. Their primary degradation pathway involves an initial anaerobic reduction of the azo bond, which leads to decolorization but also forms aromatic amine intermediates. These intermediates, which may be more toxic than the parent pigment, require subsequent aerobic conditions for complete mineralization. Photodegradation can also occur, particularly when the pigment is in solution or embedded in certain matrices, leading to the formation of different breakdown products. The environmental risk associated with Lithol Rubine pigments is therefore closely linked to the fate and potential toxicity of these various degradation products. Effective treatment of waste streams containing these pigments requires conditions that facilitate both the initial reductive cleavage and the subsequent aerobic oxidation of the resulting amines.

References

The Genesis of a Classic Red: A Technical Guide to the Historical Development and Discovery of Pigment Red 57

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers and Scientific Professionals

Abstract

Pigment Red 57 (C.I. 15850), commercially known as Lithol Rubine, and its calcium salt, this compound:1 (C.I. 15850:1), are monoazo pigments that have been of significant industrial importance for over a century. This technical guide provides a comprehensive overview of the historical development, discovery, and fundamental chemistry of this vibrant red pigment. It details the key chemical reactions involved in its synthesis, outlines a representative experimental protocol, and presents its crucial physicochemical properties in a structured format for easy reference. The synthesis pathway and experimental workflow are visually represented through detailed diagrams to facilitate a deeper understanding of the manufacturing process. This document is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development who require a thorough understanding of this classic organic pigment.

Historical Development and Discovery

The story of this compound is intrinsically linked to the rise of the synthetic dye industry in the late 19th century. The foundational chemistry of azo dyes, characterized by the -N=N- chromophore, was established in the mid-1800s. This led to a surge in the discovery of new synthetic colorants in Germany.

Lithol Rubine was first synthesized in 1893.[1] The development is credited to chemists at the German chemical company BASF, a powerhouse in dye and pigment innovation during that era. While a single individual is not consistently cited as the sole discoverer, the work was part of the broader exploration of azo pigments by chemists like Paul Julius at BASF. The broader class of "Lithol" reds, including the related Lithol Red (Pigment Red 49), was patented in 1899.[2]

This compound, in its free acid form, has limited applications due to its solubility. The pivotal innovation was the creation of its metallic salts, or "lakes." The calcium-laked version, This compound:1 , exhibits significantly improved insolubility, lightfastness, and heat stability, making it a commercially viable pigment. This development solidified its role as a key magenta colorant in printing inks, plastics, and coatings.[1][3]

Physicochemical Properties of this compound:1

The performance of a pigment is defined by its physical and chemical properties. This compound:1 is valued for its brilliant bluish-red shade, high color strength, and good fastness properties. The following tables summarize key quantitative data for this compound:1.

Table 1: General Physicochemical Properties

PropertyValue
C.I. NameThis compound:1
C.I. Number15850:1
CAS Number5281-04-9
Molecular FormulaC₁₈H₁₂CaN₂O₆S
Molecular Weight424.44 g/mol
Density1.42 - 1.80 g/cm³
Oil Absorption20 - 88 g/100g
pH Value (10% slurry)6.0 - 9.0

Table 2: Fastness Properties (Scale: 1-5, 5=Excellent; Lightfastness: 1-8, 8=Excellent)

PropertyRating
Lightfastness (Full Shade)4 - 6
Lightfastness (Tint)3 - 5
Heat Stability160 - 240 °C
Water Resistance4 - 5
Acid Resistance4
Alkali Resistance4
Ethanol Resistance3 - 4
Ester Resistance4
Benzene Resistance4
Migration Resistance3 - 5

Chemical Synthesis

The synthesis of this compound:1 is a two-stage process:

  • Diazotization: 2-Amino-5-methylbenzenesulfonic acid (also known as 4B Acid) is treated with sodium nitrite in the presence of a strong acid (typically hydrochloric acid) at a low temperature to form a diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then coupled with 3-Hydroxy-2-naphthoic acid (BONA).

  • Laking: The water-soluble azo dye is then precipitated as an insoluble calcium salt by introducing a soluble calcium salt, such as calcium chloride.

The overall chemical reaction is depicted in the following diagram:

G cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_laking Laking 4B_Acid 2-Amino-5-methylbenzenesulfonic acid Diazonium_Salt Diazonium Salt 4B_Acid->Diazonium_Salt NaNO₂, HCl, 0-5°C Azo_Dye Soluble Azo Dye Diazonium_Salt->Azo_Dye BONA 3-Hydroxy-2-naphthoic acid BONA->Azo_Dye PR57_1 This compound:1 (Insoluble Calcium Salt) Azo_Dye->PR57_1 Calcium_Chloride CaCl₂ Calcium_Chloride->PR57_1

Caption: Chemical synthesis pathway of this compound:1.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound:1, synthesized from various industrial patents and publications.

Materials:

  • 2-Amino-5-methylbenzenesulfonic acid (4B Acid)

  • 3-Hydroxy-2-naphthoic acid (BONA)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Calcium Chloride (CaCl₂)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • A solution of 2-Amino-5-methylbenzenesulfonic acid in water and hydrochloric acid is prepared in a reaction vessel.

    • The solution is cooled to 0-5°C using an ice bath with constant stirring.

    • A solution of sodium nitrite in water is added slowly to the cooled solution, maintaining the temperature below 5°C.

    • The reaction mixture is stirred for an additional 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Coupling Reaction:

    • In a separate vessel, 3-Hydroxy-2-naphthoic acid is dissolved in an aqueous solution of sodium hydroxide to form a solution of its sodium salt.

    • The diazonium salt solution from step 1 is then slowly added to the solution of the coupling component with vigorous stirring.

    • The pH of the reaction mixture is maintained in the alkaline range (typically pH 8-10) by the controlled addition of a sodium hydroxide solution.

    • The coupling reaction is usually carried out at a temperature between 10-25°C.

  • Laking (Precipitation):

    • Once the coupling reaction is complete, the temperature of the mixture is raised to 40-60°C.

    • An aqueous solution of calcium chloride is then added to the reaction mixture.

    • The insoluble calcium salt of the azo dye (this compound:1) precipitates out of the solution.

  • Isolation and Purification:

    • The precipitated pigment is collected by filtration.

    • The filter cake is washed thoroughly with water to remove any unreacted starting materials and soluble salts.

    • The washed pigment is then dried in an oven at 80-100°C.

    • Finally, the dried pigment is pulverized to obtain a fine powder.

The following diagram illustrates the experimental workflow:

G cluster_diazo Diazotization Stage cluster_coupling Coupling Stage cluster_laking Laking & Isolation d1 Dissolve 4B Acid in HCl/Water d2 Cool to 0-5°C d1->d2 d3 Slowly add NaNO₂ solution d2->d3 d4 Stir for 30-60 min d3->d4 c2 Add diazonium salt to BONA solution d4->c2 Transfer c1 Dissolve BONA in NaOH solution c1->c2 c3 Maintain pH 8-10 c2->c3 l1 Heat to 40-60°C c3->l1 Transfer l2 Add CaCl₂ solution l1->l2 l3 Filter the precipitate l2->l3 l4 Wash with water l3->l4 l5 Dry the pigment l4->l5 l6 Pulverize l5->l6

Caption: Experimental workflow for the synthesis of this compound:1.

Conclusion

This compound, and particularly its calcium salt this compound:1, represents a significant milestone in the history of synthetic organic pigments. Its discovery and development in the late 19th century provided a vibrant, reliable, and cost-effective red colorant that found widespread use in numerous applications. The synthesis, based on the fundamental principles of diazotization and azo coupling, is a classic example of industrial organic chemistry. A thorough understanding of its historical context, chemical properties, and manufacturing process is essential for scientists and researchers working with colorants and related materials.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of C.I. Pigment Red 57:1

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C.I. Pigment Red 57:1, also known as Lithol Rubine BK, is a synthetic monoazo pigment widely utilized in the manufacturing of printing inks, plastics, paints, and textiles.[1][2] It is the calcium salt of 2-(3-carboxy-2-hydroxynaphthylazo)-5-methylbenzenesulfonic acid.[3] The pigment is known for its brilliant magenta-red hue, high tinting strength, and good resistance to solvents.[4][5] For researchers and professionals in drug development, understanding the synthesis of such organic compounds is crucial for the development of novel materials, drug delivery systems, or as analytical standards.

The synthesis of this compound:1 is a classic example of an azo coupling reaction followed by a laking process. The overall procedure involves three main stages: the diazotization of an aromatic amine, the azo coupling with a naphthol derivative, and the precipitation of the final pigment as an insoluble calcium salt.[3][6][7]

Synthesis Pathway

The synthesis is a multi-step process beginning with the diazotization of 4-aminotoluene-3-sulfonic acid (also known as 4B acid or 2-amino-5-methylbenzenesulfonic acid).[7][8][9] The resulting diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid (BON acid).[1][10] The final step is the "laking" process, where the soluble azo dye is treated with a calcium salt, such as calcium chloride, to precipitate the insoluble C.I. This compound:1.[3][6]

Chemical Reaction Scheme:

  • Step 1: Diazotization of 4-aminotoluene-3-sulfonic acid C₇H₉NO₃S + NaNO₂ + 2HCl → [C₇H₆N₂O₃S]Cl + NaCl + 2H₂O

  • Step 2: Azo Coupling [C₇H₆N₂O₃S]Cl + C₁₁H₈O₃ → C₁₈H₁₄N₂O₆S + HCl

  • Step 3: Laking with Calcium Chloride 2C₁₈H₁₄N₂O₆S + CaCl₂ → C₃₆H₂₄CaN₄O₁₂S₂ + 2HCl

Experimental Protocols

This section provides a detailed methodology for the laboratory-scale synthesis of C.I. This compound:1. The protocol is adapted from procedures described in the scientific and patent literature.[6][7][11][12]

Materials and Reagents:

  • 4-aminotoluene-3-sulfonic acid (4B Acid, MW: 187.22 g/mol )[8][9]

  • 3-hydroxy-2-naphthoic acid (BON Acid, MW: 188.18 g/mol )[10]

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl, 36%)

  • Sodium Hydroxide (NaOH)

  • Calcium Chloride (CaCl₂)

  • Urea (optional, to destroy excess nitrous acid)

  • Deionized Water

  • Ice

Safety Precautions:

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Diazonium salts are unstable and potentially explosive when dry. Always keep them in solution and at low temperatures.

  • Perform the reaction in a well-ventilated fume hood.

  • Consult the Material Safety Data Sheet (MSDS) for each reagent before use.[13]

Protocol:

Part A: Preparation of the Diazonium Salt Solution (Diazo Component)

  • In a 1 L beaker equipped with a magnetic stirrer, add 18.7 g (0.1 mol) of 4-aminotoluene-3-sulfonic acid to 200 mL of deionized water.

  • Add a 50% sodium hydroxide solution dropwise while stirring until the 4B acid is completely dissolved, forming a clear solution.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 28.5 mL of 36% hydrochloric acid. The solution should become acidic (pH ~1).[12]

  • In a separate beaker, dissolve 7.1 g (0.103 mol) of sodium nitrite in 25 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold 4B acid solution over 30 minutes, ensuring the temperature is maintained between 0-5 °C.

  • Stir the mixture for an additional 30-60 minutes at 0-5 °C to complete the diazotization reaction. The resulting diazonium salt suspension is used immediately in the next step.

Part B: Preparation of the Coupling Component Solution

  • In a separate 2 L beaker, dissolve 18.8 g (0.1 mol) of 3-hydroxy-2-naphthoic acid in 300 mL of water containing 8.0 g (0.2 mol) of sodium hydroxide.

  • Stir until a clear solution is obtained.

  • Cool the solution to 0-5 °C in an ice bath.

Part C: Azo Coupling Reaction

  • Slowly add the cold diazonium salt suspension (Part A) to the cold coupling component solution (Part B) over 60 minutes with vigorous stirring.

  • During the addition, maintain the temperature at 0-5 °C and the pH between 10.5 and 11.0 by adding a 10% sodium hydroxide solution as needed.[6]

  • After the addition is complete, continue stirring the mixture for 1-2 hours at 5-10 °C to ensure the coupling reaction is complete. This results in a solution of the soluble azo dye.

Part D: Laking and Pigment Precipitation

  • Prepare a solution of 12.0 g (0.108 mol) of calcium chloride in 100 mL of water.

  • Heat the azo dye solution from Part C to 60 °C.

  • Slowly add the calcium chloride solution to the heated dye solution over 30 minutes with continuous stirring. A red precipitate will form.

  • Maintain the temperature at 60 °C and stir for an additional 60 minutes.[6]

  • Raise the temperature of the suspension to 85-90 °C and hold for 10 minutes to promote pigment crystallization.[6]

Part E: Isolation and Purification

  • Allow the suspension to cool to room temperature.

  • Collect the red precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with deionized water until the filtrate is colorless and neutral.

  • Dry the pigment in an oven at 60-70 °C overnight.

  • Grind the dried pigment to a fine powder.

Quantitative Data Summary

The following table summarizes the reactants and conditions for the laboratory synthesis of C.I. This compound:1 based on the protocol provided.

ParameterValueNotes
Reactants
4-aminotoluene-3-sulfonic acid18.7 g (0.1 mol)The primary aromatic amine (diazo component).[7]
3-hydroxy-2-naphthoic acid18.8 g (0.1 mol)The coupling component. A molar ratio of diazo to coupling component of ~1:1 is often used.[3]
Sodium Nitrite7.1 g (0.103 mol)A slight excess is used to ensure complete diazotization.
Hydrochloric Acid (36%)~28.5 mLUsed to create the acidic medium for diazotization and form nitrous acid.[7]
Sodium HydroxideAs neededUsed to dissolve the starting materials and maintain alkaline pH during coupling.[7][12]
Calcium Chloride12.0 g (0.108 mol)The laking agent; a slight excess ensures complete precipitation of the calcium salt.[7]
Reaction Conditions
Diazotization Temperature0-5 °CLow temperature is critical to prevent the decomposition of the unstable diazonium salt.[6]
Coupling pH10.5 - 11.0Alkaline conditions are required for the electrophilic substitution on the BON acid.[6]
Coupling Temperature0-10 °CMaintained at a low temperature to control the reaction rate.
Laking Temperature60 °C, then raised to 85-90 °CHeating improves the pigment's crystalline structure and particle properties.[6]
Physical Properties
AppearanceRed powder, magenta when printed[1][2]
SolubilityInsoluble in cold water and ethanolSlightly soluble in hot water.[1][14]
Absorption Maximum (λmax)~442 nmMeasured in dimethylformamide (DMF).[1][2]
Oil Absorption45-55 ml/100gIndicates the amount of oil needed to wet the pigment surface.[4]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol for C.I. This compound:1.

Synthesis_Workflow cluster_diazo Part A: Diazotization cluster_coupling_prep Part B: Coupling Component Prep cluster_coupling Part C: Azo Coupling cluster_laking Part D: Laking cluster_isolation Part E: Isolation & Purification A1 Dissolve 4B Acid in NaOH Solution A2 Cool to 0-5 °C A1->A2 A3 Acidify with HCl A2->A3 A4 Add NaNO₂ Solution (0-5 °C) A3->A4 A5 Stir for 30-60 min (Diazonium Salt Formation) A4->A5 C1 Combine Diazo & Coupling Solutions (0-5 °C, pH 10.5-11) A5->C1 B1 Dissolve BON Acid in NaOH Solution B2 Cool to 0-5 °C B1->B2 B2->C1 C2 Stir for 1-2 hours (Soluble Dye Formation) C1->C2 D1 Heat Dye Solution to 60 °C C2->D1 D2 Add CaCl₂ Solution D1->D2 D3 Stir at 60 °C for 60 min D2->D3 D4 Heat to 85-90 °C (Pigment Precipitation) D3->D4 E1 Cool to Room Temp D4->E1 E2 Vacuum Filtration E1->E2 E3 Wash with DI Water E2->E3 E4 Dry Pigment (60-70 °C) E3->E4 E5 Grind to Fine Powder E4->E5 FP Final Product: This compound:1 E5->FP

Caption: Workflow for the laboratory synthesis of C.I. This compound:1.

References

Application Notes and Protocols for the Synthesis of Azo Pigments via Diazotization and Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes and pigments represent the most extensive and significant class of synthetic colorants, constituting over 60% of the dyes used in various industries, including textiles, printing, food, and pharmaceuticals.[1] Their prominence is attributed to their straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable by modifying the chemical structures of the reactants.[1][2] The synthesis of azo pigments is primarily achieved through a two-step process: diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich coupling component.[3][4]

This document provides detailed application notes and experimental protocols for the synthesis of azo pigments, tailored for researchers, scientists, and drug development professionals. It covers the underlying chemical principles, reaction mechanisms, key experimental parameters, and detailed methodologies.

Chemical Principles

The synthesis of azo pigments is centered around the formation of a stable azo group (-N=N-) that links two aromatic systems. This chromophore is responsible for the color of the compound.[1]

Diazotization Reaction

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[5] This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[6] The reaction is highly temperature-sensitive and must be conducted at low temperatures (0-5°C) to prevent the decomposition of the unstable diazonium salt.[7]

The mechanism involves the formation of the nitrosonium ion (NO⁺), which acts as an electrophile and is attacked by the nucleophilic amine.[5][8] Subsequent proton transfers and dehydration lead to the formation of the aryl diazonium ion.[5] The stability of aromatic diazonium salts is significantly greater than their aliphatic counterparts due to the delocalization of the positive charge over the aromatic ring.[9]

Azo Coupling Reaction

The azo coupling reaction is an electrophilic aromatic substitution where the aryl diazonium ion acts as the electrophile and attacks an electron-rich aromatic compound, known as the coupling component.[3][5] Common coupling components include phenols, naphthols, and aromatic amines.[9] The position of the azo group on the coupling component's aromatic ring is directed by the activating group (e.g., -OH or -NH₂).[1]

The pH of the reaction medium is a critical parameter in the coupling reaction. For phenols and naphthols, the reaction is carried out in weakly alkaline conditions (pH 9-10) to deprotonate the hydroxyl group, forming a more strongly activating phenoxide ion.[5][7] For aromatic amines, a weakly acidic medium (pH 4-5) is optimal.[5][7]

Experimental Protocols

The following protocols provide a general framework for the synthesis of azo pigments. Specific quantities and reaction conditions may need to be optimized depending on the specific starting materials and desired product.

Protocol 1: Diazotization of a Primary Aromatic Amine

Materials:

  • Primary aromatic amine (e.g., aniline, sulfanilic acid, 4-nitroaniline)

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl) or other strong mineral acid

  • Distilled water

  • Ice

Procedure:

  • In a beaker, dissolve the primary aromatic amine in a solution of distilled water and concentrated hydrochloric acid.[7]

  • Cool the beaker in an ice bath to bring the temperature of the solution down to 0-5°C.[7] It is crucial to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.[9]

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.[7]

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution while stirring continuously and maintaining the temperature between 0-5°C.[7]

  • After the complete addition of the sodium nitrite solution, continue stirring for an additional 10-15 minutes to ensure the reaction goes to completion.

  • The resulting solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction due to its instability.[1][9]

Protocol 2: Azo Coupling with a Phenolic Compound (e.g., Phenol, 2-Naphthol)

Materials:

  • Freshly prepared diazonium salt solution (from Protocol 1)

  • Phenolic coupling component (e.g., phenol, 2-naphthol)

  • Sodium hydroxide (NaOH) solution (e.g., 10%)

  • Distilled water

  • Ice

Procedure:

  • In a beaker, dissolve the phenolic compound in a sodium hydroxide solution.[7][10]

  • Cool the beaker in an ice bath to bring the temperature of the solution down to 0-5°C.[7]

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold phenolic solution with vigorous stirring.[7][11] A colored precipitate of the azo pigment should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Isolate the azo pigment by vacuum filtration, wash it with cold water to remove any unreacted starting materials and salts, and then dry the product.

Protocol 3: Synthesis of a Specific Azo Dye - Sunset Yellow (Yellow 6)

This protocol describes the synthesis of the commercial food dye Sunset Yellow.[12]

Diazotization of Sulfanilic Acid:

  • Mix 175 mg of sulfanilic acid and 100 mg of sodium carbonate in 5 mL of water in a 50 mL Erlenmeyer flask. Gently heat to dissolve the reagents and then cool the solution to room temperature.[12]

  • Add a solution of 100 mg of sodium nitrite in 1 mL of water to the sulfanilic acid solution and cool the mixture in an ice-water bath.[12]

  • In a separate beaker, slowly add 0.5 mL of concentrated hydrochloric acid to 3 g of ice.[12]

  • Slowly add the sulfanilic acid/sodium nitrite solution dropwise to the ice/HCl mixture, ensuring the temperature does not rise above 5°C.[12]

Coupling Reaction:

  • In a 50 mL Erlenmeyer flask, dissolve 225 mg of 6-hydroxynaphthalene-2-sulfonic acid in 10 mL of 2.5 M sodium hydroxide solution and cool in an ice-water bath for 5 minutes.[12]

  • Slowly add the cold diazonium salt solution to the stirring alkaline solution of the coupling component.[12]

  • Continue stirring the resulting mixture in the ice-water bath for 10 minutes.

  • Add 1 g of NaCl to the mixture and gently heat until all the solid dissolves.[12]

  • Cool the mixture to room temperature and then in an ice-water bath until a precipitate forms.[12]

  • Collect the Sunset Yellow precipitate by vacuum filtration and wash with a saturated NaCl solution.

Data Presentation

The following tables summarize key quantitative data for the synthesis of azo pigments.

Table 1: Critical Reaction Parameters for Diazotization and Azo Coupling

ParameterDiazotizationAzo Coupling (with Phenols)Azo Coupling (with Amines)Reference(s)
Temperature 0-5°C0-10°C0-10°C[9][7]
pH Strongly Acidic (pH 1-2)Weakly Alkaline (pH 9-10)Weakly Acidic (pH 4-5)[5][6][7]
Molar Ratio (Amine:NaNO₂) 1:1 (slight excess of amine)--[7]
Molar Ratio (Diazonium:Coupling) -1:1 (slight excess of coupling)1:1 (slight excess of coupling)[7]

Table 2: Spectrophotometric Data for Azo Dyes Derived from Diazotized Sulfanilic Acid and Various Phenols

Phenolic CompoundWavelength of Maximum Absorption (λmax)Molar Absorptivity (ε)ColorReference(s)
Phenol480 nm2.5 x 10⁴ L mol⁻¹ cm⁻¹Yellow-Orange[13]
o-Cresol490 nm2.3 x 10⁴ L mol⁻¹ cm⁻¹Orange[13]
m-Cresol485 nm2.6 x 10⁴ L mol⁻¹ cm⁻¹Yellow-Orange[13]
p-Cresol495 nm2.8 x 10⁴ L mol⁻¹ cm⁻¹Orange-Red[13]

Visualizations

The following diagrams illustrate the key chemical pathways and the general experimental workflow for the synthesis of azo pigments.

Diazotization_Mechanism cluster_0 In Situ Generation of Nitrous Acid cluster_1 Formation of Nitrosonium Ion cluster_2 Formation of Diazonium Salt NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + HCl HNO2_2 HNO₂ HCl HCl NaCl NaCl H2ONO H₂O⁺-N=O HNO2_2->H2ONO + H⁺ H_ion H⁺ NO_plus N≡O⁺ (Nitrosonium Ion) H2ONO->NO_plus - H₂O ArNH2 Ar-NH₂ (Primary Aromatic Amine) H2O H₂O ArNH2_NO Ar-NH₂⁺-N=O ArNH2->ArNH2_NO + N≡O⁺ NO_plus_2 N≡O⁺ ArNNOH Ar-N=N-OH (Diazohydroxide) ArNH2_NO->ArNNOH Proton Transfer ArN2 Ar-N₂⁺ (Aryl Diazonium Ion) ArNNOH->ArN2 + H⁺, - H₂O Azo_Coupling_Mechanism ArN2 Ar-N₂⁺ (Aryl Diazonium Ion) Intermediate Intermediate Complex ArN2->Intermediate + Coupling Component Coupling_Component Coupling Component (e.g., Phenol) Azo_Dye Ar-N=N-Ar'-OH (Azo Dye) Intermediate->Azo_Dye - H⁺ Experimental_Workflow Start Start Diazotization Diazotization (0-5°C) Start->Diazotization Primary Aromatic Amine, NaNO₂, Acid Coupling Azo Coupling (0-10°C) Diazotization->Coupling Diazonium Salt Solution Isolation Isolation & Filtration Coupling->Isolation Azo Pigment Slurry Drying Drying Isolation->Drying Wet Pigment Analysis Characterization & Analysis Drying->Analysis Dry Pigment End End Analysis->End

References

Application Notes and Protocols for the Laking Process of 3-Hydroxy-2-Naphthoic Acid Derivatives with Calcium Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laking process involving derivatives of 3-hydroxy-2-naphthoic acid with calcium ions to produce stable pigments. The primary application of this process is in the manufacturing of high-performance colorants used in printing inks, paints, and plastics.

Introduction

3-Hydroxy-2-naphthoic acid is a key intermediate in the synthesis of various organic compounds, particularly azo dyes and pigments. The term "laking" in this context refers to the process of precipitating a soluble dye molecule with a metal salt, such as calcium chloride, to form an insoluble pigment known as a lake. These calcium lake pigments are valued for their bright colors, high stability, and resistance to bleed, acids, and alkalis.[1]

It is important to note that the laking process with calcium ions is typically performed on a dye molecule derived from 3-hydroxy-2-naphthoic acid, rather than on the acid itself. The acid is first coupled with a diazo compound to form a soluble azo dye, which is then precipitated with calcium ions.

Applications

The resulting calcium lake pigments have several industrial applications:

  • Printing Inks: Their stability and vibrant colors make them suitable for lithographic, letterpress, and gravure inks.[2]

  • Paints and Coatings: The pigments offer good durability and color strength for various paint formulations.

  • Plastics: They are used as colorants in the manufacturing of plastics due to their thermal stability.

  • Cosmetics: Certain lake pigments are used in cosmetics, offering stable and vibrant colors.

Chemical Pathway

The overall process involves two main stages: the coupling reaction to form the azo dye and the subsequent laking reaction to form the insoluble calcium pigment.

Laking_Process cluster_0 Step 1: Azo Coupling Reaction cluster_1 Step 2: Laking Reaction cluster_2 Step 3: Post-Treatment A Aromatic Amine (with Sulfonic Acid Group) B Diazotization (NaNO2, HCl, -10 to 10°C) A->B C Diazo Component B->C E Coupling Reaction (-10 to 20°C) C->E D 3-Hydroxy-2-naphthoic Acid (dissolved in NaOH solution) D->E F Soluble Azo Dye E->F H Laking Reaction (Stirring) F->H G Calcium Chloride (CaCl2 solution) G->H I Insoluble Calcium Azo Lake Pigment H->I J Heating & Stirring (e.g., 80°C for 30 min) I->J K Filtration & Washing J->K L Drying (e.g., 90°C) K->L M Final Pigment Powder L->M

Caption: Workflow of Azo Lake Pigment Synthesis.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of azo lake pigments derived from 3-hydroxy-2-naphthoic acid.[2]

Protocol 1: Preparation of the Diazo Component

  • Diazotization: An aromatic amino compound containing a sulfonic acid group is diazotized.

  • Temperature Control: This reaction is typically carried out at a temperature between -10°C and 10°C.

Protocol 2: Preparation of the Coupler Solution

  • Dissolution: A mixture of 3-hydroxy-2-naphthoic acid is dissolved in an aqueous solution of sodium hydroxide.

  • Component Ratio: The mixture may contain 50% to 99% by weight of 3-hydroxy-2-naphthoic acid.

Protocol 3: Azo Coupling Reaction

  • Reaction: The diazo component from Protocol 1 is added to the coupler solution from Protocol 2.

  • Temperature: The coupling reaction is maintained at a temperature between -10°C and 20°C.[2]

Protocol 4: Laking Reaction

  • Addition of Laking Agent: The reaction mixture from the coupling reaction is added to a solution of calcium chloride hydrate.

  • Stirring: The mixture is stirred for a specified period, for example, 60 minutes, to facilitate the laking reaction.[2]

Protocol 5: Post-Laking Treatment

  • Heating and Aging: The reaction mixture is heated and stirred (e.g., at 80°C for 30 minutes) to age the pigment particles.[2] This step can be extended for up to 3 hours at 70-95°C.[2]

  • Filtration and Washing: The resulting pigment is hot-filtered and washed with water to remove impurities.

  • Drying: The washed pigment is dried at an elevated temperature (e.g., 90°C) to obtain the final pigment powder.[2]

Quantitative Data Summary

The following table summarizes key quantitative parameters from a representative synthesis of a bluish-red azo lake pigment.[2]

ParameterValue
Reactants
3-Hydroxy-2-naphthoic acid97.7 parts
Calcium chloride hydrate90 parts in 500 parts of water
Reaction Conditions
Coupling Temperature-10°C to 20°C
Laking Stirring Time60 minutes
Post-Laking Heating80°C for 30 minutes
Drying Temperature90°C
Product
Yield232 parts of bluish-red pigment powder

Logical Relationship of Laking Process

The success of the laking process and the final properties of the pigment are dependent on several interconnected factors.

Logical_Relationships A Reactant Purity G Crystal Particle Size A->G B Reaction Temperature B->G C pH of Reaction Medium C->G D Stoichiometry D->G E Stirring Rate E->G F Aging Time & Temperature F->G H Pigment Transparency G->H I Color Strength G->I J Dispersibility G->J K Final Pigment Quality H->K I->K J->K

Caption: Factors Influencing Final Pigment Quality.

Conclusion

The laking of azo dyes derived from 3-hydroxy-2-naphthoic acid with calcium ions is a well-established method for producing high-performance pigments. By carefully controlling the reaction parameters outlined in these protocols, researchers and professionals can synthesize stable and vibrant colorants for a variety of industrial applications. The provided data and diagrams offer a comprehensive overview of the process, from the initial chemical reactions to the factors influencing the final product quality.

References

Application Notes and Protocols for the Analytical Characterization of Pigment Red 57:1

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Red 57:1 (CI 15850:1), a monoazo lake pigment, is widely utilized in cosmetics, printing inks, and plastics.[1] Its chemical structure is the calcium salt of 3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)azo]-2-naphthalenecarboxylic acid.[2] Rigorous analytical characterization is essential to ensure its quality, purity, performance, and safety in various applications. These application notes provide detailed protocols for the comprehensive analysis of this compound:1 using a suite of modern analytical techniques.

Analytical Workflow for this compound:1 Characterization

The following diagram outlines a comprehensive workflow for the characterization of this compound:1, from initial sample reception to detailed physicochemical analysis.

This compound:1 Analytical Workflow cluster_0 Sample Handling & Preparation cluster_1 Physicochemical Characterization cluster_2 Data Analysis & Reporting Sample_Reception Sample Reception & Documentation Homogenization Homogenization Sample_Reception->Homogenization Sample_Preparation Sample Preparation for Analysis Homogenization->Sample_Preparation Chromatography Chromatographic Analysis (UHPLC/HPLC) Sample_Preparation->Chromatography Dissolution Spectroscopy Spectroscopic Analysis (UV-Vis, FTIR, Raman) Sample_Preparation->Spectroscopy Dispersion/Dissolution Thermal_Analysis Thermal Analysis (TGA/DSC) Sample_Preparation->Thermal_Analysis Direct Microscopy Microscopic Analysis (SEM) Sample_Preparation->Microscopy Mounting & Coating Structural_Analysis Structural Analysis (XRD) Sample_Preparation->Structural_Analysis Direct Data_Processing Data Processing & Interpretation Chromatography->Data_Processing Spectroscopy->Data_Processing Thermal_Analysis->Data_Processing Microscopy->Data_Processing Structural_Analysis->Data_Processing Reporting Comprehensive Report Generation Data_Processing->Reporting

Caption: A logical workflow for the comprehensive analytical characterization of this compound:1.

Chromatographic Analysis: Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful techniques for separating and quantifying this compound:1 from its precursors, isomers, and other impurities. A key impurity that can be monitored is the decarboxylated analogue, 4-[(4-methyl-2-sulfophenyl)azo]-3-naphthalenol.[3][4]

Experimental Protocol: UHPLC for Impurity Analysis

This protocol is adapted from methods used for the analysis of related color additives.[3][4]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound:1 sample into a 20 mL volumetric flask.

    • Add 10 mL of a dissolution solvent composed of a basic solution of a chelating agent like EDTA in N,N'-dimethylformamide to facilitate the dissolution of the pigment lake.[3]

    • Sonicate the mixture for 15 minutes to ensure complete dissolution.

    • Dilute to the mark with the dissolution solvent and mix well.

    • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • UHPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 10 mM Ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient can be optimized, for instance, starting at 10% B, increasing to 90% B over 15 minutes, holding for 2 minutes, and then returning to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 30 °C.

    • Detector: Diode Array Detector (DAD) or UV-Vis detector.

    • Detection Wavelength: 485 nm for the decarboxylated analogue and other relevant wavelengths for other impurities.[3][4]

  • Data Analysis:

    • Identify and quantify impurities by comparing their retention times and UV-Vis spectra with those of certified reference standards.

    • Construct calibration curves for the quantification of known impurities.

Quantitative Data Summary
AnalyteTechniqueLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Decarboxylated AnalogueUHPLC0.0014% - 0.0061%0.0047% - 0.020%[5]
Unspecified ImpuritiesUHPLCVariesVaries[3][4]

Spectroscopic Characterization

Spectroscopic techniques provide information about the chemical structure and electronic transitions of the pigment.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the maximum absorption wavelength (λmax) of the pigment, which is related to its color.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution by dissolving a known, small amount of this compound:1 in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[6] A concentration of approximately 10 µg/mL is a good starting point.

    • Further dilute the stock solution to obtain a final concentration that gives an absorbance reading between 0.2 and 0.8 at the λmax.

  • Instrument Parameters:

    • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

    • Scan Range: 200 - 800 nm.

    • Blank: Use the same solvent as used for the sample preparation.

  • Data Analysis:

    • Record the absorbance spectrum and determine the λmax.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in the pigment molecule.

Experimental Protocol: FTIR-ATR Spectroscopy
  • Sample Preparation:

    • Place a small amount of the dry this compound:1 powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.[7]

    • Apply consistent pressure using the ATR clamp to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectrometer: FTIR spectrometer equipped with a diamond ATR accessory.

    • Spectral Range: 4000 - 400 cm⁻¹.[8]

    • Resolution: 4 cm⁻¹.[8]

    • Number of Scans: 16 to 32 scans are typically sufficient.[8]

    • Background: Collect a background spectrum of the clean, empty ATR crystal.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR and is particularly useful for identifying the azo group and the overall molecular structure.

Experimental Protocol: Raman Spectroscopy
  • Sample Preparation:

    • Place a small amount of the pigment powder on a microscope slide. Minimal sample preparation is typically required.[9]

  • Instrument Parameters:

    • Spectrometer: Raman microscope.

    • Laser Excitation Wavelength: A near-infrared laser, such as 785 nm or 1064 nm, is recommended to minimize fluorescence.[10][11]

    • Laser Power: Use the lowest laser power necessary to obtain a good signal to avoid sample degradation.

    • Spectral Range: 200 - 2000 cm⁻¹.

    • Acquisition Time and Accumulations: Optimize to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify and assign the characteristic Raman scattering peaks.

Spectroscopic Data Summary
TechniqueParameterValue
UV-Vis λmax in solution~500-530 nm (estimated based on application data)[12]
FTIR Characteristic Peaks (cm⁻¹)~3400-3000 (O-H, N-H stretching), ~1620 (C=O stretching), ~1550-1450 (C=C aromatic stretching, N=N stretching), ~1200-1000 (S=O stretching)[13]
Raman Characteristic Peaks (cm⁻¹)~1600-1550 (Aromatic ring stretching), ~1450-1350 (N=N stretching), other fingerprint region peaks.[14]

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of the pigment.

Experimental Protocol: TGA/DSC
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound:1 powder into an aluminum or ceramic TGA/DSC pan.

  • Instrument Parameters:

    • Instrument: Simultaneous TGA/DSC analyzer.

    • Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min or 20 °C/min.[15][16]

    • Atmosphere: Nitrogen or air, at a flow rate of 50 mL/min.[15][16]

  • Data Analysis:

    • From the TGA curve, determine the onset of decomposition and the percentage of weight loss at different temperatures.

    • From the DSC curve, identify endothermic or exothermic events such as melting or decomposition.

Thermal Analysis Data Summary
TechniqueParameterValueReference
TGAOnset of Thermal Decomposition149 °C[17]
TGASignificant Decomposition RangeVaries with atmosphere and heating rate[18]
DSCThermal EventsEndothermic/Exothermic peaks corresponding to decomposition[16]

Morphological and Structural Analysis

These techniques provide information about the physical characteristics of the pigment particles, such as size, shape, and crystal structure.

Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphology and particle size distribution of the pigment.

Experimental Protocol: SEM
  • Sample Preparation:

    • Mount a small amount of the pigment powder onto an aluminum SEM stub using double-sided conductive carbon tape.

    • Remove any loose particles by gently tapping the stub or using a gentle stream of compressed air.

    • For non-conductive samples, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.

  • Instrument Parameters:

    • Microscope: Scanning Electron Microscope.

    • Accelerating Voltage: Typically 5-15 kV.

    • Detector: Secondary Electron (SE) detector for topographical imaging.

  • Data Analysis:

    • Capture images at various magnifications to observe the particle shape, size, and degree of agglomeration.

X-ray Diffraction (XRD)

Powder XRD is used to determine the crystalline structure of the pigment.

Experimental Protocol: Powder XRD
  • Sample Preparation:

    • Place a sufficient amount of the pigment powder into a sample holder and gently press to create a flat, level surface.

  • Instrument Parameters:

    • Diffractometer: Powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

    • Scan Range (2θ): 5° to 90°.[19]

    • Step Size: 0.02°.[19][20]

    • Scan Speed/Time per Step: A scan speed of 1-2°/min or a time per step of 0.4-1 s is common.[20]

  • Data Analysis:

    • Identify the diffraction peaks and compare the pattern with reference databases for phase identification.

    • The peak positions and intensities provide a fingerprint of the crystalline structure.

Signaling Pathway and Logical Relationship Diagrams

This compound:1 Synthesis Pathway

This compound:1 Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_laking Laking 4B_Acid 2-Amino-5-methyl- benzenesulfonic acid (4B Acid) NaNO2_HCl NaNO2 + HCl 4B_Acid->NaNO2_HCl Diazo_Salt Diazonium Salt NaNO2_HCl->Diazo_Salt Azo_Dye Azo Dye Intermediate Diazo_Salt->Azo_Dye BON_Acid 3-Hydroxy-2-naphthoic acid (BON Acid) BON_Acid->Azo_Dye CaCl2 Calcium Chloride (CaCl2) Azo_Dye->CaCl2 PR57_1 This compound:1 CaCl2->PR57_1

Caption: A simplified diagram of the synthesis pathway for this compound:1.

Interrelation of Analytical Techniques

Analytical Techniques Interrelation Pigment_ID Pigment Identity & Purity HPLC_UHPLC HPLC/UHPLC HPLC_UHPLC->Pigment_ID Purity, Impurities UV_Vis UV-Vis UV_Vis->Pigment_ID Color, λmax FTIR FTIR FTIR->Pigment_ID Functional Groups Raman Raman Raman->Pigment_ID Molecular Structure TGA_DSC TGA/DSC TGA_DSC->Pigment_ID Thermal Stability SEM SEM SEM->Pigment_ID Morphology XRD XRD XRD->Pigment_ID Crystallinity

Caption: Interrelation of analytical techniques for the comprehensive characterization of this compound:1.

References

Application Note: UHPLC Analysis of Impurities in D&C Red No. 7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Key Impurities in D&C Red No. 7

The manufacturing process of D&C Red No. 7 can result in the presence of several impurities, including unreacted starting materials and subsidiary colors. The primary impurities of concern as specified by regulatory bodies include:

  • 2-Amino-5-methylbenzenesulfonic acid (PTMS): A manufacturing intermediate.[2]

  • 3-Hydroxy-2-naphthalenecarboxylic acid (3-hydroxy-2-naphthoic acid): A manufacturing intermediate.[2]

  • 3-Hydroxy-4-[(4-methylphenyl)azo]-2-naphthalenecarboxylic acid (Unsulfonated Subsidiary Color): A subsidiary color.[2]

  • 1-[(4-methylphenyl)azo]-2-naphthalenol (4-methyl Sudan I): A subsidiary color.[2]

  • p-Toluidine (PT): An unsulfonated aromatic amine that may be present in the starting material.[3]

Experimental Protocol

This protocol outlines a UHPLC method for the simultaneous determination of key impurities in D&C Red No. 7.

Instrumentation and Materials
  • UHPLC System: A Waters ACQUITY UPLC H-Class System or equivalent, equipped with a quaternary solvent manager, sample manager, and a photodiode array (PDA) detector.

  • Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Data Acquisition and Processing: Empower 3 software or equivalent.

  • Analytical Standards: Certified reference standards for D&C Red No. 7 and all identified impurities.

  • Solvents: Acetonitrile and methanol (LC-MS grade), and reagent-grade water.

  • Reagents: Ammonium acetate and formic acid.

Preparation of Solutions
  • Mobile Phase A: 20 mM ammonium acetate in water, adjusted to pH 6.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solutions (1000 µg/mL): Accurately weigh and dissolve approximately 10 mg of each reference standard in 10 mL of diluent.

  • Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the diluent to achieve a final concentration suitable for the expected impurity levels (e.g., 0.1-10 µg/mL).

  • Sample Preparation: Accurately weigh approximately 10 mg of the D&C Red No. 7 sample and dissolve it in 10 mL of diluent. Sonicate for 10 minutes to ensure complete dissolution. Filter the solution through a 0.22 µm syringe filter before injection.

UHPLC Method Parameters
ParameterSetting
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 20 mM Ammonium Acetate in Water (pH 6.5)
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 1.0 µL
Column Temperature 40 °C
Detection Wavelength 254 nm (or optimized wavelength for specific impurities)
Gradient Program See Table 1

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
5.0595
6.0595
6.1955
8.0955

Data Presentation

The following tables summarize the expected quantitative performance of the UHPLC method for the analysis of impurities in D&C Red No. 7. This data is compiled from various studies and represents typical performance.[2][4]

Table 2: Chromatographic Parameters and Limits of Detection/Quantification

ImpurityExpected Retention Time (min)LOD (%)LOQ (%)
2-Amino-5-methylbenzenesulfonic acid (PTMS)~1.50.0020.006
3-Hydroxy-2-naphthalenecarboxylic acid~3.80.0050.015
p-Toluidine (PT)~4.20.0010.003
Unsulfonated Subsidiary Color~4.80.0060.020
4-methyl Sudan I~5.20.0010.004

Table 3: Method Validation Summary

ParameterResult
Linearity (R²) > 0.999
Recovery (%) 96 - 106
Precision (RSD %) < 5

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the UHPLC analysis of impurities in D&C Red No. 7.

G cluster_prep Sample & Standard Preparation cluster_analysis UHPLC Analysis cluster_data Data Processing S1 Weigh D&C Red No. 7 Sample & Standards S2 Dissolve in Diluent S1->S2 S3 Sonicate to Dissolve S2->S3 S4 Filter through 0.22 µm Filter S3->S4 A1 Inject Sample/Standard into UHPLC S4->A1 A2 Separation on C18 Column A1->A2 A3 PDA Detection A2->A3 D1 Integrate Chromatographic Peaks A3->D1 D2 Identify Impurities by Retention Time D1->D2 D3 Quantify Impurities using Calibration Curve D2->D3

Caption: UHPLC analysis workflow for D&C Red No. 7 impurities.

Logical Relationship of UHPLC System Components

The following diagram illustrates the logical relationship between the different components of the UHPLC system and the analytical process.

G cluster_system UHPLC System cluster_output Output MobilePhase Mobile Phase A & B Stored in Reservoirs Pump Quaternary Pump Mixes & Delivers Mobile Phase MobilePhase->Pump Autosampler Autosampler Injects Sample Pump->Autosampler Column Column Separates Analytes Autosampler->Column Detector PDA Detector Detects Analytes Column->Detector DataSystem Data System Acquires & Processes Data Detector->DataSystem Report {Report | Presents Results} DataSystem->Report

References

Application Notes and Protocols: Dispersion of Pigment Red 57:1 in Water-Based Ink Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the dispersion of C.I. Pigment Red 57:1 in water-based ink formulations. The protocols outlined below are designed to achieve optimal pigment dispersion, leading to enhanced color strength, gloss, and stability in the final ink product.

Introduction

C.I. This compound:1, a monoazo calcium salt lake pigment, is widely used in the printing ink industry for its vibrant bluish-red shade.[1] However, as an organic pigment, it is inherently hydrophobic, presenting challenges for dispersion in aqueous systems.[2][3] Achieving a stable and fine dispersion is critical for the performance of water-based inks, impacting properties such as color strength, gloss, viscosity, and storage stability.

The dispersion process involves three key stages: wetting of the pigment particles, deagglomeration or breaking down of particle clusters, and stabilization of the dispersed particles to prevent re-agglomeration.[4] This is typically achieved through mechanical means, such as bead milling, in conjunction with chemical aids like dispersants and surfactants.[4][5]

Materials and Equipment

Materials:

  • C.I. This compound:1

  • Deionized Water

  • Dispersing Agent (e.g., acrylic copolymer-based dispersant)

  • Styrene-Acrylic Resin (as binder)[6][7]

  • Antifoaming Agent (e.g., BYK-019)[4]

  • pH Adjuster (e.g., ammonia, monoethanolamine)[5]

  • Zirconium Grinding Media (0.5 - 1.2 mm diameter)[4]

Equipment:

  • High-speed disperser (dissolver)

  • Laboratory bead mill

  • Particle size analyzer

  • Viscometer

  • Glossmeter

  • Hegman gauge (fineness of grind gauge)[8]

  • pH meter

  • Analytical balance

Experimental Protocols

Preparation of the Mill Base

The mill base is a concentrated pigment dispersion that is later let down with additional binder and additives to produce the final ink.

Protocol:

  • Vehicle Preparation: In a suitable vessel, combine deionized water, dispersing agent, and a portion of the styrene-acrylic resin.

  • pH Adjustment: Adjust the pH of the vehicle to between 8.5 and 9.5 using an appropriate amine.[5] This helps to solubilize the resin and stabilize the pigment dispersion.

  • Pigment Addition: While mixing at low speed with a high-speed disperser, gradually add the this compound:1 powder to the vehicle. Ensure the pigment is fully wetted and there are no dry clumps.

  • Antifoam Addition: Add a small amount of antifoaming agent to control foam generation during dispersion.[4]

  • Pre-dispersion: Increase the disperser speed to create a vortex and disperse the mixture for 20-30 minutes. This initial step helps to break down larger agglomerates.

Bead Milling (Deagglomeration)

This is the critical step for achieving a fine and stable pigment dispersion.

Protocol:

  • Mill Loading: Load the bead mill with zirconium grinding media. The choice of media size is crucial; a smaller media size generally results in a finer particle size distribution.[4] A mix of media sizes can also be effective.[4]

  • Mill Base Addition: Transfer the prepared mill base into the bead mill.

  • Milling: Begin milling at a set speed. The milling time will depend on the desired particle size and can range from 4 to 6 hours.[4]

  • Monitoring: Periodically take samples to check the fineness of grind using a Hegman gauge and particle size using a particle size analyzer. Continue milling until the desired particle size is achieved.

  • Separation: Once milling is complete, separate the mill base from the grinding media.

Let-Down Stage

In this stage, the concentrated mill base is diluted with the remaining formulation components to produce the final ink.

Protocol:

  • In a separate vessel, combine the remaining styrene-acrylic resin, deionized water, and any other required additives (e.g., waxes, rheology modifiers).

  • Slowly add the prepared mill base to the let-down vehicle under gentle agitation.

  • Mix thoroughly until the ink is homogeneous.

  • Make final adjustments to viscosity and pH as required.

Characterization and Evaluation

Particle Size Analysis

A narrow particle size distribution is indicative of a good dispersion and is crucial for achieving high gloss and color strength.

Method:

  • Use a dynamic light scattering (DLS) or laser diffraction particle size analyzer.

  • Dilute a sample of the ink with deionized water to the appropriate concentration for the instrument.

  • Measure the particle size distribution. Aim for a mean particle size in the sub-micron range for optimal color properties.

Viscosity Measurement

Viscosity is a key parameter for printability. Water-based inks should have a viscosity that is suitable for the intended printing process (e.g., flexography, gravure).

Method:

  • Use a rotational viscometer with the appropriate spindle.

  • Measure the viscosity of the final ink at a defined temperature (e.g., 25°C).

  • For some applications, it may be beneficial to measure viscosity at different shear rates to understand the rheological behavior of the ink.

Gloss Measurement

Gloss is an important optical property, particularly for packaging inks.[4]

Method:

  • Apply a uniform film of the ink onto a non-absorbent substrate.

  • Allow the ink to dry completely.

  • Use a glossmeter to measure the specular gloss at a specific angle (e.g., 60°).

Data Presentation

Table 1: Influence of Dispersion Parameters on Particle Size and Gloss

Pigment Loading (%)Grinding Media Size (mm)Milling Time (hours)Mean Particle Size (nm)Gloss (%)
250.54>200<30
300.56174~35
300.75 (mixed)5116>40
371.04>250<25

Note: The data in this table is illustrative and based on trends reported in the literature.[4] Actual results will vary depending on the specific formulation and equipment used.

Table 2: Typical Properties of a Water-Based this compound:1 Dispersion

PropertyValue
pH8.5 - 9.5
Specific Gravity~1.14 g/cm³
Pigment Solids (%)~40%
Total Solids (%)45 - 51%
Viscosity (cP)73 - 103

Source: Adapted from commercial product data and research literature.[3][6]

Visualizations

experimental_workflow cluster_prep Mill Base Preparation cluster_milling Bead Milling cluster_letdown Let-Down prep_vehicle 1. Prepare Vehicle (Water, Dispersant, Resin) adjust_ph 2. Adjust pH (8.5 - 9.5) prep_vehicle->adjust_ph add_pigment 3. Add this compound:1 adjust_ph->add_pigment add_antifoam 4. Add Antifoam add_pigment->add_antifoam predisperse 5. Pre-disperse add_antifoam->predisperse load_mill 6. Load Bead Mill predisperse->load_mill mill 7. Mill (4-6 hours) load_mill->mill monitor 8. Monitor (Particle Size, Fineness) mill->monitor prepare_letdown 9. Prepare Let-Down Vehicle monitor->prepare_letdown combine 10. Combine Mill Base and Let-Down prepare_letdown->combine finalize 11. Final Adjustments combine->finalize end end finalize->end Final Ink Product

Caption: Experimental workflow for the dispersion of this compound:1.

formulation_relationships pr571 This compound:1 milling Milling Process (Bead Mill) pr571->milling dispersant Dispersant dispersant->milling stability Dispersion Stability dispersant->stability improves binder Binder (Styrene-Acrylic) binder->milling binder->stability improves viscosity Viscosity binder->viscosity influences water Water (Vehicle) water->milling additives Additives (Antifoam, pH adjuster) additives->milling additives->stability optimizes particle_size Particle Size milling->particle_size reduces stability->viscosity maintains gloss Gloss particle_size->gloss affects color_strength Color Strength particle_size->color_strength affects

Caption: Key relationships in a water-based this compound:1 ink formulation.

References

Application Notes and Protocols for the Use of Pigment Red 57 as a Colorant in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive technical information and detailed experimental protocols for the use of Pigment Red 57 (CI 15850) as a colorant in cosmetic formulations. This document is intended to guide researchers, scientists, and drug development professionals in the appropriate and safe use of this pigment.

Introduction

This compound, also known by its Colour Index name CI 15850, is a synthetic monoazo dye widely used in the cosmetics industry.[1] It is available in various forms, including the sodium salt (D&C Red No. 6) and the calcium salt (D&C Red No. 7), which is also referred to as this compound:1.[2][3] This pigment provides a vibrant red to bluish-red hue and is a staple in a variety of decorative cosmetics.[4][5]

Chemical Identification:

  • INCI Name: CI 15850

  • Chemical Name: Disodium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate (for the sodium salt)[6]

  • CAS Number: 5858-81-1 (for the disodium salt)[7]

  • EINECS Number: 227-497-9[7]

Regulatory Status and Safety

This compound is an approved colorant for cosmetic use in major markets, including the European Union and the United States.[8][9] However, its use is subject to specific regulations and restrictions.

  • European Union: Listed in Annex IV of the Cosmetics Regulation (EC) No 1223/2009, permitting its use in all cosmetic products.[6][10] For semi-permanent hair dye formulations, the maximum permissible concentration is 0.4%.[7]

  • United States: Regulated by the Food and Drug Administration (FDA) as D&C Red No. 6 and D&C Red No. 7.[8][11] It is approved for general cosmetic use, including drugs, in amounts consistent with Good Manufacturing Practices (GMP).[8] Notably, its use in cosmetics intended for the area of the eye is prohibited.[8]

Toxicological Profile:

This compound has been extensively studied for its safety. Key toxicological data are summarized in the table below. The Scientific Committee on Consumer Safety (SCCS) has concluded that it is not considered to be sensitizing based on standard tests.[1]

Physicochemical and Performance Data

Understanding the physical, chemical, and performance characteristics of this compound is crucial for successful formulation development.

PropertyValueReference
Physical State Red Powder[1]
Molecular Weight 424.45 g/mol (for the calcium salt)[1]
Solubility Insoluble in water.[1] Soluble in organic solvents.[12]
Purity (Cosmetic Grade) Typically ≥ 98%[1]
Heat Resistance Up to 240°C in plastics.
Lightfastness (Plastic) 6-7 (on a scale of 1-8, where 8 is excellent)
Acute Oral Toxicity (LD50, Rat) 10800 mg/kg[4]
Skin Irritation (Rabbit) Non-irritant in a repeated open application study.[7]
Skin Sensitization (Mouse, LLNA) Not considered to be a skin sensitizer.[7]

Application in Cosmetic Formulations

This compound is a versatile colorant used in a wide range of cosmetic products to impart a red to brownish-reddish-orange coloration.[1]

Common Applications:

  • Lip Products: Lipsticks, lip glosses, and lip liners.

  • Face Makeup: Blushes and foundations.[4]

  • Nail Products: Nail polishes.

  • Hair Dyes: Primarily in semi-permanent and temporary hair color formulations.[2]

Formulation Considerations:

  • Dispersion: As a pigment, it requires proper dispersion in the formulation to achieve uniform color and prevent agglomeration. High-shear mixing is typically employed.

  • pH Stability: The stability of the pigment can be influenced by the pH of the formulation. In alkaline environments, metal ion substitution in the lake pigment can lead to thickening of the product, particularly in water-based inks.[5]

  • Light Stability: While it possesses good lightfastness, prolonged exposure to UV radiation can lead to fading. Photostability testing is recommended for products in transparent packaging.

Experimental Protocols

The following section provides detailed protocols for key experiments related to the evaluation of this compound in cosmetic formulations.

Protocol for Stability Testing of a Cosmetic Formulation

This protocol is adapted from the general principles outlined in the ICH Q1A (R2) and COLIPA guidelines for cosmetic product stability testing.

Objective: To assess the physical, chemical, and microbiological stability of a cosmetic formulation containing this compound under various storage conditions.

Materials and Equipment:

  • Finished cosmetic product containing this compound in its final packaging.

  • Temperature and humidity-controlled stability chambers.

  • pH meter.

  • Viscometer.

  • Microbiological testing equipment.

  • Analytical instrumentation for pigment quantification (e.g., HPLC-UV).

Procedure:

  • Sample Preparation: Prepare a sufficient number of samples of the finished product in its final marketing package.

  • Storage Conditions: Place the samples in stability chambers under the following conditions:

    • Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

    • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 3 months.

    • Freeze-Thaw Cycling: Cycle the samples between -10°C and 25°C for at least three cycles of 24 hours at each temperature.

  • Testing Intervals: Evaluate the samples at the following time points:

    • Long-Term: 0, 3, 6, 9, and 12 months.

    • Accelerated: 0, 1, 2, and 3 months.

    • Freeze-Thaw: After each cycle.

  • Evaluation Parameters:

    • Physical Characteristics: Appearance, color, odor, and texture.

    • Physicochemical Properties: pH and viscosity.

    • Pigment Content: Quantify the concentration of this compound using a validated analytical method (see Protocol 5.3). A recovery of 95% after 7 months at 25°C has been reported, though the supporting data was noted as incomplete by the SCCS.[7]

    • Microbiological Purity: Test for microbial contamination according to standard methods.

    • Packaging Compatibility: Observe for any interaction between the product and the packaging.

Acceptance Criteria: The product is considered stable if all parameters remain within the predefined specifications throughout the study period.

Protocol for Photostability Testing

This protocol is based on the principles of the ICH Q1B guideline and is designed to assess the impact of light exposure on the cosmetic formulation and the pigment.

Objective: To determine if light exposure causes any unacceptable changes to the cosmetic product containing this compound.

Materials and Equipment:

  • Finished cosmetic product in its final transparent or semi-transparent packaging.

  • A control sample of the product protected from light (e.g., wrapped in aluminum foil).

  • A photostability chamber equipped with a light source that provides a combination of UV and visible light, conforming to ICH Q1B options.

  • Spectrophotometer or colorimeter for color measurement.

  • Analytical instrumentation for pigment quantification (e.g., HPLC-UV).

Procedure:

  • Sample Exposure: Place the unprotected product samples in the photostability chamber. The control samples should be placed in the same chamber but shielded from light.

  • Light Exposure Conditions: Expose the samples to a minimum overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Evaluation: After the exposure period, compare the exposed samples to the control samples for the following:

    • Visual Assessment: Any changes in color, clarity, or other physical properties.

    • Colorimetric Measurement: Quantify any color change using a spectrophotometer or colorimeter.

    • Pigment Degradation: Determine the concentration of this compound to assess for any degradation.

Acceptance Criteria: The product is considered photostable if the changes in the exposed samples are within acceptable limits compared to the light-protected control.

Protocol for Quantitative Analysis of this compound in a Lipstick Formulation by HPLC-UV

This protocol provides a method for the extraction and quantification of this compound from a lipstick matrix.

Objective: To accurately determine the concentration of this compound in a lipstick formulation.

Materials and Equipment:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm).

  • Analytical balance.

  • Ultrasonic bath.

  • Centrifuge.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • This compound reference standard.

  • Lipstick sample containing this compound.

  • Solvents: Methanol (HPLC grade), Tetrahydrofuran (THF, HPLC grade), Ammonium acetate.

Procedure:

  • Standard Preparation:

    • Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a suitable solvent (e.g., a mixture of THF and methanol) in a 100 mL volumetric flask to prepare a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 to 20 µg/mL.

  • Sample Preparation (Extraction):

    • Accurately weigh approximately 100 mg of the lipstick sample into a 50 mL centrifuge tube.

    • Add 20 mL of a suitable extraction solvent (e.g., THF).

    • Disperse the sample using an ultrasonic bath for 15 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a 50 mL volumetric flask.

    • Repeat the extraction process on the residue twice more with 10 mL of the extraction solvent.

    • Combine the supernatants in the volumetric flask and dilute to the mark with the solvent.

    • Filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of A) Ammonium acetate buffer and B) Methanol may be suitable. The exact gradient should be optimized.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: Set the UV detector to the wavelength of maximum absorbance for this compound (approximately 520-530 nm).

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the prepared sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of this compound in cosmetics.

Cosmetic_Formulation_Workflow cluster_0 Pre-Formulation cluster_1 Formulation Development cluster_2 Safety & Stability Testing cluster_3 Final Product A Pigment Characterization (Purity, Particle Size) B Solubility & Dispersion Studies A->B C Regulatory Compliance Check B->C D Prototype Formulation C->D E Color Matching D->E F Optimization E->F G Stability Testing (ICH Q1A) F->G I Toxicological Assessment (SCCS Guidelines) G->I H Photostability Testing (ICH Q1B) H->I J Market-Ready Cosmetic Product I->J

Caption: Workflow for cosmetic product development with this compound.

Safety_Assessment_Pathway cluster_data Data Review cluster_testing In Vitro / In Chemico Testing cluster_risk Risk Assessment Start This compound A Physicochemical Properties Start->A B In Silico Predictions (e.g., for sensitization) Start->B C Existing Toxicological Data (Acute, Dermal, etc.) Start->C D Skin Irritation (e.g., Reconstructed Human Epidermis) C->D E Skin Sensitization (e.g., DPRA, KeratinoSens™) C->E F Genotoxicity (e.g., Ames Test) C->F H Hazard Characterization D->H E->H F->H G Exposure Assessment (Concentration, Application Area) I Margin of Safety (MoS) Calculation G->I H->I End Safe for Use in Cosmetics (with restrictions) I->End

Caption: Safety assessment pathway for this compound in cosmetics.

References

Application Notes and Protocols: C.I. Pigment Red 57:1

Author: BenchChem Technical Support Team. Date: December 2025

C.I. Name: Pigment Red 57:1 CAS Number: 5281-04-9 Chemical Class: Monoazo Chemical Formula: C₁₈H₁₂CaN₂O₆S

Application Notes for Plastics

C.I. This compound:1 is a calcium-laked BON (Beta-Oxy-Naphthoic acid) azo pigment widely utilized for its brilliant, bluish-red shade and strong color strength. It is a benchmark pigment in the printing ink industry and finds significant use in the coloration of plastics and coatings due to its cost-effectiveness and vibrant hue. However, its performance characteristics, particularly heat stability, dictate its suitability for specific polymer types and processing conditions.

It is primarily recommended for plastics processed at lower temperatures, such as Polyvinyl Chloride (PVC), Low-Density Polyethylene (LDPE), and High-Density Polyethylene (HDPE). Its application in polymers requiring high processing temperatures like Polycarbonate (PC), Polystyrene (PS), and Polypropylene (PP) is limited due to its moderate heat stability. In coatings, it is valued for its clean shade and good opacity, especially in industrial and air-drying paint systems.

Physicochemical and Performance Data for Plastics

The following table summarizes the typical performance characteristics of this compound:1 when used in various polymer systems. Values can vary based on the specific grade, concentration, and processing conditions.

PropertyTest MethodPVCLDPE / HDPEPPPS
Heat Stability DIN EN 12877200°C200 - 220°C200 - 220°C200°C
Lightfastness (Full Shade) ISO 4892-26-7666
Lightfastness (Tint 1:10 TiO₂) ISO 4892-25-64-54-54-5
Migration Resistance (1-5 scale) DIN EN 14469-44-53-433
Warping (in HDPE) -N/ALow to ModerateN/AN/A
Specific Gravity ISO 787-101.5 - 1.8 g/cm³1.5 - 1.8 g/cm³1.5 - 1.8 g/cm³1.5 - 1.8 g/cm³
Oil Absorption ISO 787-540-60 g/100g 40-60 g/100g 40-60 g/100g 40-60 g/100g

Note: Lightfastness is rated on the Blue Wool Scale (BWS), where 1 is very poor and 8 is excellent. Migration resistance is rated on a 1-5 scale, where 1 is severe migration and 5 is no migration.

Application Notes for Coatings

In the coatings sector, this compound:1 is a staple for general industrial paints, air-drying enamels, and decorative paints where high fastness properties are not the primary requirement. Its brilliant shade and good hiding power make it an economical choice for a wide range of applications. It exhibits good resistance to many common solvents but can show sensitivity to alkalis and acids.

Performance Data for Coatings
PropertyTest MethodPerformance Data
Lightfastness (Full Shade) ISO 113416
Lightfastness (Tint) ISO 113414-5
Weather Fastness (Full Shade) ISO 113413
Weather Fastness (Tint) ISO 113411-2
Acid Resistance (1-5 scale) ISO 787-213
Alkali Resistance (1-5 scale) ISO 787-212-3
Solvent Resistance (1-5 scale) Internal Method4-5

Note: Resistance is rated on a 1-5 scale, where 1 is poor and 5 is excellent.

Experimental Protocols

The following protocols provide standardized methodologies for evaluating this compound:1 in plastic and coating systems.

Protocol: Preparation and Evaluation of Pigment in Plastics (Masterbatch Method)

This protocol describes the preparation of a pigment concentrate (masterbatch) and subsequent evaluation in a target polymer via injection molding.

1. Materials and Equipment:

  • This compound:1
  • Carrier Resin (e.g., LDPE, PP)
  • Target Polymer (e.g., HDPE)
  • Titanium Dioxide (TiO₂) for tint evaluation
  • Twin-screw extruder
  • Injection molding machine
  • Color measurement spectrophotometer (e.g., Konica Minolta CM-2600d)
  • Xenon arc weatherometer (for lightfastness testing)
  • Laboratory oven (for heat stability testing)

2. Masterbatch Preparation:

  • Tumble-mix the dried this compound:1 powder (e.g., 40% by weight) with the carrier resin (60% by weight).
  • Feed the mixture into a twin-screw extruder with a temperature profile suitable for the carrier resin (e.g., 160-190°C for LDPE).
  • Extrude the molten, pigmented polymer through a die into a water bath for cooling.
  • Pelletize the solidified strands to create the masterbatch.

3. Test Specimen Preparation (Let-down):

  • Tumble-mix the masterbatch pellets with the target polymer to achieve the desired final pigment concentration (e.g., 1% for full shade).
  • For tint shades, add TiO₂ masterbatch (e.g., to achieve a 1:10 ratio of PR 57:1 to TiO₂).
  • Dry the final mixture according to the polymer manufacturer's recommendations.
  • Introduce the mixture into an injection molding machine set to the polymer's standard processing temperature (e.g., 210°C for HDPE).
  • Inject the molten polymer into a plaque mold (e.g., 60x60x2 mm). Create multiple plaques for testing.

4. Performance Evaluation:

  • Color Measurement: Use a spectrophotometer to measure the CIELAB values (L, a, b*) of a control plaque.
  • Heat Stability: Place a test plaque in a laboratory oven for 10 minutes at progressively higher temperatures (e.g., 200°C, 220°C, 240°C). After cooling, measure the color change (ΔE00) relative to the control. A ΔE00 > 3 is often considered a failure.
  • Lightfastness: Expose a test plaque in a xenon arc weatherometer according to ISO 4892-2. Periodically evaluate the color change against an unexposed plaque. Determine the Blue Wool Scale rating by comparing the exposure time to cause a specific color change (e.g., ΔE*00 = 3) with the fading of standard BWS references.
  • Migration: Place a pigmented plaque in firm contact with a white, plasticized PVC plaque. Place a 1 kg weight on top and heat in an oven at 80°C for 24 hours. After cooling, visually assess the degree of color transfer to the white PVC plaque and rate on a 1-5 scale.

Protocol: Evaluation of Pigment in a Solvent-Borne Coating

1. Materials and Equipment:

  • This compound:1
  • Binder/Resin (e.g., long oil alkyd)
  • Solvent (e.g., mineral spirits)
  • Dispersing agent
  • High-speed disperser with a Cowles blade or a bead mill
  • Draw-down bar (e.g., 100 µm wet film thickness)
  • Test charts (e.g., Leneta cards)
  • Viscometer

2. Dispersion and Formulation:

  • In a mixing vessel, combine the solvent, dispersing agent, and binder.
  • While mixing at low speed, slowly add the this compound:1 powder to the liquid to wet it out.
  • Increase the speed of the high-speed disperser to the optimal tip speed (typically 18-25 m/s) to achieve a vortex. Disperse for 20-30 minutes, monitoring the temperature. Alternatively, process the pre-mix through a bead mill.
  • Check the fineness of grind using a Hegman gauge. A reading of 6-7 is typical for many industrial coatings.
  • Add the remaining binder and solvent (the "let-down" stage) and mix at a lower speed until uniform.
  • Adjust viscosity with solvent as required.

3. Application and Evaluation:

  • Place a test chart on a flat surface.
  • Apply the paint using a draw-down bar to create a uniform wet film.
  • Allow the film to air dry according to the resin manufacturer's specifications.
  • Evaluate properties such as color, gloss, and hiding power once the film is fully cured.
  • Conduct lightfastness and chemical resistance tests on the cured panels as described in the plastics section, using relevant ISO/ASTM standards for coatings.

Process and Evaluation Workflows

The following diagrams illustrate the logical workflow for selecting and validating this compound:1 for a new application.

Caption: Workflow for this compound:1 Validation in Plastics.

Caption: Workflow for this compound:1 Validation in Coatings.

Troubleshooting & Optimization

Technical Support Center: Optimizing Pigment Red 57:1 Particle Size

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of C.I. Pigment Red 57:1. This resource is designed for researchers, scientists, and professionals in drug development to assist in controlling and optimizing pigment particle size during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters influencing the particle size of this compound:1 during synthesis?

A1: The primary factors that control the final particle size and distribution are the concentrations of hydrochloric acid (HCl) and calcium chloride (CaCl2), as well as the pH during the coupling reaction.[1][2][3][4] Higher concentrations of HCl tend to result in smaller particle aggregate sizes and a narrower size distribution.[1][2][3][4] The amount of charged ions affects the "lake" formation, which in turn influences the final particle size and color shade.[1][2][4]

Q2: How can I prevent agglomeration of pigment particles?

A2: Agglomeration occurs when primary pigment particles clump together due to forces like van der Waals forces.[5] To prevent this, it is crucial to achieve proper wetting, de-agglomeration, and stabilization during and after synthesis.[5] This can be accomplished by:

  • Using dispersing agents: These agents are compatible with the pigment and the medium, helping to keep particles separated.[6]

  • Ensuring proper wetting: Pre-mixing the pigment with a wetting agent can reduce the tendency to agglomerate.[6][7]

  • Applying sufficient mechanical shear: High-shear mixing during the process helps break down any agglomerates that form.[7][8]

  • Stabilizing the dispersion: Adding a stabilizing agent prevents re-agglomeration after the particles have been dispersed.[6][7]

Q3: What is the role of surfactants in controlling particle size?

A3: Surfactants play a vital role in the synthesis and dispersion of pigments.[9][10] They function by reducing the surface tension between the solid pigment particles and the liquid medium, which facilitates better wetting.[7] This improved wetting helps in achieving a more uniform and smaller particle size. Surfactants can also adsorb onto the pigment surface, providing a protective layer that prevents particles from re-agglomerating, thus stabilizing the dispersion.[11][12]

Q4: Can the particle size of this compound:1 be modified after synthesis?

A4: Yes, post-synthesis modification of particle size is possible through processes like salt milling. Salt milling is a mechanical process that can significantly reduce the particle size of the pigment after it has been synthesized.[13][14] This process can also affect the crystal size and morphology, which in turn influences the color characteristics of the pigment.[13][14]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound:1 related to particle size.

Issue Potential Cause(s) Recommended Solution(s)
Particle size is too large 1. Insufficient HCl concentration. 2. Incorrect pH during the coupling reaction.[1][2] 3. Inadequate mixing/agitation. 4. Low reaction temperature.1. Increase the concentration of HCl used during the diazotization step.[1][2] 2. Carefully monitor and control the pH to the optimal range for the coupling reaction (typically pH 9.5-11).[15][16] 3. Increase the stirring speed to ensure homogenous reaction conditions. 4. Optimize the reaction temperature as higher temperatures can sometimes lead to smaller particles, though this needs to be balanced against potential side reactions.
Broad particle size distribution 1. Non-uniform reaction conditions. 2. Inefficient mixing. 3. Presence of impurities.1. Ensure precise control over reactant addition rates and temperature. 2. Improve agitation to maintain a homogenous reaction mixture. 3. Use high-purity starting materials to avoid unwanted nucleation sites.
Pigment agglomeration 1. Poor wetting of primary particles.[5] 2. Inadequate stabilization of the pigment dispersion.[6] 3. Incorrect choice or concentration of dispersing agent.[6]1. Introduce a suitable wetting agent or surfactant early in the process.[7] 2. Add a stabilizing agent post-synthesis to prevent re-agglomeration.[7][11] 3. Screen different types and concentrations of dispersing agents to find the optimal one for your system.
Inconsistent batch-to-batch particle size 1. Variations in raw material quality. 2. Inconsistent control of reaction parameters (pH, temp, addition rate). 3. Differences in post-synthesis processing (e.g., drying, milling).1. Standardize raw material specifications and sourcing. 2. Implement strict process controls with calibrated instrumentation. 3. Standardize all post-synthesis handling and processing steps.

Troubleshooting Workflow

G problem problem cause cause solution solution start Problem Identified: Particle Size Not Optimal large_ps Particle Size Too Large start->large_ps broad_psd Broad Particle Size Distribution start->broad_psd agglom Agglomeration Observed start->agglom cause_hcl Low HCl Concentration? large_ps->cause_hcl Check Concentration cause_ph Incorrect pH? large_ps->cause_ph Check Reaction pH cause_mixing Poor Mixing? large_ps->cause_mixing Check Agitation broad_psd->cause_mixing Check Homogeneity cause_impurities Impure Reactants? broad_psd->cause_impurities Check Reactant Purity cause_wetting Poor Wetting? agglom->cause_wetting Evaluate Wetting cause_stabilization Inadequate Stabilization? agglom->cause_stabilization Evaluate Dispersion Stability sol_hcl Increase HCl cause_hcl->sol_hcl sol_ph Adjust pH to 9.5-11 cause_ph->sol_ph sol_mixing Increase Agitation Speed cause_mixing->sol_mixing sol_purify Use High-Purity Reactants cause_impurities->sol_purify sol_wetting Add Wetting Agent cause_wetting->sol_wetting sol_stabilizer Add Stabilizer/Dispersant cause_stabilization->sol_stabilizer

Caption: Troubleshooting decision tree for particle size issues.

Experimental Protocols

Protocol 1: Synthesis of C.I. This compound:1

This protocol is a general guideline based on established synthesis routes.[16][17] Researchers should optimize parameters based on their specific equipment and desired particle characteristics.

Materials:

  • 2-amino-5-methylbenzenesulfonic acid (4B Acid)

  • 3-hydroxy-2-naphthoic acid (BONA)

  • Sodium hydroxide (NaOH)

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl)

  • Calcium chloride (CaCl2)

  • Deionized water

  • Optional: Dispersing or wetting agents

Procedure:

  • BONA Solution Preparation: In a coupling reactor, dissolve 3-hydroxy-2-naphthoic acid in a stoichiometric amount of aqueous sodium hydroxide solution at room temperature.

  • Diazotization of 4B Acid:

    • In a separate diazotization reactor, dissolve 2-amino-5-methylbenzenesulfonic acid in deionized water and a stoichiometric amount of sodium hydroxide.

    • Cool the solution to 0-5°C using an ice bath.

    • Slowly add a solution of sodium nitrite.

    • Slowly add hydrochloric acid to the mixture while maintaining the temperature between 0-5°C to form the diazonium salt.

  • Coupling Reaction:

    • Slowly add the cold diazonium salt solution from step 2 to the BONA solution from step 1.

    • Maintain the temperature at 0-5°C and control the pH between 10.5 and 11.0.[15] The reaction is typically complete within 1-2 hours.

  • Laking (Precipitation):

    • Heat the reaction mixture to approximately 60°C.

    • Slowly add an aqueous solution of calcium chloride to the azo dye solution to precipitate the insoluble calcium salt of this compound:1.[15]

    • Continue stirring for 60 minutes to complete the laking reaction.[17]

  • Conditioning:

    • Heat the pigment slurry to 85-90°C and hold for 5-10 minutes to promote crystal growth and stabilization.[15]

  • Isolation and Drying:

    • Filter the pigment slurry and wash thoroughly with deionized water to remove residual salts.

    • Dry the pigment cake in an oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.

  • Pulverization: The dried pigment may be gently pulverized to break up large aggregates.

Protocol 2: Particle Size Analysis

Method: Dynamic Light Scattering (DLS) is a common technique for measuring the particle size distribution of pigments in a liquid suspension.

Procedure:

  • Sample Preparation:

    • Prepare a dilute, stable suspension of the synthesized this compound:1 in deionized water (or another suitable solvent). The concentration should be low enough to avoid multiple scattering effects (typically 0.01-0.1% w/v).

    • A small amount of a suitable dispersant may be added to prevent agglomeration in the measurement cuvette.

    • Sonicate the suspension for 5-10 minutes to break up any loose agglomerates.

  • Instrument Setup:

    • Allow the DLS instrument to warm up and stabilize.

    • Select the appropriate measurement parameters (e.g., laser wavelength, scattering angle, temperature).

    • Ensure the sample cuvette is clean and free of scratches.

  • Measurement:

    • Transfer the prepared pigment suspension to the cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature.

    • Perform the measurement. Typically, this involves acquiring multiple correlation functions and averaging the results.

  • Data Analysis:

    • The instrument software will analyze the correlation function to calculate the particle size distribution, typically reported as the Z-average diameter and the Polydispersity Index (PDI).

    • Repeat the measurement at least three times to ensure reproducibility.

Synthesis and Optimization Workflow

G cluster_synthesis Synthesis cluster_analysis Analysis & Optimization process process decision decision analysis analysis result result start Reactant Preparation (4B Acid, BONA) diazo Diazotization start->diazo coupling Coupling Reaction diazo->coupling laking Laking (Precipitation) coupling->laking conditioning Conditioning (Heating) laking->conditioning isolation Isolation & Drying conditioning->isolation analysis_node Particle Size Analysis (e.g., DLS, SEM) isolation->analysis_node decision_node Particle Size Meets Target? analysis_node->decision_node result_node Optimized Pigment decision_node->result_node Yes adjust_params Adjust Synthesis Parameters (HCl, CaCl2, pH, Temp) decision_node->adjust_params No adjust_params->start Re-synthesize

Caption: General workflow for synthesis and optimization of this compound:1.

References

Controlling color characteristics of Pigment Red 57:1

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: C.I. Pigment Red 57:1

Welcome to the technical support center for C.I. This compound:1. This resource is designed for researchers, scientists, and formulation professionals to provide in-depth guidance on controlling the color characteristics of this versatile pigment. Here you will find answers to frequently asked questions and troubleshooting guides for common issues encountered during synthesis and application.

Frequently Asked Questions (FAQs)

Q1: What is C.I. This compound:1?

A1: C.I. This compound:1, also known as Lithol Rubine, is a calcium-laked azo pigment.[1] It is widely used as a standard magenta in printing inks, plastics, and coatings due to its intense bluish-red hue and strong color characteristics.[1][2] The pigment is synthesized through the diazotization of 4-aminotoluene-3-sulfonic acid (4B acid), followed by coupling with 3-hydroxy-2-naphthoic acid (BONA), and subsequent laking with a calcium salt.[3][4]

Q2: What are the primary factors that control the final color characteristics of this compound:1?

A2: The final color characteristics, including hue, brightness, and color strength, are highly dependent on the physical properties of the pigment particles, which are controlled during synthesis. Key factors include particle size and distribution, crystal morphology, and aggregation.[1] These are influenced by specific synthesis parameters such as pH, temperature, reactant concentrations, and the addition of surface-active agents.[1][5][6] Generally, smaller particle sizes lead to a brighter, more yellowish-red shade, while larger or more aggregated particles can result in a darker, bluer shade.[1][5][7][8]

Q3: How is the color of this compound:1 quantitatively measured and specified?

A3: The color of this compound:1 is typically measured using colorimetry, which provides values in a three-dimensional color space, most commonly CIELAB (Lab*).

  • L * represents lightness (from black to white).

  • a * represents the green-red axis.

  • b * represents the blue-yellow axis. These values allow for precise, quantitative comparison of different pigment batches and the effects of process variations.[1]

Troubleshooting Guide

Q4: My synthesized this compound:1 has a yellowish hue. How can I achieve a bluer shade?

A4: A yellowish hue in this compound:1 is often correlated with a smaller particle size.[1][5][7] To achieve a bluer, more desirable shade for applications like four-color printing, you need to promote the formation of larger, well-formed crystals. Consider the following adjustments:

  • Control pH During Coupling: The pH during the coupling and laking steps is critical.[1][9] Maintaining a stable pH between 8 and 10 during the reaction can influence crystal growth and lead to a bluer shade.[9]

  • Adjust Reactant Concentrations: Lowering the concentration of hydrochloric acid (HCl) used during diazotization can lead to larger particle aggregates and a shift towards a bluer red.[8]

  • Post-Synthesis Treatment: A post-synthesis milling or heat treatment process can be employed to modify the particle size and crystal structure, which can also shift the color towards a bluer hue.[1][8]

Q5: The color strength of my pigment is lower than expected. What are the potential causes and solutions?

A5: Low color strength is often a result of poor pigment dispersion, incomplete reaction, or suboptimal particle characteristics.[10]

  • Ensure Complete Coupling: Verify that the coupling reaction has gone to completion. Unreacted intermediates will not contribute to the color and can act as impurities. The molar ratio of the diazo component to the coupling component should be carefully controlled.[4]

  • Optimize Laking: The "laking" step, where the soluble dye is precipitated with calcium chloride, is crucial for developing color strength.[1] Ensure the correct stoichiometric amount of CaCl2 is used, as excess ions can affect particle formation.[1][5]

  • Improve Dispersion: The pigment's ability to disperse in a medium is key to its color strength.[10] Surface treatments with agents like rosin can improve dispersibility.[9] The milling process after synthesis also plays a significant role in breaking down aggregates and improving dispersion.[1][8]

Q6: I am observing poor dispersion and aggregation of the pigment in my formulation. How can this be improved?

A6: Poor dispersion leads to issues like low gloss, reduced color strength, and clogging of equipment.[10][11]

  • Surface Modification: Incorporating additives during synthesis can modify the pigment surface to improve compatibility with the target medium. Disproportionated rosin is commonly added to enhance stability and dispersibility.[3]

  • Control of Particle Size: During synthesis, controlling factors like pH and reactant concentration can prevent the formation of overly large or irregularly shaped aggregates that are difficult to disperse.[1]

  • Milling and Grinding: Post-synthesis mechanical processes like salt milling are effective at reducing aggregate size and creating a narrower particle size distribution, which significantly enhances dispersibility.[8][11] Optimizing milling parameters such as time and the size of the grinding media is essential.[11]

Quantitative Data on Process Parameters

The following table summarizes the impact of key synthesis variables on the final color characteristics of this compound:1, based on experimental findings.

ParameterVariationEffect on Particle SizeResulting Color CharacteristicReference
HCl Concentration Higher ConcentrationSmaller, narrower distributionBrighter, more yellowish-red[1][5][6][7]
Lower ConcentrationLarger aggregatesDarker, bluer-red[8]
CaCl₂ Concentration Reduced by 10%Smaller particle sizeLower ion conductivity[1]
Increased ConcentrationAmorphous crystalsDarker-red after milling[8]
Coupling pH pH 7.5--[1]
pH 8.5 (Standard)-Standard Hue[1]
pH 9.5--[1]

Note: Specific Lab values can vary significantly with the full set of reaction conditions and measurement methods.*

Experimental Protocols

Protocol 1: General Synthesis of C.I. This compound:1

This protocol describes a standard laboratory-scale synthesis. All steps should be performed with adequate ventilation and personal protective equipment.

  • Diazotization:

    • Dissolve 4-aminotoluene-3-sulfonic acid (4B acid) in an aqueous solution of sodium hydroxide.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a stoichiometric amount of hydrochloric acid, followed by a solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5°C to form the diazonium salt suspension.

  • Coupler Preparation:

    • In a separate vessel, dissolve 3-hydroxy-2-naphthoic acid (BONA) in an aqueous sodium hydroxide solution.

  • Coupling Reaction:

    • Slowly add the cold diazonium salt suspension to the coupler solution with vigorous stirring.

    • Maintain the temperature at or below 25°C.[9]

    • Control the pH of the mixture by simultaneously adding a sodium hydroxide solution to keep it within the desired range (e.g., 8.5-11).[1][3] The color of the mixture will change as the soluble azo dye forms.

  • Laking (Precipitation):

    • Prepare an aqueous solution of calcium chloride (CaCl₂).

    • Add the CaCl₂ solution to the reaction mixture while stirring. This will precipitate the insoluble calcium salt of the pigment.

  • Finishing:

    • The pigment slurry may be heated (e.g., to 85-90°C) to promote crystal growth and stabilization.[3]

    • Filter the pigment slurry and wash thoroughly with deionized water to remove residual salts.

    • Dry the pigment press-cake in an oven at a controlled temperature (e.g., 60-80°C).

    • The dried pigment is then typically pulverized or milled to achieve the desired final particle size.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_process Process reactant reactant process process intermediate intermediate product product A 4B Acid (4-aminotoluene-3-sulfonic acid) P1 Diazotization (0-5°C) A->P1 B BONA (3-hydroxy-2-naphthoic acid) P2 Coupling B->P2 C NaNO₂ + HCl C->P1 D CaCl₂ P3 Laking D->P3 I1 Diazonium Salt P1->I1 I2 Soluble Azo Dye (Sodium Salt) P2->I2 P_final This compound:1 (Insoluble Ca Salt) P3->P_final I1->P2 I2->P3

Caption: Synthesis pathway for C.I. This compound:1.

Troubleshooting_Workflow problem problem cause cause solution solution start Color Deviation Observed cause1 Cause: Small Particle Size start->cause1  Hue is Yellowish cause2 Cause: Poor Dispersion / Incomplete Reaction start->cause2  Low Color Strength cause3 Cause: Aggregation / Surface Chemistry start->cause3  Poor Dispersion sol1a Solution: Decrease HCl concentration cause1->sol1a sol1b Solution: Optimize coupling pH (8-10) cause1->sol1b sol1c Solution: Apply post-synthesis heat treatment cause1->sol1c sol2a Solution: Verify reactant stoichiometry cause2->sol2a sol2b Solution: Add rosin-based dispersant cause2->sol2b sol2c Solution: Optimize milling process cause2->sol2c sol3a Solution: Incorporate surface treatment agent cause3->sol3a sol3b Solution: Control pH to ensure stable laking cause3->sol3b

Caption: Troubleshooting workflow for color deviation issues.

Parameter_Relationships center Final Pigment Properties (Color, Strength, Dispersion) P1 pH (Coupling & Laking) A1 Particle Size & Distribution P1->A1 Influences A2 Crystal Morphology P1->A2 P2 Temperature P2->A2 Affects P3 Reactant Concentration (HCl, CaCl₂) P3->A1 Controls P4 Additives (e.g., Rosin) A3 Surface Chemistry P4->A3 Modifies P5 Post-Treatment (Milling, Heating) P5->A1 Refines P5->A2 A1->center Determines Hue & Brightness A2->center Impacts Color Strength A3->center Governs Dispersion

Caption: Relationship between process parameters and pigment properties.

References

Technical Support Center: Optimizing Pigment Red 57:1 Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of Pigment Red 57:1.

Troubleshooting Guides

Issue 1: High Levels of Unreacted 3-hydroxy-2-naphthoic acid (BONA) Detected in the Final Product

  • Question: Our analysis shows a high concentration of residual 3-hydroxy-2-naphthoic acid and its salts in our this compound:1. What are the likely causes and how can we mitigate this?

  • Answer: High levels of unreacted 3-hydroxy-2-naphthoic acid (BONA) are a common impurity issue in this compound:1 synthesis.[1] This is often a result of using an excess of the coupling agent (BONA) to ensure the complete reaction of the diazonium salt of 4-aminotoluene-3-sulfonic acid (4B acid).[1] These impurities are difficult to remove by simple washing.[1]

    Troubleshooting Steps:

    • Molar Ratio Adjustment: Carefully control the molar ratio of 4B acid to BONA. A ratio in the range of 1.000:1.000 to 1.000:1.006 has been shown to reduce residual BONA.[1][2]

    • Optimize Reaction Conditions: Ensure efficient agitation and mixing during the coupling reaction to achieve a high reaction rate for BONA (ideally ≥ 98.45%).[1][2]

    • pH Control: Maintain the appropriate pH during the coupling and laking steps, as pH can influence the reaction equilibrium and impurity formation.[3][4][5]

    • Purification of Starting Materials: Ensure the purity of the BONA starting material, as it can contain impurities like 2-naphthol that may affect the reaction.[6]

    Logical Troubleshooting Flow:

    G start High BONA Impurity Detected check_ratio Verify Molar Ratio (4B Acid : BONA) start->check_ratio adjust_ratio Adjust Ratio to 1.000:1.000 - 1.000:1.006 check_ratio->adjust_ratio Incorrect check_agitation Evaluate Agitation Efficiency check_ratio->check_agitation Correct adjust_ratio->check_agitation improve_agitation Improve Mixing/ Agitation Protocol check_agitation->improve_agitation Inefficient check_ph Monitor pH During Reaction check_agitation->check_ph Efficient improve_agitation->check_ph adjust_ph Optimize pH Control Strategy check_ph->adjust_ph Suboptimal analyze_product Re-analyze Pigment for BONA Levels check_ph->analyze_product Optimal adjust_ph->analyze_product

    Troubleshooting workflow for high BONA impurity.

Issue 2: Presence of Decarboxylated Impurity (DPR57) in the Pigment

  • Question: We have identified 4-[(4-methyl-2-sulfophenyl)azo]-3-naphthalenol (DPR57), the decarboxylated analogue of this compound:1, in our product. What is the origin of this impurity and how can it be controlled?

  • Answer: The presence of the decarboxylated analogue, DPR57, is a known impurity in this compound:1.[6][7][8] This impurity can arise from the degradation of the parent pigment molecule.

    Troubleshooting Steps:

    • Control Reaction Temperature: Avoid excessive temperatures during synthesis and drying, as this can promote decarboxylation.

    • pH Management: Extreme pH conditions might contribute to the degradation of the pigment. Maintain the recommended pH throughout the process.

    • Analytical Monitoring: Utilize analytical techniques such as UHPLC to quantify the levels of DPR57 in your product batches.[7][8]

    Quantitative Data on DPR57 Levels:

ParameterValue RangeReference
DPR57 Levels in Commercial Batches< 0.02% to 0.50% (w/w)[7][8]

Frequently Asked Questions (FAQs)

  • Q1: What is the primary chemical reaction for the synthesis of this compound:1?

    • A1: The synthesis involves two main steps:

      • Diazotization: 4-aminotoluene-3-sulfonic acid (4B acid) is converted to its diazonium salt.

      • Azo Coupling: The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid (BONA).

      • Laking: The resulting azo dye is precipitated with an inorganic calcium compound, typically calcium chloride, to form the final insoluble pigment.[1][9][10]

  • Q2: What are the most common impurities found in this compound:1?

    • A2: The most frequently encountered impurities are:

      • Unreacted 3-hydroxy-2-naphthoic acid (BONA) and its metal salts.[1][2]

      • The decarboxylated analogue, 4-[(4-methyl-2-sulfophenyl)azo]-3-naphthalenol (DPR57).[6][7][8]

      • Impurities from starting materials, such as 2-naphthol in BONA.[6]

      • Side-reaction products.

  • Q3: What analytical methods are recommended for impurity profiling of this compound:1?

    • A3: For accurate identification and quantification of impurities, the following methods are recommended:

      • High-Performance Liquid Chromatography (HPLC): Widely used for separating and quantifying known impurities.[11]

      • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the identification of unknown impurities and for providing structural information.[1][11]

      • Ultra-High-Performance Liquid Chromatography (UHPLC): Offers higher resolution and sensitivity, particularly for trace impurities like DPR57.[7][8]

Experimental Protocols

Protocol 1: Quantification of 3-hydroxy-2-naphthoic acid (BONA) Impurity by Liquid Chromatography

This protocol is a general guideline and may require optimization for specific equipment and sample matrices.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound:1 sample.

    • Dissolve the sample in a suitable solvent mixture. A basic solution of a chelating agent like EDTA in a solvent such as N,N-dimethylformamide can aid in the dissolution of the pigment lake.[7]

    • Dilute the solution to a known volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Instrument: High-Performance Liquid Chromatograph with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer at pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of BONA (approximately 230 nm).

    • Injection Volume: 20 µL.

  • Calibration:

    • Prepare a series of standard solutions of 3-hydroxy-2-naphthoic acid of known concentrations.

    • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

  • Quantification:

    • Inject the prepared sample solution.

    • Identify the peak corresponding to BONA based on its retention time compared to the standard.

    • Calculate the concentration of BONA in the sample using the calibration curve. The total content of BONA and its metal salts should be aimed to be below 2,500 ppm.[1]

Experimental Workflow for Impurity Analysis:

G sample This compound:1 Sample dissolution Sample Dissolution (e.g., EDTA/DMF) sample->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc HPLC/UHPLC Analysis filtration->hplc data Data Acquisition (Peak Area, Retention Time) hplc->data quantification Quantification against Calibration Curve data->quantification result Impurity Concentration Report quantification->result

Workflow for the analytical determination of impurities.

References

Technical Support Center: Pigment Red 57:1 Aqueous Dispersions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pigment Red 57:1 aqueous dispersions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding agglomeration issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound:1 and why is it used in aqueous dispersions?

This compound:1 (CI 15850:1) is a monoazo calcium salt lake pigment.[1] It is widely used to impart a vibrant magenta-red hue in various applications, including water-based inks and coatings.[2][3] Its dispersion in water is crucial for achieving desired properties like color strength, gloss, and stability in final formulations.[3]

Q2: What are the main causes of agglomeration of this compound:1 in aqueous dispersions?

Agglomeration, the clustering of pigment particles, is a common issue with organic pigments like this compound:1 in aqueous systems. The primary causes include:

  • Poor Wetting: this compound:1 has a non-polar surface, making it inherently difficult to wet with high surface tension water. Inadequate wetting leads to clumping.[4]

  • Interparticle Attractions: Strong van der Waals forces between pigment particles can cause them to attract each other and form agglomerates.

  • Improper Dispersant Selection: The choice and concentration of the dispersing agent are critical for stabilizing the pigment particles. An unsuitable dispersant will fail to provide an effective barrier against re-agglomeration.[5]

  • Incorrect pH: The pH of the dispersion can significantly affect the surface charge of the pigment particles and the effectiveness of ionic dispersants, influencing stability.[6]

  • High Ionic Strength: The presence of salts in the formulation can compress the electrical double layer around the pigment particles, reducing electrostatic repulsion and leading to agglomeration.

Troubleshooting Guide

This guide addresses common problems encountered during the preparation and storage of this compound:1 aqueous dispersions.

Problem 1: Pigment powder does not wet easily and forms clumps upon addition to water.

Possible Cause Troubleshooting Step
High surface tension of water prevents efficient wetting of the hydrophobic pigment surface.1. Use a Wetting Agent: Incorporate a suitable wetting agent or surfactant into the water before adding the pigment. Non-ionic surfactants with good wetting properties are often effective. 2. Premixing: Create a premix or slurry of the pigment with a portion of the vehicle and dispersant before adding it to the main batch.

Problem 2: The dispersion has a large particle size and low color strength after initial mixing.

Possible Cause Troubleshooting Step
Insufficient mechanical energy to break down pigment agglomerates.1. Optimize Milling Parameters: If using a bead mill, adjust the milling time, media size, and pigment loading. Smaller grinding media and longer milling times generally lead to smaller particle sizes.[4] 2. High-Shear Dispersion: For initial dispersion, ensure the high-speed disperser is operating at an optimal tip speed to create a vortex for efficient powder incorporation.
Ineffective dispersant.1. Select an Appropriate Dispersant: Choose a dispersant with a strong anchoring group for the pigment surface and a stabilizing chain compatible with the aqueous medium. Polymeric dispersants are often effective. 2. Optimize Dispersant Concentration: Determine the optimal dispersant concentration through a ladder study, evaluating particle size and viscosity at different concentrations.

Problem 3: The dispersion appears stable initially but shows signs of settling or viscosity increase over time.

Possible Cause Troubleshooting Step
Re-agglomeration of pigment particles due to inadequate stabilization.1. Evaluate Zeta Potential: Measure the zeta potential of the dispersion. A zeta potential value more negative than -30 mV or more positive than +30 mV generally indicates good electrostatic stability.[7] If the value is close to zero, the dispersion is unstable. 2. Adjust Dispersant or pH: If the zeta potential is low, consider using a different dispersant that provides better steric or electrostatic stabilization. For ionic dispersants, adjusting the pH can increase the surface charge and improve stability.[6]
Flocculation induced by other formulation components.1. Check for Incompatibilities: Evaluate the compatibility of all raw materials in the formulation. Some additives can interact with the dispersant and disrupt its stabilizing effect.

Data Presentation

Table 1: Effect of Milling Parameters on the Particle Size of this compound:1 Aqueous Dispersion

This table summarizes the effect of pigment loading, grinding media size, and milling time on the final particle size of a this compound:1 aqueous dispersion prepared using a bead mill. The data is adapted from a study by Anchawale and Nerkar (2019).[4]

Pigment Loading (%)Grinding Media Size (mm)Milling Time (hours)Average Particle Size (nm)
250.54195
250.56174
300.54166
300.56128
370.54178
370.56150
251.04277
251.06258
301.04258
301.06195
371.04195
371.06158

Table 2: Hypothetical Comparative Data for Different Dispersant Types

This table presents hypothetical data to illustrate the expected impact of different classes of dispersants on the particle size and zeta potential of a this compound:1 aqueous dispersion. Actual results will vary depending on the specific dispersant, concentration, and formulation.

Dispersant TypeExample DispersantConcentration (% on Pigment Weight)Average Particle Size (nm)Zeta Potential (mV)
AnionicSodium Polyacrylate2.0180-45
Non-ionicPolyethylene Glycol Ester3.0220-15
PolymericStyrene-Acrylic Copolymer2.5150-35
None-->1000-5

Experimental Protocols

Protocol 1: Preparation of a Stable this compound:1 Aqueous Dispersion

This protocol outlines a general procedure for preparing a stable aqueous dispersion of this compound:1 using a high-speed disperser and a bead mill.

  • Vehicle Preparation: In a suitable vessel, combine deionized water and the chosen wetting agent/surfactant. Mix at low speed until homogeneous.

  • Pigment Addition: While mixing the vehicle at a moderate speed with a high-speed disperser, gradually add the this compound:1 powder into the vortex.

  • Dispersant Addition: Once the pigment is fully incorporated, add the selected dispersing agent to the mixture.

  • High-Speed Dispersion: Increase the disperser speed to achieve a tip speed of 18-25 m/s. Continue mixing for 20-30 minutes to create a homogeneous premix.

  • Bead Milling: Transfer the premix to a laboratory bead mill charged with appropriate grinding media (e.g., 0.8-1.2 mm zirconium oxide beads).

  • Milling: Mill the dispersion for a predetermined time (e.g., 1-4 hours), monitoring the particle size periodically until the desired particle size is achieved.

  • Let-down: After milling, the concentrated dispersion can be let down with additional water or other formulation components as required.

Protocol 2: Particle Size and Zeta Potential Measurement

This protocol describes the measurement of particle size and zeta potential for a this compound:1 aqueous dispersion.

  • Sample Preparation: Dilute a small aliquot of the pigment dispersion with deionized water to the appropriate concentration for the instrument being used. The dilution factor will depend on the initial pigment concentration and the instrument's sensitivity.

  • Particle Size Measurement (Dynamic Light Scattering - DLS):

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the measurement temperature (typically 25°C).

    • Perform the measurement according to the instrument's operating procedure. Record the average particle size (Z-average) and the polydispersity index (PDI).

  • Zeta Potential Measurement (Electrophoretic Light Scattering - ELS):

    • Transfer the diluted sample to a clean zeta potential cell.

    • Place the cell in the ELS instrument.

    • Allow the sample to equilibrate to the measurement temperature.

    • Perform the measurement according to the instrument's operating procedure. Record the zeta potential in millivolts (mV).

Visualizations

Agglomeration_Troubleshooting_Workflow Start Start: Agglomeration Observed Check_Wetting Q: Is the pigment wetting properly? Start->Check_Wetting Add_Wetting_Agent A: Add/Optimize Wetting Agent Check_Wetting->Add_Wetting_Agent No Check_Dispersion_Energy Q: Is dispersion energy sufficient? Check_Wetting->Check_Dispersion_Energy Yes Add_Wetting_Agent->Check_Dispersion_Energy Optimize_Milling A: Optimize Milling (Time, Media, Speed) Check_Dispersion_Energy->Optimize_Milling No Check_Dispersant Q: Is the dispersant effective? Check_Dispersion_Energy->Check_Dispersant Yes Optimize_Milling->Check_Dispersant Select_New_Dispersant A: Select/Optimize Dispersant Check_Dispersant->Select_New_Dispersant No Check_Stability Q: Is the dispersion stable over time? Check_Dispersant->Check_Stability Yes Select_New_Dispersant->Check_Stability Measure_Zeta_Potential A: Measure Zeta Potential Adjust pH/Dispersant Check_Stability->Measure_Zeta_Potential No Stable_Dispersion Stable Dispersion Achieved Check_Stability->Stable_Dispersion Yes Measure_Zeta_Potential->Stable_Dispersion

Caption: Troubleshooting workflow for this compound:1 agglomeration.

Dispersion_Process_Workflow Start Start Wetting 1. Wetting (Displace air from pigment surface) Start->Wetting Deagglomeration 2. De-agglomeration (Break down clusters with mechanical energy) Wetting->Deagglomeration Stabilization 3. Stabilization (Prevent re-agglomeration with dispersants) Deagglomeration->Stabilization End Stable Dispersion Stabilization->End

Caption: Key stages in the dispersion of this compound:1.

Signaling_Pathway_Analogy Pigment This compound:1 (Hydrophobic Surface) Agglomeration Agglomeration (Unstable Dispersion) Pigment->Agglomeration van der Waals Attraction Water Aqueous Medium (High Surface Tension) Water->Agglomeration Poor Wetting Dispersant Dispersing Agent Dispersant->Pigment Adsorption of Anchoring Group Dispersant->Water Solvation of Stabilizing Chain Stable_Dispersion Stable Dispersion Dispersant->Stable_Dispersion Steric/Electrostatic Repulsion

Caption: Intermolecular forces in this compound:1 aqueous dispersions.

References

Technical Support Center: Enhancing the Thermal Stability of Pigment Red 57:1 in Plastics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for enhancing the thermal stability of Pigment Red 57:1 in various plastic applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the typical heat stability of this compound:1 in common plastics?

A1: The thermal stability of this compound:1, a monoazo calcium laked pigment, varies depending on the polymer matrix and the concentration of the pigment. Generally, it is considered to have moderate heat resistance. For instance, in polyolefins, its stability can reach up to 220-240°C for a 5-minute dwell time, though this can decrease significantly at lower concentrations (<0.1%).[1][2] In plastics like PVC, EVA, and LDPE, it is often recommended for applications with lower heat resistance requirements.[3][4]

Q2: My plastic parts colored with this compound:1 are showing discoloration (color shift) after processing. What are the possible causes and solutions?

A2: Discoloration or a color shift is a common issue and can be attributed to several factors:

  • Exceeding Thermal Stability: The processing temperature may be too high for the pigment in the specific polymer. Organic pigments can break down under excessive heat, leading to browning or yellowing.[5]

    • Solution: Verify the recommended processing temperature for your specific plastic resin and ensure your equipment's temperature controllers are accurate.[6] If the issue persists, consider a lower processing temperature or a shorter residence time in the extruder or molding machine.

  • Interaction with Other Additives: Chemical interactions between this compound:1 and other additives in your plastic formulation, such as certain heat stabilizers, plasticizers, or antioxidants, can lead to color changes.[7] For example, in alkaline environments, metal ion substitution in the pigment lake structure can occur, potentially causing thickening in some systems.[1]

    • Solution: Review your formulation for potential incompatibilities. It is advisable to conduct preliminary testing of the pigment with all other additives under processing conditions. If an interaction is suspected, consider alternative, more compatible additives.

  • Inconsistent Pigment Dispersion: Poor dispersion can lead to localized overheating of pigment agglomerates, causing them to degrade and result in streaks or color shifts.

    • Solution: Ensure proper mixing and dispersion of the pigment into the polymer matrix. Using pre-dispersed pigment masterbatches can often mitigate this issue. Adjusting processing parameters like screw speed and back pressure during injection molding can also improve mixing.[6]

  • Resin Degradation: The discoloration may not be from the pigment itself but from the thermal degradation of the base polymer, which can cause yellowing or browning that alters the final color.[8]

    • Solution: Ensure that the processing temperatures are within the recommended range for the polymer and that an adequate stabilization package is included in the formulation.

Q3: Can the thermal stability of this compound:1 be improved?

A3: Yes, several methods can be employed to enhance the thermal stability of this compound:1:

  • Encapsulation: Encapsulating the pigment particles with an inorganic material, such as silica (SiO₂), can create a protective barrier. This barrier shields the organic pigment from direct exposure to high temperatures and harsh chemicals in the polymer matrix. Research has shown that this method can improve the thermal and photostability of pigments.[6] One study demonstrated that encapsulation can increase the heat resistance of a similar organic pigment by 20°C.

  • Surface Treatment: Chemical surface treatments can modify the pigment's properties. Applying a coating of substances like silica or alumina can improve weather resistance and dispersibility, which can indirectly contribute to better performance at higher temperatures by preventing agglomeration.[9]

  • Use of Synergistic Additives: Incorporating appropriate stabilizers, such as antioxidants and light stabilizers, can protect both the pigment and the polymer from degradation, thereby maintaining color stability at elevated temperatures.[10] However, compatibility must be carefully evaluated.

Q4: I am observing pigment migration or "bleeding" in my flexible PVC product. How can I resolve this?

A4: Pigment migration, or bleeding, is common in plasticized polymers like flexible PVC. It occurs when the pigment has some solubility in the plasticizer (e.g., dioctyl phthalate - DOP).[11]

  • Solution:

    • Select a grade of this compound:1 specifically recommended for plasticized PVC, which may have a larger particle size or a surface treatment to reduce solubility.

    • Consider using a different, less migratory plasticizer if your application allows.

    • Evaluate the pigment concentration. Sometimes, migration is more pronounced at very high or very low concentrations.

    • Thoroughly test for bleeding by placing the colored PVC in contact with an uncolored PVC sheet under pressure and heat to assess the degree of color transfer.[11]

Data Presentation

Table 1: Typical Thermal Stability of this compound:1 in Various Plastics

Plastic TypeRecommended Max. Processing Temperature (°C)Dwell Time (minutes)Notes
Polyolefins (PP, PE)220 - 2405Heat stability can decrease at concentrations below 0.1%.[2]
Flexible PVC~180-Stability can be influenced by the type and amount of plasticizer.[4][12]
Rigid PVC~200-Good compatibility is generally observed.[9][12]
Polystyrene (PS)~220-Recommended for general-purpose applications.
ABS~240-Suitable for many ABS applications.

Table 2: Fastness Properties of a Typical Grade of this compound:1

PropertyRating (1-5 Scale, 5=Excellent)Test Method/Conditions
Acid Resistance45% HCl
Alkali Resistance2-35% NaOH
Water Resistance4-
Oil Resistance4-
Light Fastness (Full Shade)3-4Blue Wool Scale (1-8)
Light Fastness (Tint)3Blue Wool Scale (1-8)

Data compiled from various supplier technical data sheets. Actual performance may vary by grade and formulation.

Experimental Protocols

1. Protocol for Evaluating Thermal Stability in Plastics (Based on EN 12877-2)

This protocol outlines a standard procedure for determining the heat resistance of this compound:1 in a specific thermoplastic, such as HDPE, using injection molding.

  • Materials and Equipment:

    • This compound:1 powder or masterbatch

    • Natural thermoplastic polymer (e.g., HDPE)

    • Titanium dioxide (for tint reductions)

    • Twin-screw extruder for compounding

    • Injection molding machine

    • Spectrophotometer or colorimeter

    • Standard light source for color evaluation

  • Methodology:

    • Compounding: Prepare a masterbatch of this compound:1 in the desired polymer. For tint evaluations, also include a set percentage of TiO₂ (e.g., 1%). A typical pigment concentration for testing is 0.1%.

    • Injection Molding - Standard: Set the injection molding machine to a baseline temperature (e.g., 200°C). Mold several standard plaques and allow them to cool. These will serve as the reference.

    • Incremental Temperature Testing: Increase the barrel temperature of the injection molding machine by 20°C increments (e.g., 220°C, 240°C, 260°C, etc.).

    • Dwell Time: At each temperature setting, allow the material to reside in the barrel for a specified dwell time, typically 5 minutes, before injecting the plaques.

    • Sample Collection: Collect and label the molded plaques from each temperature setting.

    • Colorimetric Analysis: After the plaques have cooled to room temperature (for at least 24 hours), measure the color of each plaque using a spectrophotometer. Compare the color of the plaques molded at higher temperatures to the standard plaque molded at 200°C.

    • Determination of Heat Stability: The heat stability is defined as the highest temperature at which the color change (ΔE*ab) between the test plaque and the standard plaque is less than or equal to 3.0.[11]

2. Protocol for Silica Encapsulation of this compound:1 via Sol-Gel Process

This protocol provides a general method for coating organic pigment particles with a protective silica layer to enhance thermal stability.

  • Materials and Equipment:

    • This compound:1

    • Tetraethylorthosilicate (TEOS) - silica precursor

    • Ethanol

    • Ammonia solution (catalyst)

    • Deionized water

    • Ultrasonic bath

    • Mechanical stirrer

    • Centrifuge

    • Oven

  • Methodology:

    • Pigment Dispersion: Disperse a measured amount of this compound:1 in a mixture of ethanol and deionized water. Use an ultrasonic bath to break down agglomerates and achieve a fine, stable dispersion.

    • Pre-hydrolysis of TEOS: In a separate container, prepare a solution of TEOS in ethanol.

    • Initiation of Sol-Gel Reaction: Transfer the pigment dispersion to a reaction vessel equipped with a mechanical stirrer. Add the ammonia solution to catalyze the reaction.

    • Silica Coating: Slowly add the TEOS/ethanol solution to the pigment dispersion while stirring continuously. The ammonia will catalyze the hydrolysis and condensation of TEOS, forming a silica (SiO₂) network on the surface of the pigment particles.

    • Reaction Completion: Allow the reaction to proceed for several hours at room temperature to ensure a complete and uniform coating.

    • Purification: Separate the silica-coated pigment particles from the reaction mixture by centrifugation.

    • Washing: Wash the collected particles several times with ethanol and then with deionized water to remove any unreacted precursors and by-products.

    • Drying: Dry the final encapsulated pigment powder in an oven at a moderate temperature (e.g., 80-100°C).

Visualizations

Experimental_Workflow_Thermal_Stability cluster_prep Material Preparation cluster_molding Injection Molding cluster_analysis Analysis A 1. Weigh Pigment, Polymer, & TiO2 B 2. Compound into Masterbatch A->B C 3. Mold Standard Plaques at 200°C B->C D 4. Increase Temp by 20°C, Dwell for 5 min E 5. Mold Test Plaques D->E E->D Repeat for each temperature increment F 6. Cool Plaques (24h) E->F G 7. Measure Color (Spectrophotometer) F->G H 8. Calculate ΔEab vs. Standard G->H I 9. Determine Max Temp (ΔEab ≤ 3.0) H->I

Caption: Workflow for Thermal Stability Evaluation.

Troubleshooting_Color_Shift Start Discoloration (Color Shift) Observed Temp Processing Temp Too High? Start->Temp Additives Additive Interaction? Temp->Additives No Sol_Temp Solution: - Lower Temperature - Reduce Residence Time Temp->Sol_Temp Yes Dispersion Poor Pigment Dispersion? Additives->Dispersion No Sol_Additives Solution: - Review Formulation - Test Additive Compatibility Additives->Sol_Additives Yes Resin Resin Degradation? Dispersion->Resin No Sol_Dispersion Solution: - Improve Mixing - Use Masterbatch - Adjust Back Pressure Dispersion->Sol_Dispersion Yes Sol_Resin Solution: - Verify Polymer Temp Range - Check Stabilizer Package Resin->Sol_Resin Yes

Caption: Troubleshooting Logic for Color Shift Issues.

References

Troubleshooting viscosity problems in inks with Pigment Red 57:1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and formulation professionals experiencing viscosity issues with inks containing Pigment Red 57:1.

Frequently Asked Questions (FAQs)

Q1: Why is my ink formulated with this compound:1 experiencing a sudden increase in viscosity?

An abrupt viscosity increase, often called "thickening" or "gelling," is a known challenge with this compound:1.[1] This can be attributed to several factors, including poor pigment dispersion, flocculation of pigment particles, or interactions between the pigment, binder, and solvents in the formulation.[2] For water-based alkaline inks, metal ion substitution in the pigment's molecular structure can also lead to thickening over time.[3]

Q2: What is the optimal pigment loading for this compound:1 to maintain low viscosity?

The optimal pigment loading depends on the specific formulation, including the vehicle, dispersant, and milling process. However, studies on water-based dispersions have investigated pigment loading in the range of 25% to 37%.[4] Within this range, a 30% loading was found to achieve the narrowest particle size distribution with certain grinding media, which is often indicative of a more stable and lower viscosity dispersion.[4] Exceeding the optimal loading can lead to a situation where the dispersion force is used more for moving the material than for grinding, increasing particle size and viscosity.[4]

Q3: How does temperature influence the viscosity of my this compound:1 ink?

Temperature has a significant and inverse relationship with ink viscosity; as temperature increases, viscosity typically decreases.[5][6] This is a critical parameter to control during printing, as minimal temperature changes can significantly impact ink flow, color strength, and overall print quality.[5][7] It is also important for storage, as elevated temperatures can accelerate viscosity instability issues common with this compound:1.[1]

Q4: Can the choice of dispersant cause viscosity problems with this compound:1?

Absolutely. The dispersant is critical for wetting the pigment particles and preventing them from re-agglomerating. An inadequate or improperly dosed dispersant is a primary cause of high viscosity and poor storage stability.[8][9] Different grades of this compound:1 can vary in their rheological behavior, often requiring dispersants tailored to their specific surface chemistry.[10] Polymeric dispersants with multiple anchor groups are often effective, and newer, specially designed hyperdispersants show promise in stabilizing this challenging pigment.[1][8]

Q5: My water-based this compound:1 ink thickens during storage. What is the likely cause?

This is a common issue, often referred to as storage instability. For water-based systems with an alkaline pH, a likely cause is the interaction between the calcium salt of the this compound:1 and the alkaline environment, which can lead to metal ion exchange and subsequent thickening.[3] Beyond chemical interactions, the dispersant may not be providing adequate long-term stabilization, leading to the gradual flocculation of pigment particles.[11] Testing for storage stability often involves aging the ink at elevated temperatures (e.g., 50°C) to accelerate these effects.[1]

Troubleshooting Guide

Problem 1: High Initial Viscosity Post-Milling

Question: My ink's viscosity is excessively high immediately after the dispersion/milling process. What are the potential causes and solutions?

Answer: High initial viscosity suggests an issue with the formulation or the dispersion process itself. The primary goal is to ensure the pigment is properly wetted and de-agglomerated.

Possible Causes & Corrective Actions:

  • Inadequate Dispersant Level: The dispersant concentration may be too low to properly wet the pigment surface area.

    • Solution: Incrementally increase the dispersant dosage. A common starting point for polymeric dispersants is 2-20% based on pigment weight.[8]

  • Incorrect Dispersant Type: The chosen dispersant may not have the right chemistry to adhere to the PR 57:1 surface.

    • Solution: Test alternative dispersants. Polymeric dispersants or those specifically designed for challenging organic pigments are recommended.[8][11]

  • Excessive Pigment Loading: The concentration of pigment may be too high for the system to handle.

    • Solution: Reduce the pigment loading. Formulations with 25-37% pigment have been successfully dispersed, but the optimal level is system-dependent.[4]

  • Inefficient Milling Process: The mechanical energy applied may be insufficient to break down pigment agglomerates.

    • Solution: Optimize milling parameters such as media size, mill speed, and milling time.[4]

  • Incompatible Solvent/Resin System: The pigment may have poor compatibility with the ink vehicle, leading to poor wetting and swelling.

    • Solution: Evaluate the polarity and solubility parameters of the solvents and resins in your formulation.

Problem 2: Viscosity Increases During Storage

Question: The ink has an acceptable initial viscosity, but it thickens, or even gels, after being stored for a period. How can I improve storage stability?

Answer: This indicates a stability problem, where the dispersed pigment particles are re-agglomerating over time (flocculation). This is a well-documented issue for this compound:1.[1][10]

Possible Causes & Corrective Actions:

  • Dispersant Desorption: The dispersant may be detaching from the pigment surface over time, especially under thermal stress.

    • Solution: Select a dispersant with stronger anchoring groups or a higher molecular weight for better long-term stability.[1] Consider a dispersant specifically designed for PR 57:1.[1]

  • Chemical Reactivity (Alkaline Systems): In water-based inks with high pH, the calcium ion in PR 57:1 can be exchanged, altering the pigment's surface and leading to instability.[3]

    • Solution: Adjust the pH of the system to be as close to neutral as possible (pH 7.0-8.0 is often recommended).[12] If high alkalinity is required, consider an alternative pigment like C.I. Pigment Red 184.[3]

  • Temperature Fluctuations: Storage at elevated or fluctuating temperatures can accelerate flocculation.

    • Solution: Store the ink in a temperature-controlled environment. Use accelerated aging tests (e.g., storing at 50°C) to quickly screen for more stable formulations.[1]

  • Particle Size Distribution: A broad particle size distribution can contribute to instability.

    • Solution: Refine the milling process to achieve a narrower particle size distribution.[4]

Data & Experimental Protocols

Quantitative Data Summary

The following tables summarize key quantitative data from cited experiments.

Table 1: Effect of Pigment Loading on Particle Size Distribution (PSD) in a Water-Based System

Pigment Loading (%)Grinding Media SizeResulting Particle Size (Wpsd, nm)
250.5 mm & 0.75 mm150
300.5 mm & 0.75 mm116 (Narrowest PSD)
370.5 mm & 0.75 mm158 (Increased PSD)
371.0 mm158
Data extracted from a study optimizing dispersion parameters for PR 57:1.[4] A narrower PSD (lower Wpsd value) generally correlates with better dispersion stability and lower viscosity.

Table 2: Viscosity of Modified this compound:1 in Water-Based Paint

Pigment ModificationDispersant UsedResulting Viscosity (centipoises)
Inorganic Core/Surface Modified PR 57:1Turkish Red Oil97.47
Inorganic Core/Surface Modified PR 57:1Not Specified102.47
*Data from a patent on preparing water-dispersible PR 57:1.[13] These values provide a benchmark for achievable viscosity in modified systems.
Experimental Protocols

Protocol 1: Dispersant Screening for Viscosity Stability

This protocol is adapted from a method used to test the stability of PR 57:1 in a UV-curable system.[1]

  • Objective: To evaluate the effectiveness of different dispersants in preventing viscosity increase of a PR 57:1 millbase upon storage.

  • Materials:

    • This compound:1

    • Dipropylene glycol diacrylate (DPGDA) or other suitable monomer/vehicle

    • Dispersant candidates

    • 1 mm glass bead milling media

  • Procedure:

    • For each dispersant being tested, prepare a millbase formulation (e.g., 25% this compound:1, X% dispersant, remainder DPGDA). Include a control sample with no dispersant.

    • Charge a milling vessel with the formulation and an equal volume of 1 mm glass beads.

    • Mill for 1 hour using a laboratory shaker or mill.

    • After milling, separate the millbase from the media. Measure and record the initial viscosity using a rotational viscometer.

    • Place the sealed millbase samples in an oven at 50°C.

    • Measure and record the viscosity of each sample at set intervals (e.g., 24 hours, 3 days, 1 week, 3 weeks).

  • Analysis: Compare the viscosity change over time for each sample. A stable formulation will show minimal increase in viscosity.

Protocol 2: Optimization of Dispersion Process Parameters

This protocol is based on a study to improve the gloss and particle size of a water-based PR 57:1 dispersion.[4]

  • Objective: To determine the optimal pigment loading, grinding media size, and milling time for achieving the narrowest particle size distribution.

  • Variables:

    • Pigment Loading: e.g., 25%, 30%, 37%

    • Grinding Media Size: e.g., 0.5 mm, 0.75 mm, 1.0 mm, 1.2 mm Zirconium media

    • Milling Time: e.g., 4 hours, 5 hours, 6 hours

  • Procedure:

    • Design a matrix of experiments to test different combinations of the variables (a full factorial or response surface design is recommended).

    • For each experimental run, prepare a resin-free pigment dispersion containing PR 57:1, a dispersant, an anti-foaming agent, and deionized water.

    • Mill each dispersion according to the specified parameters for that run.

    • After milling, measure the particle size distribution (e.g., using a dynamic light scattering analyzer) and the viscosity of the resulting dispersion.

  • Analysis: Analyze the data to identify the combination of parameters that yields the lowest viscosity and/or the narrowest particle size distribution.

Visualizations

Troubleshooting Workflow

G start High Viscosity Issue with PR 57:1 Ink check_type What is the nature of the problem? start->check_type initial High Initial Viscosity check_type->initial  Immediately after milling storage Viscosity Increases During Storage check_type->storage  Develops over time check_formulation Review Formulation initial->check_formulation dispersant_level Increase Dispersant Dosage check_formulation->dispersant_level Dispersant level low? pigment_load Reduce Pigment Loading check_formulation->pigment_load Pigment load high? dispersant_type Test Alternative Dispersant check_formulation->dispersant_type Dispersant ineffective? check_process Review Milling Process check_formulation->check_process Formulation OK? milling_time Optimize Mill Time & Media check_process->milling_time Process inefficient? check_stability Review Stability Factors storage->check_stability check_ph Check pH (for Water-Based) check_stability->check_ph Water-based system? alt_dispersant Use High-Stability Dispersant check_stability->alt_dispersant Flocculation observed? temp_control Control Storage Temperature check_stability->temp_control Temp. fluctuations? ph_adjust Adjust pH to 7-8 check_ph->ph_adjust pH > 8?

Caption: Troubleshooting workflow for high viscosity in PR 57:1 inks.

Factors Influencing Ink Viscosity

G viscosity Ink Viscosity pigment Pigment Properties (PR 57:1) pigment->viscosity dispersant Dispersant System dispersant->viscosity vehicle Ink Vehicle (Solvent & Resin) vehicle->viscosity process Process Conditions process->viscosity p_load Loading % p_load->pigment p_size Particle Size p_size->pigment d_type Type & Chemistry d_type->dispersant d_dose Dosage d_dose->dispersant v_chem Solvent/Resin Compatibility v_chem->vehicle v_ph pH (Aqueous) v_ph->vehicle pc_mill Milling Energy & Time pc_mill->process pc_temp Temperature pc_temp->process

Caption: Key formulation and process factors affecting ink viscosity.

References

Technical Support Center: Lithol Rubine (Pigment Red 57:1)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effects of pH on the stability and color of Lithol Rubine. The information is tailored for researchers, scientists, and professionals in drug development who may be using this pigment in their formulations.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Lithol Rubine in acidic and alkaline conditions?

A1: Lithol Rubine (Pigment Red 57:1) exhibits moderate stability in both acidic and alkaline environments. On a standard 1 to 5 scale (where 5 is excellent), its resistance is typically rated as a 3 or 4 for both acid and alkali resistance. This indicates good, but not absolute, stability. Users should anticipate potential changes when the pigment is exposed to strong acids or bases.

Q2: What is the recommended pH range for incorporating Lithol Rubine into aqueous formulations?

A2: For optimal dispersion and stability in water-based systems, such as inks, it is recommended to adjust the pH to a neutral or slightly alkaline range of 7.0 to 8.0. Deviations from this range may impact the performance and stability of the final product.

Q3: What visual changes can be expected when Lithol Rubine is exposed to strong acids or alkalis?

A3: In the presence of a strong acid like hydrochloric acid, Lithol Rubine can form a brown-red precipitate.[1] With a strong alkali like sodium hydroxide, reports vary, with some indicating the color remains constant while others describe a brown coloration.[1] This discrepancy may be due to differences in the concentration of the alkali, the duration of exposure, or the specific formulation being tested.

Q4: Are there any known stability issues with Lithol Rubine in alkaline ink formulations?

A4: Yes, in aqueous-alcoholic media under alkaline conditions, Lithol Rubine, which is a calcium salt, can undergo metal dissociation. This can lead to the replacement of calcium ions, resulting in a thickening of the ink during storage.[1][2] To mitigate this, considering an alternative pigment like C.I. Pigment Red 184 may be an option.[1][2]

Q5: How does pH affect the solubility of Lithol Rubine?

A5: Lithol Rubine is generally insoluble in cold water and ethanol, with slight solubility in hot water.[1][3] It is soluble in hydrochloric acid.[1] Changes in pH can influence its solubility and dispersion characteristics.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Color shift or fading in an acidic formulation. The pH of the formulation is too low, causing the pigment to degrade or change its chemical structure.Buffer the formulation to a pH closer to neutral, if the application allows. Conduct stability testing at various acidic pH levels to determine the acceptable range for your specific formulation.
Color change to brown in an alkaline medium. Exposure to a high concentration of alkali (e.g., sodium hydroxide) can alter the pigment's structure.If possible, reduce the alkalinity of the formulation. If a high pH is required, consider alternative pigments with higher alkali resistance. Perform compatibility tests with the specific alkaline components of your formulation.
Increased viscosity or thickening of a water-based ink over time. In alkaline conditions, metal ion displacement from the pigment laking agent can occur, leading to changes in the ink's rheology.[1][2]Adjust the pH of the ink to a range of 7.0-8.0 for optimal stability. If thickening persists, evaluate the use of alternative stabilizing agents or consider a pigment less prone to ion exchange, such as C.I. Pigment Red 184.[1][2]
Poor dispersion or agglomeration of the pigment. The pH of the dispersion medium is outside the optimal range, affecting the pigment's surface charge and particle-particle interactions.Ensure the pH of the dispersion is within the recommended 7.0-8.0 range for aqueous systems. The use of appropriate dispersing agents can also improve stability across a wider pH range.
Inconsistent color between batches of a formulation. Minor variations in the pH of raw materials or the final formulation are affecting the pigment's color.Implement strict pH control for all incoming raw materials and during the manufacturing process. Regularly calibrate pH meters and establish a precise target pH with acceptable tolerances for your formulation.

Data Presentation

Table 1: Fastness Properties of Lithol Rubine (this compound:1)

PropertyRating (1-5 Scale, 5=Excellent)Notes
Acid Resistance3 - 4Generally good resistance to weak acids, but can be affected by strong acids.
Alkali Resistance3 - 4Good resistance to weak alkalis, but can exhibit thickening in certain formulations at higher pH.
Water Resistance4Good resistance to water.
Light Fastness5Good resistance to fading upon exposure to light.
Heat Resistance~180°CStable at temperatures up to approximately 180°C.

Note: Ratings are compiled from various sources and may vary slightly depending on the specific grade and manufacturer of the pigment.

Experimental Protocols

Detailed Methodology for Evaluating the pH Stability of Lithol Rubine

This protocol is based on general methods for testing the acid and alkali resistance of organic pigments, such as those outlined in ASTM D1208 and GB/T 5211.6.

1. Objective: To determine the color stability of Lithol Rubine when exposed to acidic and alkaline solutions.

2. Materials and Equipment:

  • Lithol Rubine pigment sample

  • Deionized water

  • Hydrochloric acid (HCl), 2% solution (or other desired concentrations)

  • Sodium hydroxide (NaOH), 2% solution (or other desired concentrations)

  • pH meter, calibrated

  • Glass test tubes with stoppers

  • Filter paper and funnel

  • Spectrophotometer or colorimeter

  • White and black test cards

  • Gray scale for assessing color change (ISO 105-A02 or equivalent)

  • Analytical balance

  • Vortex mixer or shaker

3. Experimental Workflow Diagram:

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_reporting Reporting A Weigh Pigment C Disperse Pigment in Solutions A->C B Prepare Acid/Alkali/Control Solutions B->C D Agitate and Incubate C->D E Filter Slurry D->E F Analyze Filtrate Color E->F G Analyze Pigment Color E->G H Record and Report Results F->H G->H G cluster_alkaline Alkaline Conditions (High pH) cluster_acidic Acidic Conditions (Low pH) LR Lithol Rubine (Ca²⁺ Salt) A Metal Ion Dissociation LR->A E Protonation of Azo Group LR->E B Ion Exchange with other Cations A->B D Potential Color Shift (e.g., to brown) A->D C Increased Viscosity / Thickening B->C F Structural Alteration E->F G Precipitation / Color Change (Brown-red) F->G

References

Technical Support Center: Scaling Up Pigment Red 57:1 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of Pigment Red 57:1, with a particular focus on issues related to scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What are the critical stages in the synthesis of this compound:1?

A1: The synthesis of C.I. This compound:1 involves three primary stages:

  • Diazotization: 2-Amino-5-methylbenzenesulfonic acid (4B acid) is converted to a diazonium salt using sodium nitrite and hydrochloric acid at a low temperature (typically below 5°C).[1]

  • Coupling: The diazonium salt is then reacted with 3-hydroxy-2-naphthoic acid (BON acid) under alkaline conditions to form a soluble azo dye.[1]

  • Laking (Precipitation): The soluble azo dye is converted into an insoluble pigment by adding an inorganic calcium compound, typically calcium chloride, which forms a calcium salt "lake".[1][2]

Q2: What are the most critical process parameters to control during the synthesis?

A2: Several parameters significantly influence the final properties of this compound:1. Key parameters to control include:

  • Amount of Hydrochloric Acid (HCl) in Diazotization: This affects the formation of nitrous acid and subsequently the diazonium salt. Higher HCl concentrations can lead to smaller particle sizes and a brighter, more yellowish-red color.[1]

  • Amount of Calcium Chloride (CaCl2) in Laking: This directly impacts the precipitation of the pigment and its final particle size and color shade.[1]

  • pH Control during Coupling and Laking: The pH must be carefully controlled, typically in the range of 7.5 to 9.5, to ensure proper coupling and efficient laking.[1] The pH balance is crucial for the conversion to the calcium salt and influences the aggregate structure and morphology of the pigment particles.[1]

  • Temperature: The diazotization reaction is highly exothermic and must be maintained at a low temperature (0-5°C) to prevent decomposition of the diazonium salt. The coupling and laking reactions are typically carried out at slightly higher temperatures (10-20°C).

  • Molar Ratio of Reactants: The molar ratio of 4B acid to BON acid should be carefully controlled, ideally close to stoichiometric (1.000:1.000 to 1.000:1.006), to minimize unreacted BON acid impurity.[2]

Troubleshooting Guide

Problem 1: Off-spec Color - Shade is too blue or too yellow.

Potential Cause Troubleshooting Action
Incorrect pH during coupling A lower pH during the coupling reaction can lead to a more yellowish shade, while a higher pH can result in a bluish shade. Carefully monitor and adjust the pH within the recommended range (e.g., 7.5-9.5).[1]
Variation in HCl concentration Higher concentrations of HCl during diazotization can lead to a brighter, more yellowish-red color due to smaller particle aggregate size.[1] Conversely, lower HCl concentrations may result in a bluer shade. Standardize the HCl concentration.
Inefficient mixing during coupling Poor mixing can lead to localized pH variations and incomplete reaction, resulting in a non-uniform color. Ensure vigorous and consistent agitation throughout the coupling process.
Post-synthesis processing Milling after synthesis can affect the final color. A salt milling process can lead to a brighter and more blue-toned red color.[3]

Problem 2: Poor Yield.

Potential Cause Troubleshooting Action
Decomposition of diazonium salt If the temperature during diazotization is not kept sufficiently low (ideally below 5°C), the diazonium salt can decompose, leading to a lower yield. Ensure adequate cooling and temperature control.
Incomplete coupling reaction An incorrect pH or insufficient reaction time can lead to an incomplete coupling reaction. Optimize the pH and ensure the reaction goes to completion by monitoring with a suitable analytical technique (e.g., spot test with H-acid).
Loss of product during filtration Very fine particles may pass through the filter medium. Evaluate the filter pore size and consider using a filter aid if necessary.
Incorrect molar ratio of reactants An excess or deficit of either the diazo component or the coupling component can limit the yield. Ensure accurate weighing and stoichiometry of the reactants.[2]

Problem 3: High Levels of Unreacted 3-hydroxy-2-naphthoic acid (BON acid) Impurity.

Potential Cause Troubleshooting Action
Incorrect molar ratio of reactants Using an excess of BON acid is a common cause of this impurity.[2] Adjust the molar ratio of 4B acid to BON acid to be as close to stoichiometric as possible (e.g., 1.000:1.000 to 1.000:1.006).[2]
Inefficient agitation during coupling Poor mixing can lead to localized areas with an excess of BON acid that does not react. The coupling reaction should be conducted with agitation that ensures a high reaction ratio of the 3-hydroxy-2-naphthoic acid (e.g., 98.45% or more).[2]
Insufficient reaction time The coupling reaction may not have proceeded to completion. Increase the reaction time and monitor for the disappearance of the BON acid.

Problem 4: Poor Dispersibility of the Final Pigment.

Potential Cause Troubleshooting Action
Large particle size and wide distribution The synthesis conditions directly impact particle size. Higher HCl concentration during diazotization can lead to smaller particle aggregates and a narrower size distribution.[1]
Particle agglomeration Pigment particles can agglomerate during drying. Consider post-synthesis milling (e.g., salt milling) to break up agglomerates and improve dispersibility.[3]
Surface properties of the pigment The surface chemistry of the pigment particles can affect their wettability and dispersibility. Surface treatment with additives during or after synthesis can improve these properties.

Data Presentation

Table 1: Effect of Synthesis Parameters on Pigment Properties

Parameter VariationEffect on Particle SizeEffect on ColorEffect on Electrical ConductivityReference
Increased HCl Concentration Smaller particle aggregate size, narrower size distributionBrighter, more yellowish-redDependent on residual ions[1]
Increased CaCl2 Concentration Dependent on other conditionsCan affect color shadeIncreases[1]
pH Variation (7.5 to 9.5) Influences aggregate structure and morphologyCan shift color from yellowish to bluishDependent on final salt content[1]

Table 2: Typical Quality Control Parameters for this compound:1

ParameterSpecificationAnalytical Method
3-hydroxy-2-naphthoic acid content ≤ 2500 ppm (preferably ≤ 1000 ppm)Liquid Chromatography
Color Shade Conforms to standardVisual comparison, Spectrophotometry
Tinting Strength 95-105% of standardSpectrophotometry
Particle Size Distribution To be defined by applicationParticle size analysis (e.g., laser diffraction)
Moisture Content ≤ 1.0%Loss on drying
Oil Absorption 40-50 g/100g ASTM D281
pH of Aqueous Extract 6.5-8.0pH meter

Experimental Protocols

1. Standard Synthesis of this compound:1

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired pigment properties.

  • Diazotization:

    • Dissolve 4-aminotoluene-3-sulfonic acid (4B acid) in a sodium hydroxide solution.

    • Cool the solution to 0-5°C in an ice bath with constant stirring.

    • Slowly add a pre-cooled solution of sodium nitrite.

    • Gradually add hydrochloric acid while maintaining the temperature below 5°C to form the diazonium salt suspension. The final pH should be acidic.

  • Coupling:

    • In a separate vessel, dissolve 3-hydroxy-2-naphthoic acid (BON acid) in a sodium hydroxide solution to form the coupler solution.

    • Cool the coupler solution to 10-15°C.

    • Slowly add the cold diazonium salt suspension to the coupler solution with vigorous stirring. The pH should be maintained in the alkaline range (e.g., 8.5-9.5) by the addition of sodium hydroxide solution as needed.

    • Continue stirring for a specified period (e.g., 2 hours) to ensure the coupling reaction is complete.

  • Laking:

    • Prepare a solution of calcium chloride.

    • Slowly add the calcium chloride solution to the azo dye solution with continuous stirring.

    • The insoluble this compound:1 will precipitate.

    • The pigment slurry can be heated (e.g., to 60-90°C) to age the pigment and control particle size and crystallinity.

  • Work-up:

    • Filter the pigment slurry.

    • Wash the filter cake thoroughly with water to remove residual salts and impurities.

    • Dry the pigment in an oven at a controlled temperature (e.g., 80-90°C).

    • The dried pigment can be pulverized or milled to achieve the desired particle size.

2. Quantitative Analysis of 3-hydroxy-2-naphthoic acid (BON acid) Impurity

This procedure outlines a general method using liquid chromatography (LC).

  • Standard Preparation:

    • Accurately weigh a known amount of pure 3-hydroxy-2-naphthoic acid standard.

    • Dissolve it in a suitable solvent (e.g., a mixture of water and an organic solvent like methanol or acetonitrile with a pH adjustment to ensure solubility) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh a sample of the this compound:1.

    • Disperse the sample in the same solvent system used for the standards.

    • Use ultrasonication to ensure complete extraction of the BON acid from the pigment.

    • Filter the sample solution to remove any undissolved pigment particles before injection into the LC system.

  • LC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detector at a wavelength where BON acid has strong absorbance (e.g., around 230 nm).

    • Quantification: Create a calibration curve by plotting the peak area of the BON acid standards against their concentrations. Determine the concentration of BON acid in the sample by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_diazotization Diazotization Stage cluster_coupling Coupling Stage cluster_laking Laking Stage cluster_workup Work-up Stage d1 Dissolve 4B Acid in NaOH d2 Cool to 0-5°C d1->d2 d3 Add NaNO2 Solution d2->d3 d4 Add HCl (maintain <5°C) d3->d4 c3 Add Diazonium Salt to Coupler d4->c3 Diazonium Salt Suspension c1 Dissolve BON Acid in NaOH c2 Cool to 10-15°C c1->c2 c2->c3 c4 Maintain Alkaline pH c3->c4 l1 Add CaCl2 Solution c4->l1 Azo Dye Solution l2 Precipitation of Pigment l1->l2 l3 Optional: Heat/Age Slurry l2->l3 w1 Filtration l3->w1 Pigment Slurry w2 Washing w1->w2 w3 Drying w2->w3 w4 Milling/Pulverization w3->w4

Caption: Experimental Workflow for this compound:1 Synthesis.

troubleshooting_logic cluster_color Color Issues cluster_yield Yield Issues cluster_impurity Impurity Issues start Problem: Off-Spec Pigment color_issue Incorrect Color Shade? start->color_issue yield_issue Low Yield? start->yield_issue impurity_issue High BON Acid Impurity? start->impurity_issue check_ph Check Coupling pH color_issue->check_ph Yes check_hcl Check Diazotization HCl Conc. check_ph->check_hcl check_mixing Evaluate Mixing Efficiency check_hcl->check_mixing check_temp Verify Diazotization Temp. yield_issue->check_temp Yes check_completion Confirm Coupling Completion check_temp->check_completion check_filtration Inspect Filtration Process check_completion->check_filtration check_ratio Verify Reactant Molar Ratio impurity_issue->check_ratio Yes check_agitation Assess Coupling Agitation check_ratio->check_agitation

Caption: Troubleshooting Logic for this compound:1 Synthesis.

References

Technical Support Center: Surface Treatment of Pigment Red 57:1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Pigment Red 57:1 surface treatment.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental work with this compound:1.

Q1: Why are my this compound:1 particles showing poor dispersion and forming clumps (agglomerates)?

A1: Poor dispersion is a common issue stemming from the inherent tendency of organic pigments to agglomerate due to high surface energy.[1][2] This can lead to uneven color distribution in the final product.[3] The troubleshooting process involves a systematic evaluation of wetting, mechanical dispersion, and stabilization.

Troubleshooting Steps:

  • Inadequate Wetting: The first step in dispersion is to ensure the pigment particles are thoroughly wetted by the liquid medium.[3] Organic pigments are often hydrophobic and require wetting agents or surfactants to reduce surface tension and allow the vehicle to coat the particle surfaces.[3][4]

    • Solution: Introduce a suitable wetting agent or surfactant into your formulation before adding the pigment. Anionic surfactants like derivatives of Naphthalene benzene sulphonate condensate have been used effectively.[5]

  • Insufficient Mechanical Energy: Agglomerates need to be broken down into primary particles through mechanical force.[4]

    • Solution: Optimize your mechanical dispersion method. High-speed dispersers or milling equipment (e.g., bead mills, ball mills) are necessary.[4][6] For high-speed dispersers, ensure the tip speed of the blade is sufficient (e.g., 18-25 m/s) to create a proper vortex.[7] For milling, parameters like milling time, grinding media size, and pigment loading must be optimized.[4]

  • Particle Re-aggregation: After mechanical dispersion, particles can re-clump if not properly stabilized.[3]

    • Solution: Use a dispersing agent that adsorbs onto the pigment surface, creating a barrier that prevents re-agglomeration (flocculation).[4] Surface treatment with resins or other additives can also inhibit particle aggregation.[2]

G start Problem: Poor Dispersion / Agglomeration check_wetting Is the pigment properly wetted? start->check_wetting add_wetting Action: Add suitable wetting agent/surfactant. check_wetting->add_wetting No check_energy Is mechanical energy sufficient? check_wetting->check_energy Yes add_wetting->check_energy optimize_dispersion Action: Optimize dispersion parameters (speed, time, media). check_energy->optimize_dispersion No check_stabilization Are particles re-aggregating? check_energy->check_stabilization Yes optimize_dispersion->check_stabilization add_stabilizer Action: Add appropriate dispersing/stabilizing agent. check_stabilization->add_stabilizer Yes solution Result: Improved Dispersion check_stabilization->solution No add_stabilizer->solution G cluster_0 Inputs cluster_1 Process cluster_2 Outputs (Improved Properties) Inorganic Core (Silica, etc.) Inorganic Core (Silica, etc.) Coupling Component (BON Acid) Coupling Component (BON Acid) Diazo Component (4B Acid) Diazo Component (4B Acid) Precipitating Agent (CaCl2) Precipitating Agent (CaCl2) A 1. Disperse Core in Coupler Solution B 2. In-situ Coupling Reaction A->B Improved Water Dispersibility Improved Water Dispersibility A->Improved Water Dispersibility C 3. Laking (Precipitation) B->C Consistent Color Shade Consistent Color Shade B->Consistent Color Shade D 4. Heating & Pigmentation C->D Enhanced Heat/Light Fastness Enhanced Heat/Light Fastness C->Enhanced Heat/Light Fastness E 5. Filtration, Washing, Drying D->E Controlled Particle Size Controlled Particle Size E->Controlled Particle Size G start Start: Crude this compound:1 synthesis Crude Synthesis start->synthesis treatment Surface Treatment Step synthesis->treatment mechanical Mechanical Treatment (e.g., Milling) treatment->mechanical Option 1 chemical Chemical Treatment (e.g., Coating) treatment->chemical Option 2 dispersion Dispersion in Application Medium mechanical->dispersion chemical->dispersion final_product End: Surface-Treated Pigment in Final Product dispersion->final_product

References

Validation & Comparative

Pigment Red 57:1 vs. Pigment Red 48:2 performance comparison

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Comparative Guide to Pigment Red 57:1 and Pigment Red 48:2 for Researchers and Drug Development Professionals

This guide provides a detailed performance comparison of two widely utilized red pigments in industrial and research applications: this compound:1 and Pigment Red 48:2. The information presented herein is curated to assist researchers, scientists, and professionals in drug development in making informed decisions for their specific applications.

Chemical and Physical Properties

PropertyThis compound:1Pigment Red 48:2
Chemical Name Calcium 3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]-2-naphthoateCalcium 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-2-naphthoate
C.I. Name This compound:1Pigment Red 48:2
C.I. Number 15850:115865:2
CAS Number 5281-04-97023-61-2
Chemical Class Monoazo Calcium LakeMonoazo Calcium Salt
Appearance Red PowderRed Powder
Shade Bluish RedBluish Red
Specific Gravity 1.55 g/cm³1.55 g/cm³
Oil Absorption 50 g/100g 56 g/100g

Performance Characteristics

A comprehensive comparison of the key performance indicators for this compound:1 and Pigment Red 48:2 is summarized in the table below. The data has been aggregated from various technical datasheets and industry publications.

Performance ParameterThis compound:1Pigment Red 48:2Test Method Reference
Lightfastness (Full Shade) 6-75-6ISO 105-B02 (Blue Wool Scale 1-8)
Lightfastness (Tint Tone) 55ISO 105-B02 (Blue Wool Scale 1-8)
Heat Stability 160-240°C180-230°CDIN EN 12877-1
Water Resistance 44-5ISO 105-E01 (Grey Scale 1-5)
Ethanol Resistance 44-5ISO 105-X05 (Grey Scale 1-5)
Xylene Resistance 43ISO 105-X05 (Grey Scale 1-5)
Acid Resistance 43ISO 105-E05 (Grey Scale 1-5)
Alkali Resistance 43ISO 105-E06 (Grey Scale 1-5)
Migration Resistance GoodGoodDIN 53775

Note: Lightfastness is rated on the Blue Wool Scale from 1 (poor) to 8 (excellent). Chemical and solvent resistance are rated on a grey scale from 1 (poor) to 5 (excellent).

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the performance comparison.

Lightfastness Testing

Objective: To determine the resistance of the pigment to fading upon exposure to a standardized light source.

Methodology (based on ISO 105-B02):

  • Sample Preparation: Pigment samples are dispersed in a suitable medium (e.g., binder, polymer) and applied to a substrate to create a uniform colored panel. Both full shade and tint tone (mixed with a white pigment like TiO₂) samples are prepared.

  • Exposure: The prepared samples are exposed to a xenon arc lamp, which simulates the spectral distribution of natural daylight. A portion of each sample is masked to serve as an unexposed reference.

  • Blue Wool Scale Reference: A set of standardized blue wool cloths, with known lightfastness ratings (1 to 8), are exposed alongside the pigment samples under the same conditions.

  • Evaluation: The fading of the pigment samples is periodically compared to the fading of the blue wool references. The lightfastness rating is assigned based on which blue wool standard shows a similar degree of color change.

Lightfastness_Testing_Workflow cluster_prep Sample Preparation cluster_exposure Exposure (Xenon Arc) cluster_eval Evaluation prep_full Prepare Full Shade Sample expose_samples Expose Pigment Samples (Partially Masked) prep_full->expose_samples prep_tint Prepare Tint Tone Sample prep_tint->expose_samples compare Compare Fading of Samples to Blue Wool expose_samples->compare expose_bws Expose Blue Wool Scale Standards expose_bws->compare assign_rating Assign Lightfastness Rating (1-8) compare->assign_rating

Workflow for Lightfastness Testing.
Heat Stability Testing

Objective: To determine the temperature at which the pigment begins to show significant color change.

Methodology (based on DIN EN 12877-1):

  • Sample Preparation: The pigment is incorporated into a polymer (e.g., HDPE, PVC) at a specified concentration.

  • Processing: The pigmented polymer is processed through an injection molding machine at a series of increasing temperatures. A control sample is processed at a lower, stable temperature.

  • Evaluation: The color of the samples processed at higher temperatures is compared to the control sample using a spectrophotometer or colorimeter. The heat stability is reported as the highest temperature at which the color change (ΔE) remains within a specified tolerance.

Heat_Stability_Testing_Workflow cluster_prep Sample Preparation cluster_processing Processing cluster_eval Evaluation prep Incorporate Pigment into Polymer process_control Injection Mold Control Sample (Low Temp) prep->process_control process_test Injection Mold Test Samples (Increasing Temps) prep->process_test compare Compare Color of Test Samples to Control process_control->compare process_test->compare determine_stability Determine Max Temp before Significant Color Change compare->determine_stability

Workflow for Heat Stability Testing.
Chemical and Solvent Resistance Testing

Objective: To evaluate the pigment's resistance to color change or bleeding when in contact with various chemicals and solvents.

Methodology (based on ISO 105-X05):

  • Sample Preparation: A sample of the pigmented material (e.g., a coated panel or a piece of plastic) is prepared.

  • Immersion: The sample is partially immersed in the test chemical (e.g., acid, alkali, solvent) for a specified period at a controlled temperature.

  • Evaluation: After removal and drying, the sample is evaluated for any color change in the immersed area compared to the un-immersed area. The degree of staining of the test solution is also assessed. The resistance is rated on a 1-5 grey scale, where 5 represents no change.

Chemical_Resistance_Testing_Workflow prep Prepare Pigmented Sample immersion Partially Immerse Sample in Test Chemical prep->immersion evaluation Evaluate Color Change and Staining immersion->evaluation rating Assign Resistance Rating (1-5 Grey Scale) evaluation->rating

Workflow for Chemical Resistance Testing.

Dispersibility

Both this compound:1 and Pigment Red 48:2 are reported to have good dispersibility in various systems.[1] However, the ease of dispersion can be influenced by the specific formulation and processing conditions.

Methods for Evaluating Dispersion:

  • Hegman Gauge: A simple and quick method to assess the fineness of grind in a liquid system.

  • Microscopy: Optical or electron microscopy can be used to visually inspect the pigment particles for agglomerates and to assess the particle size distribution.

  • Rheology: Changes in the viscosity and flow behavior of a pigmented system can indicate the degree of dispersion.

Applications

Both pigments find use in a wide range of applications, though some differences in preference exist based on their specific performance attributes.

  • This compound:1: Widely used in printing inks (especially for magenta in four-color process printing), plastics (PVC, LDPE), and paints.[2][3] It is also approved for use in some food-contact applications.[2]

  • Pigment Red 48:2: Commonly used in plastics (HDPE, PP), industrial coatings, and printing inks.[4] It is noted for its good bleed and solvent resistance in inks and coatings.

Summary and Conclusion

This compound:1 and Pigment Red 48:2 are both high-performance red pigments with a bluish shade. The choice between them often depends on the specific requirements of the application.

  • This compound:1 generally exhibits slightly better lightfastness in full shade and superior resistance to some solvents like xylene. Its suitability for a wide range of applications, including food-contact materials, makes it a versatile choice.

  • Pigment Red 48:2 offers comparable heat stability and good resistance to water and ethanol. It is a cost-effective option, particularly for plastics and some ink applications where its specific resistance profile is advantageous.[1]

For critical applications, it is always recommended to conduct in-house testing to validate the performance of the chosen pigment within the specific formulation and end-use conditions.

References

A Comparative Guide to Organic Red Pigments: Featuring Pigment Red 57:1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate organic pigments is a critical decision impacting formulation stability, performance, and aesthetics. This guide provides an objective comparison of Pigment Red 57:1 against other widely used organic red pigments: Pigment Red 170, Pigment Red 122, and Pigment Red 254. The comparison is based on key performance indicators supported by standardized experimental methodologies.

Overview of Compared Pigments

This compound:1 (PR 57:1) , also known as Lithol Rubine, is a monoazo calcium salt lake pigment. It is a cost-effective option widely recognized for its brilliant bluish-red shade and high tinting strength.[1][2][3] It serves as a standard magenta in the printing ink industry and also finds applications in plastics and coatings.[1][4]

Pigment Red 170 (PR 170) is a Naphthol AS pigment known for its strong bluish-red color, excellent lightfastness, and transparency.[5][6] It is frequently used in demanding applications such as automotive and industrial coatings.[5][7]

Pigment Red 122 (PR 122) , a quinacridone pigment, is a high-performance pigment offering a vibrant bluish-red or magenta hue.[8][9] It is distinguished by its exceptional lightfastness, heat stability, and chemical resistance, making it suitable for automotive coatings, high-end printing inks, and plastics.[8][9][10]

Pigment Red 254 (PR 254) belongs to the diketo-pyrrolo-pyrrole (DPP) class of pigments. It provides a bright, neutral red color with outstanding fastness properties, including excellent lightfastness and heat stability.[11][12][13] Its primary applications are in automotive coatings and high-performance plastics.[13][14]

Quantitative Performance Comparison

The following tables summarize the key performance characteristics of the selected organic red pigments based on available technical data. It is important to note that the values presented are typical and may vary depending on the specific grade, particle size, and application medium.

Table 1: General and Physical Properties

PropertyThis compound:1Pigment Red 170Pigment Red 122Pigment Red 254
C.I. Name This compound:1Pigment Red 170Pigment Red 122Pigment Red 254
C.I. Number 15850:1124757391556110
Chemical Class Monoazo LakeNaphthol ASQuinacridoneDiketo-pyrrolo-pyrrole (DPP)
Hue Bluish-RedBluish-RedBluish-Red (Magenta)Neutral Red
Density (g/cm³) 1.42 - 1.80[15]~1.5[6]~1.6[10]~1.48[16]
Oil Absorption ( g/100g ) 40 - 50[15]~40[6]40 - 50[10]Not specified

Table 2: Fastness Properties

PropertyThis compound:1Pigment Red 170Pigment Red 122Pigment Red 254
Lightfastness (BWS) 4-5[15][17]7[6]7-8[10]8[13]
Heat Stability (°C) 180 - 240[1][15]180[6]280 - 300[8][9]up to 300[13]
Water Resistance (1-5) 4-5[18]5[6]5[10]Not specified
Acid Resistance (1-5) 2-4[15][19][18]5[6]5[10]5[14]
Alkali Resistance (1-5) 3-4[15][19][18]5[6]5[10]5[14]
Solvent Resistance Good[1]Good[7]Excellent[10]Excellent[13]
Migration Resistance (1-5) 4[15]Not specifiedExcellent[20]Not specified

Note: Lightfastness is rated on the Blue Wool Scale (BWS), where 1 is very poor and 8 is excellent. Resistance to water, acid, and alkali is rated on a scale of 1 to 5, where 1 is poor and 5 is excellent.

Experimental Protocols

The data presented in the comparison tables are derived from standardized experimental procedures. Below are detailed methodologies for key performance evaluations.

Lightfastness Testing

Principle: This test evaluates the resistance of a pigment to color change when exposed to a standardized light source that simulates indoor or outdoor light conditions.

Standard Method (summarized from ASTM D4303 and ISO 105-B02): [8][9][21]

  • Sample Preparation: The pigment is dispersed in a suitable vehicle (e.g., oil, acrylic emulsion) and applied uniformly to a substrate. A portion of the sample is masked to serve as an unexposed reference.

  • Exposure: The prepared samples are placed in a lightfastness testing apparatus equipped with a xenon arc lamp, which simulates natural daylight.[8][22] The exposure conditions, including irradiance, temperature, and humidity, are precisely controlled.

  • Evaluation: The color change of the exposed portion is periodically compared to the unexposed portion. The degree of fading is assessed visually against the Blue Wool Scale, a set of eight blue wool standards with known lightfastness.[21][23] Alternatively, the color difference (ΔE*ab) can be measured instrumentally using a spectrophotometer according to ASTM D2244.[5][20] The lightfastness rating is determined by the Blue Wool standard that shows a similar degree of fading.

Heat Stability Testing

Principle: This test determines the maximum temperature a pigment can withstand without significant color change or degradation.

Standard Method (summarized from general industry practices): [24]

  • Sample Preparation: The pigment is incorporated into a polymer (e.g., polyethylene, PVC) at a specified concentration. The pigmented polymer is then molded into plaques or extruded into films.

  • Exposure: The prepared samples are placed in a temperature-controlled oven and subjected to a series of increasing temperatures for a fixed duration (e.g., 5-10 minutes) at each temperature.

  • Evaluation: After each heating cycle, the color of the sample is compared to an unheated control sample. The heat stability is reported as the highest temperature at which no significant color change (as determined visually or instrumentally) occurs.

Chemical Resistance Testing

Principle: This test assesses the ability of a pigment to resist color change or bleeding when in contact with various chemicals.

Standard Method (summarized from ISO 2812): [2][15]

  • Sample Preparation: A coating containing the pigment is applied to a suitable substrate and allowed to cure completely.

  • Exposure: A defined volume of the test chemical (e.g., acid, alkali, solvent) is applied to the surface of the coating. The treated area is then covered to prevent evaporation and left for a specified period.

  • Evaluation: After the exposure time, the chemical is removed, and the test area is cleaned. The surface is then visually inspected for any changes such as discoloration, blistering, or softening. The resistance is rated on a scale from 1 (poor) to 5 (excellent), where 5 indicates no visible change.

Tinting Strength Determination

Principle: This test measures the ability of a colored pigment to impart color to a white base.

Standard Method (summarized from ASTM D322):

  • Sample Preparation: A precise weight of the test pigment is thoroughly mixed with a larger, precise weight of a standard white pigment (e.g., titanium dioxide) in a suitable vehicle to create a tint. A similar mixture is prepared with a reference pigment of the same type.

  • Drawdown: Both tinted mixtures are drawn down side-by-side on a substrate to produce films of uniform thickness.

  • Evaluation: The color of the two tints is compared. The tinting strength is typically expressed as a percentage relative to the reference pigment, which is assigned a value of 100%. The comparison can be done visually or instrumentally by measuring the color difference.

Visualizations

The following diagrams illustrate a typical experimental workflow for pigment comparison and the logical relationship between pigment properties and their suitability for various applications.

Experimental_Workflow cluster_tests Performance Testing start Select Pigments for Comparison (e.g., PR 57:1, PR 170, PR 122, PR 254) prep Sample Preparation - Disperse in selected vehicle - Prepare drawdowns/plaques start->prep lightfastness Lightfastness Test (ASTM D4303 / ISO 105-B02) prep->lightfastness heat_stability Heat Stability Test prep->heat_stability chem_resistance Chemical Resistance Test (ISO 2812) prep->chem_resistance tinting_strength Tinting Strength Test prep->tinting_strength analysis Data Analysis - Instrumental Measurement (Spectrophotometer) - Visual Assessment (Blue Wool / Grey Scale) lightfastness->analysis heat_stability->analysis chem_resistance->analysis tinting_strength->analysis comparison Comparative Performance Report - Tabulated Data - Performance Summary analysis->comparison

Caption: A generalized workflow for the comparative evaluation of organic pigments.

Pigment_Selection_Logic cluster_pigments Pigment Candidates cluster_properties Key Properties cluster_applications Target Applications pr57_1 This compound:1 cost Cost-Effectiveness pr57_1->cost pr170 Pigment Red 170 lightfastness High Lightfastness (BWS 7-8) pr170->lightfastness pr122 Pigment Red 122 pr122->lightfastness heat_stability High Heat Stability (>250°C) pr122->heat_stability chem_resistance Excellent Chemical Resistance pr122->chem_resistance pr254 Pigment Red 254 pr254->lightfastness pr254->heat_stability pr254->chem_resistance inks Printing Inks (Standard Magenta) cost->inks plastics General Purpose Plastics cost->plastics coatings Industrial Coatings lightfastness->coatings automotive Automotive Coatings lightfastness->automotive lightfastness->automotive high_perf_plastics High-Performance Plastics lightfastness->high_perf_plastics lightfastness->high_perf_plastics heat_stability->automotive heat_stability->automotive heat_stability->high_perf_plastics heat_stability->high_perf_plastics chem_resistance->automotive chem_resistance->automotive chem_resistance->high_perf_plastics chem_resistance->high_perf_plastics

Caption: Logical flow for selecting an organic red pigment based on key properties and target applications.

Conclusion

The selection of an organic red pigment is a multifaceted decision that requires a thorough evaluation of performance characteristics against application demands.

  • This compound:1 stands out as a cost-effective choice for applications where high lightfastness and heat stability are not primary concerns, such as in many printing inks and some plastics.[1][25] Its vibrant bluish-red hue and strong tinting power make it an industry standard for magenta.[4]

  • Pigment Red 170 offers a significant step up in lightfastness compared to PR 57:1, making it suitable for more durable applications like industrial coatings.[5][7]

  • Pigment Red 122 and Pigment Red 254 represent the high-performance tier of organic red pigments.[8][9][11][12] Both exhibit exceptional lightfastness, heat stability, and chemical resistance, rendering them ideal for the most demanding applications, including automotive coatings and engineering plastics.[8][9][13][14] The choice between PR 122 and PR 254 may come down to specific hue requirements, with PR 122 offering a magenta shade and PR 254 a more neutral red.

For researchers and scientists, understanding the trade-offs between cost and performance is crucial. While PR 57:1 provides an economical solution for certain applications, the superior fastness properties of PR 122 and PR 254 are indispensable for formulations requiring long-term durability and color stability. This guide serves as a foundational resource for making an informed pigment selection based on objective data and standardized testing methodologies.

References

Performance Showdown: Pigment Red 57:1 vs. Inorganic Red Pigments

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Formulation Scientists

In the vast landscape of red pigments, the choice between organic and inorganic options is a critical decision for researchers and product developers. This guide provides an objective comparison of the performance characteristics of Pigment Red 57:1, a widely used organic monoazo calcium salt pigment, against two common inorganic red pigments: Iron Oxide Red (Pigment Red 101) and Cadmium Red (Pigment Red 108). This analysis, supported by experimental data and standardized protocols, aims to equip scientists and professionals in drug development and other research fields with the necessary information to select the optimal pigment for their specific applications.

At a Glance: Key Performance Characteristics

The selection of a pigment is often a trade-off between coloristic properties, durability, and cost. This compound:1 is known for its bright, bluish-red shade and high color strength. In contrast, inorganic pigments like iron oxide red are prized for their excellent durability and opacity, albeit with more muted tones. Cadmium reds offer a balance of bright shades and good resistance properties but are subject to regulatory scrutiny due to their heavy metal content.

PropertyThis compound:1 (Organic)Iron Oxide Red (PR 101) (Inorganic)Cadmium Red (PR 108) (Inorganic)
Color Index Name This compound:1Pigment Red 101Pigment Red 108
Chemical Type Monoazo Calcium SaltSynthetic Iron (III) OxideCadmium Sulfoselenide
Typical Shade Bright, Bluish-RedMuted, Yellowish to Bluish-RedBright, Vivid Red to Orange
Lightfastness (Blue Wool Scale) 4-688
Heat Stability ~180-220°C>800°C[1][2]~300-400°C
Chemical Resistance Fair to GoodExcellentExcellent
Opacity Semi-transparent to OpaqueOpaque[3]Opaque[4][5][6]
Color Strength HighModerate to High[1][2]High

In-Depth Performance Analysis

A deeper dive into the specific performance attributes reveals the distinct advantages and limitations of each pigment type.

Lightfastness

Lightfastness, a measure of a pigment's resistance to fading upon exposure to light, is a critical factor for applications requiring long-term color stability. Inorganic pigments generally exhibit superior lightfastness compared to their organic counterparts.

PigmentLightfastness Rating (Blue Wool Scale, 1-8)
This compound:14-6[7]
Iron Oxide Red (PR 101)8[8]
Cadmium Red (PR 108)8[5][9]

As the data indicates, both Iron Oxide Red and Cadmium Red demonstrate excellent lightfastness with a rating of 8 on the Blue Wool Scale, signifying the highest level of permanence. This compound:1, while having good lightfastness for an organic pigment, is susceptible to fading under prolonged light exposure, making it less suitable for applications demanding high durability.

Heat Stability

The ability of a pigment to withstand high temperatures without degrading or changing color is crucial for processes like plastic molding and high-temperature coatings.

PigmentMaximum Temperature (°C)
This compound:1180-220[7]
Iron Oxide Red (PR 101)>800[1][2]
Cadmium Red (PR 108)~300-400

Iron Oxide Red is exceptionally heat stable, making it a prime candidate for high-temperature applications. Cadmium Red also offers good heat resistance. This compound:1 has a significantly lower heat stability, which can limit its use in processes involving high temperatures.

Chemical Resistance

The resistance of a pigment to various chemicals is essential for its performance in different environments and formulations.

PigmentAcid Resistance (1-5 Scale)Alkali Resistance (1-5 Scale)
This compound:14[7][10]4[7][10]
Iron Oxide Red (PR 101)5[8]5[8]
Cadmium Red (PR 108)Good5[9]

Note: A rating of 5 indicates excellent resistance, while 1 indicates poor resistance.

Inorganic pigments, in general, offer superior chemical resistance. Iron Oxide Red shows excellent resistance to both acids and alkalis. Cadmium Red also demonstrates good to excellent chemical stability. This compound:1 has fair to good resistance but can be susceptible to degradation in strongly acidic or alkaline conditions.

Experimental Protocols

To ensure objective and reproducible results, standardized experimental protocols are imperative. The following are summaries of standard test methods for key performance indicators.

Lightfastness Testing

Standard: ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.[3][11]

Methodology:

  • Sample Preparation: Pigmented samples are prepared on suitable substrates, such as panels or films, ensuring uniform color and thickness.

  • Exposure: The samples are placed in an accelerated weathering chamber equipped with fluorescent UV lamps that simulate the damaging effects of sunlight.[8][12] The chamber also simulates moisture through condensation cycles.[13]

  • Test Cycle: A typical cycle involves alternating periods of UV exposure and moisture at controlled, elevated temperatures. For example, 8 hours of UV exposure at 70°C followed by 4 hours of condensation at 50°C.[12][13]

  • Evaluation: The change in color of the exposed samples is periodically evaluated against unexposed controls. This is often done using the Blue Wool Scale, where a rating from 1 (very poor) to 8 (excellent) is assigned based on the degree of fading compared to a set of standardized blue wool textiles.

Heat Stability Testing

Standard: Based on DIN 53775 and DIN 12877 principles.

Methodology:

  • Sample Preparation: The pigment is incorporated into a suitable medium, such as a polymer for plastic applications or a binder for coatings.

  • Exposure: The pigmented material is subjected to a series of increasing temperatures in an oven or through an injection molding process for a specified duration (e.g., 5-30 minutes).[14]

  • Evaluation: The color change at each temperature interval is measured using a spectrophotometer and expressed as ΔEab (CIE 1976 color difference). The heat stability is defined as the maximum temperature at which the color change remains below a specified tolerance (e.g., ΔEab ≤ 3).[14]

Chemical Resistance Testing

Standard: ISO 2812-1:2017 - Paints and varnishes — Determination of resistance to liquids — Part 1: Immersion in liquids other than water.[4][15][16]

Methodology:

  • Sample Preparation: A coating of the pigmented material is applied to a standard test panel and allowed to cure.

  • Immersion: The coated panel is partially or fully immersed in the test liquid for a specified period and at a defined temperature.

  • Evaluation: After removal from the liquid, the panel is washed and dried. The coating is then examined for any changes, such as discoloration, blistering, softening, swelling, or loss of adhesion. The resistance is rated on a scale (e.g., 1-5), where 5 represents no change and 1 represents severe degradation.

Visualizing the Evaluation Process

The logical workflow for evaluating and comparing pigment performance can be visualized as follows:

PigmentEvaluation cluster_0 Pigment Selection cluster_1 Performance Testing Protocols cluster_2 Data Analysis & Comparison cluster_3 Application Suitability Assessment This compound:1 This compound:1 Lightfastness Lightfastness This compound:1->Lightfastness HeatStability Heat Stability This compound:1->HeatStability ChemicalResistance Chemical Resistance This compound:1->ChemicalResistance Iron Oxide Red Iron Oxide Red Iron Oxide Red->Lightfastness Iron Oxide Red->HeatStability Iron Oxide Red->ChemicalResistance Cadmium Red Cadmium Red Cadmium Red->Lightfastness Cadmium Red->HeatStability Cadmium Red->ChemicalResistance QuantitativeData Quantitative Data (Tables) Lightfastness->QuantitativeData QualitativeData Qualitative Observations Lightfastness->QualitativeData HeatStability->QuantitativeData HeatStability->QualitativeData ChemicalResistance->QuantitativeData ChemicalResistance->QualitativeData Conclusion Conclusion QuantitativeData->Conclusion QualitativeData->Conclusion

Caption: Pigment Performance Evaluation Workflow

Conclusion

The selection between this compound:1 and inorganic red pigments like Iron Oxide Red and Cadmium Red is highly dependent on the specific requirements of the application.

  • This compound:1 is an excellent choice for applications where a bright, vibrant bluish-red is desired and the end product will not be exposed to harsh environmental conditions such as high temperatures or prolonged direct sunlight. Its lower cost also makes it a viable option for a wide range of consumer goods and printing inks.

  • Iron Oxide Red (PR 101) is the pigment of choice for applications demanding high durability. Its exceptional lightfastness, heat stability, and chemical resistance make it ideal for industrial coatings, construction materials, and plastics that require long-term performance and color retention. The trade-off is a more muted, earthy color palette.

  • Cadmium Red (PR 108) offers a compelling combination of bright, clean shades and excellent durability. However, its use is often restricted due to the toxicity of cadmium. For applications where its unique color and performance are essential and regulatory compliance can be met, it remains a valuable option.

For researchers, scientists, and drug development professionals, a thorough understanding of these performance trade-offs is crucial for making informed decisions that will ensure the quality, stability, and efficacy of their final products.

References

A Comparative Guide to Chromatographic Validation of Pigment Red 57:1 Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of chromatographic methods for the validation of Pigment Red 57:1 purity, a critical aspect for its use in research, cosmetics, and drug development. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are benchmark techniques known for their precision and sensitivity. As a viable alternative, High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometry offers a cost-effective and high-throughput screening method. This document details the experimental protocols for these methods, presents a comparative analysis of their performance, and provides supporting data to aid in the selection of the most appropriate technique for specific analytical needs.

Introduction to this compound:1 and Its Impurities

This compound:1 (Color Index No. 15850:1) is a monoazo lake pigment widely used for its vibrant red hue. In the pharmaceutical and cosmetic industries, it is known as D&C Red No. 7.[1][2] The purity of this pigment is paramount, as impurities can affect its coloristic properties, stability, and, most importantly, its safety profile.

Common impurities in this compound:1 can arise from starting materials, side reactions during synthesis, or degradation. These include:

  • 3-Hydroxy-2-naphthoic acid and its metal salts: Unreacted starting material.[3][4]

  • 2-Amino-5-methylbenzenesulfonic acid: A precursor in the synthesis.

  • Subsidiary colors: Such as 3-Hydroxy-4-(4-methylphenylazo)-2-naphthalene carboxylic acid.

  • Decarboxylated analogue (DPR57): 4-[(4-methyl-2-sulfophenyl)azo]-3-naphthalenol, an impurity consistently found in commercial batches.[1][2][5]

  • p-Toluidine: A potential starting material impurity.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) set strict limits for these impurities in color additives used in drugs and cosmetics.[1][2]

Comparison of Chromatographic Methods

The choice of analytical technique for purity validation depends on factors such as the required sensitivity, sample throughput, cost, and the specific impurities of interest.

FeatureUHPLC/HPLCHPTLC with Densitometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase in a column under high pressure.Separation on a thin layer of adsorbent material on a plate, followed by quantification of separated spots by measuring light absorbance or fluorescence.
Resolution Very high, capable of separating closely related compounds.Good, can be optimized with appropriate mobile phases and development techniques.[6]
Sensitivity High, with Limits of Detection (LOD) and Quantification (LOQ) in the low ppm or even ppb range.Good, with modern densitometers offering quantification in the nanogram range per spot.[5][7][8]
Analysis Time Typically 10-30 minutes per sample.High throughput, as multiple samples can be run simultaneously on a single plate.
Cost Higher initial instrument cost and ongoing solvent and column expenses.Lower initial instrument cost and lower solvent consumption per sample.
Flexibility Method development can be complex.Mobile phase and stationary phase can be easily varied for method development.
Quantification Highly accurate and precise.Good accuracy and precision, dependent on the quality of the densitometer and plate.[5][7]

Experimental Protocols

UHPLC Method for Impurity Profiling

This method is suitable for the precise quantification of known impurities in this compound:1.

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound:1 sample into a 10 mL volumetric flask.

  • Add a solution of a chelating agent, such as a basic solution of EDTA, and an organic solvent like N,N-dimethylformamide to facilitate dissolution.[1][2][5]

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to volume with the solvent mixture.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

b. Chromatographic Conditions:

  • Instrument: UHPLC system with a photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: Linearly increase to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2 µL.

  • Detection: PDA detector monitoring at wavelengths relevant to the impurities and the main component (e.g., 254 nm, 485 nm).[1][5]

c. Quantification:

Create a calibration curve for each impurity using certified reference standards. The concentration of each impurity in the sample is determined by comparing its peak area to the calibration curve.

HPTLC-Densitometry Method for Purity Screening

This method is ideal for rapid screening of multiple samples and can be used for quantitative analysis.

a. Sample and Standard Preparation:

  • Prepare a sample solution as described in the UHPLC sample preparation (1 mg/mL).

  • Prepare standard solutions of this compound:1 and known impurities (e.g., 3-hydroxy-2-naphthoic acid) in the same solvent at various concentrations (e.g., 10-100 ng/µL).

b. HPTLC Plate and Application:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Application: Apply 2 µL of the sample and standard solutions as bands using an automated applicator.

c. Chromatogram Development:

  • Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid (e.g., 5:4:1, v/v/v). The optimal mobile phase should be determined experimentally to achieve good separation.

  • Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.

  • Drying: Dry the plate in a stream of warm air.

d. Densitometric Analysis:

  • Instrument: HPTLC scanner (densitometer).

  • Detection: Scan the plate under UV light at a wavelength where the impurities absorb (e.g., 254 nm or 280 nm).

  • Quantification: Record the peak areas of the separated spots and quantify the impurities by comparing with the calibration curve generated from the standards.

Data Presentation

The following table summarizes typical performance data for the two methods. Actual results may vary depending on the specific instrumentation and conditions.

ParameterUHPLCHPTLC-Densitometry
Limit of Detection (LOD) 0.001% - 0.006%~0.01% (analyte dependent)
Limit of Quantification (LOQ) 0.005% - 0.020%~0.03% (analyte dependent)
**Linearity (R²) **> 0.999> 0.99
Precision (RSD) < 2%< 5%
Recovery 96% - 106%95% - 105%

Data synthesized from literature on organic pigment analysis.[5][7]

Visualization of Workflows

Purity_Validation_Workflow cluster_sample Sample Handling cluster_uhplc UHPLC Analysis cluster_hptlc HPTLC Analysis cluster_data Data Analysis start This compound:1 Sample prep Sample Preparation (Dissolution & Filtration) start->prep uhplc_inj Injection prep->uhplc_inj Quantitative Analysis hptlc_app Band Application prep->hptlc_app Screening & Quantitative Analysis uhplc_sep Chromatographic Separation (C18 Column) uhplc_inj->uhplc_sep uhplc_det PDA Detection uhplc_sep->uhplc_det quant Quantification of Impurities (Calibration Curve) uhplc_det->quant hptlc_dev Chromatogram Development hptlc_app->hptlc_dev hptlc_scan Densitometric Scanning hptlc_dev->hptlc_scan hptlc_scan->quant report Purity Report quant->report Method_Comparison cluster_criteria Decision Criteria cluster_methods Recommended Method title Chromatographic Method Selection sensitivity High Sensitivity & Precision title->sensitivity throughput High Sample Throughput title->throughput cost Lower Cost title->cost uhplc UHPLC/HPLC sensitivity->uhplc Primary Choice hptlc HPTLC-Densitometry throughput->hptlc Primary Choice cost->hptlc Primary Choice uhplc->throughput Lower hptlc->sensitivity Good

References

A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of Pigment Red 57 and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the spectroscopic characteristics of Pigment Red 57 (Lithol Rubine B) and its common analogues, this compound:1 (Lithol Rubine BK) and the decarboxylated impurity, 4-((4-methyl-2-sulfophenyl)azo)-3-naphthalenol (DPR57). This guide provides a comparative analysis of their spectral data from UV-Visible, FT-IR, and Mass Spectrometry, supported by detailed experimental protocols for researchers in analytical chemistry and drug development.

This compound and its derivatives are widely used colorants in various industries, including cosmetics, printing inks, and plastics. A thorough understanding of their spectroscopic properties is crucial for quality control, impurity profiling, and formulation development. This guide presents a comparative analysis of this compound, its calcium salt this compound:1, and a common process-related impurity, the decarboxylated analogue DPR57.

Structural Relationships of this compound and Its Analogs

The fundamental structural difference between this compound and this compound:1 lies in the counter-ion to the sulfonic acid and carboxylic acid groups. This compound is the sodium salt, while this compound:1 is the calcium salt. The decarboxylated analogue, DPR57, lacks the carboxylic acid group present on the naphthalene ring of the parent structures. These structural modifications lead to distinct spectroscopic signatures.

This compound (Sodium Salt) This compound (Sodium Salt) This compound:1 (Calcium Salt) This compound:1 (Calcium Salt) This compound (Sodium Salt)->this compound:1 (Calcium Salt) Ion Exchange DPR57 (Decarboxylated Analog) DPR57 (Decarboxylated Analog) This compound (Sodium Salt)->DPR57 (Decarboxylated Analog) Decarboxylation cluster_prep Sample Preparation cluster_analysis Spectrophotometer Analysis Weigh Pigment Weigh Pigment Dissolve in Solvent Dissolve in Solvent Weigh Pigment->Dissolve in Solvent Dilute to Concentration Dilute to Concentration Dissolve in Solvent->Dilute to Concentration Calibrate with Blank Calibrate with Blank Dilute to Concentration->Calibrate with Blank Measure Absorbance Measure Absorbance Calibrate with Blank->Measure Absorbance Record Spectrum Record Spectrum Measure Absorbance->Record Spectrum

Benchmarking Pigment Red 57:1 Against D&C Red 6 and D&C Red 7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Pigment Red 57:1 (D&C Red No. 7) with two other prominent D&C red colorants: D&C Red No. 6 and its barium lake variant. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference for selecting the appropriate colorant based on key performance metrics. The data presented is compiled from publicly available technical datasheets and standardized testing methodologies.

Overview of the Colorants

This compound:1 (D&C Red No. 7) is a calcium salt of a monoazo dye, widely used in cosmetics, pharmaceuticals, and food products.[1][2] It is known for its vibrant red hue and is often referred to as Lithol Rubine BK.[3]

Comparative Performance Data

The following tables summarize the key performance indicators for this compound:1, D&C Red No. 6 (Barium Lake), and D&C Red No. 7. It is important to note that the data is aggregated from various sources, and direct comparison should be approached with caution as testing conditions may vary between manufacturers.

Table 1: General and Physical Properties
PropertyThis compound:1 (D&C Red No. 7)D&C Red No. 6 (Barium Lake)
INCI Name CI 15850CI 15850
CAS Number 5281-04-917852-98-1, 5858-81-1
Chemical Class Monoazo Lake (Calcium Salt)Monoazo Lake (Barium Salt)
Appearance Red PowderRed Powder
Solubility Virtually insoluble in waterInsoluble in water
Table 2: Fastness Properties
PropertyThis compound:1 (D&C Red No. 7)D&C Red No. 6 (Barium Lake)
Lightfastness (Blue Wool Scale, 1-8) 4-5Not consistently reported
Heat Resistance (°C) ~180-200Not consistently reported
Water Resistance (1-5) 4-5Not consistently reported
Acid Resistance (1-5) 4Not consistently reported
Alkali Resistance (1-5) 4Not consistently reported
Bleed Resistance (1-5) 4-5Not consistently reported

Note: Fastness properties are rated on a scale of 1 to 5 (or 1 to 8 for lightfastness), where a higher number indicates better performance. The data is indicative and can vary based on the specific product grade and testing conditions.

Experimental Protocols

To ensure accurate and reproducible benchmarking, standardized experimental protocols are crucial. The following sections detail the methodologies for key performance tests.

Lightfastness Testing

Protocol: ISO 12040: Graphic technology — Prints and printing inks — Assessment of light fastness using filtered xenon arc light.[12][13][14]

Methodology:

  • Sample Preparation: A dispersion of the pigment in a suitable binder is prepared and applied uniformly to a substrate.

  • Exposure: The prepared samples, alongside a standardized Blue Wool Scale, are exposed to a xenon arc lamp under controlled conditions of irradiance, temperature, and humidity.[12][13] A portion of each sample is shielded from the light to serve as a reference.

  • Evaluation: The exposed portion of the sample is compared to the unexposed portion and the Blue Wool Scale. The lightfastness rating is determined by identifying which step on the Blue Wool Scale shows a similar degree of color change as the sample.[15]

Lightfastness_Test_Workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_eval Evaluation P1 Pigment Dispersion in Binder P2 Uniform Application on Substrate P1->P2 E1 Xenon Arc Lamp Exposure (Controlled Irradiance, Temp, Humidity) P2->E1 Place in Chamber V1 Compare Exposed vs. Unexposed Sample E1->V1 E2 Blue Wool Scale Reference V2 Compare Sample to Blue Wool Scale V1->V2 V3 Assign Lightfastness Rating (1-8) V2->V3 Bleed_Resistance_Test_Workflow B1 Prepare Pigmented Base Coat B2 Apply Base Coat to Panel B1->B2 B3 Dry Base Coat B2->B3 B4 Apply White Top Coat (Overstriping) B3->B4 B5 Dry Top Coat B4->B5 B6 Visually Assess Color Migration B5->B6 B7 Assign Bleed Resistance Rating (1-5) B6->B7 Heavy_Metal_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification H1 Weigh Pigment Sample H2 Microwave Acid Digestion H1->H2 H3 Dilution to Known Volume H2->H3 A1 Introduce Sample to ICP-MS H3->A1 A2 Atomization and Ionization A1->A2 A3 Mass Spectrometry Detection A2->A3 Q1 Compare to Certified Standards A3->Q1 Q2 Determine Heavy Metal Concentration (ppm) Q1->Q2

References

A Comparative Analysis of Lightfastness: Pigment Red 57:1 versus Cadmium Red

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the lightfastness properties of the organic pigment Lithol Rubine BK (Pigment Red 57:1) and the inorganic Cadmium Red (Pigment Red 108) reveals significant differences in their durability and photochemical stability. This guide provides researchers, scientists, and professionals in drug development with a detailed comparison, supported by experimental data and standardized testing protocols, to inform material selection where color stability is a critical parameter.

Cadmium Red, a cadmium sulfoselenide-based pigment, demonstrates exceptional lightfastness, making it a benchmark for color stability in applications requiring long-term performance.[1][2] In contrast, this compound:1, a monoazo lake pigment, exhibits moderate to good lightfastness, which can vary depending on the specific formulation and application.[3][4] The inherent differences in their chemical structures—inorganic versus organic—are the primary determinants of their divergent responses to light exposure.

Quantitative Lightfastness Data

The lightfastness of pigments is quantitatively assessed using standardized scales such as the American Society for Testing and Materials (ASTM) lightfastness categories and the Blue Wool Scale (BWS). ASTM D4302 sets the standards for artists' materials, categorizing pigments from I (Excellent) to V (Very Poor).[5][6] The Blue Wool Scale, an internationally recognized method (ISO 12040), rates lightfastness on a scale of 1 (fugitive) to 8 (extremely lightfast).[7][8]

The following table summarizes the lightfastness ratings for this compound:1 and Cadmium Red based on these standards.

MetricThis compound:1Cadmium Red
Pigment Type Organic (Monoazo Lake)Inorganic (Cadmium Sulfoselenide)
ASTM Lightfastness Category II - III (Very Good to Fair)I (Excellent)
Blue Wool Scale (BWS) Rating 4 - 67 - 8

Note: The data presented is compiled from multiple sources and represents a general consensus. Specific performance may vary based on pigment manufacturing, dispersion, and the surrounding medium.

Experimental Protocols for Lightfastness Testing

The determination of a pigment's lightfastness involves subjecting it to controlled light exposure and measuring the subsequent color change. The standard protocol, as outlined in ASTM D4303, provides a framework for such evaluations.

Objective:

To determine the relative lightfastness of this compound:1 and Cadmium Red by exposing them to a controlled, intense light source that simulates long-term exposure to indoor illumination.

Materials and Equipment:
  • Pigment samples: this compound:1 and Cadmium Red

  • Binding medium (e.g., acrylic emulsion, linseed oil)

  • Substrate (e.g., standardized paper or panels)

  • Spectrophotometer or colorimeter for color measurement

  • Accelerated weathering chamber with a filtered xenon arc lamp (to simulate sunlight)

  • Blue Wool Scale reference cards (ISO 12040)

  • Opaque mask

Methodology:
  • Sample Preparation:

    • Pigments are dispersed in the chosen binding medium at a standardized concentration.

    • The pigmented binder is applied uniformly to the substrate to create test panels.

    • A portion of each panel is covered with an opaque mask to serve as an unexposed reference.

    • Blue Wool Scale reference cards are prepared for simultaneous exposure.

  • Exposure Conditions:

    • The test panels and Blue Wool Scale cards are placed in an accelerated weathering chamber.

    • The chamber is equipped with a filtered xenon arc lamp to simulate the spectral distribution of natural sunlight passing through window glass.

    • Exposure is conducted for a predetermined duration, or until a specific Blue Wool Scale reference shows a prescribed amount of fading.

  • Evaluation:

    • The color of the exposed and unexposed sections of each test panel is measured using a spectrophotometer.

    • The color difference (ΔE) is calculated using the CIELAB color space formula. A higher ΔE value indicates a greater color change and lower lightfastness.

    • The lightfastness is rated by comparing the color change of the pigment to the fading of the Blue Wool Scale references. The BWS rating corresponds to the numbered blue wool strip that exhibits a similar degree of fading.

Mechanisms of Photodegradation

The chemical structure of a pigment is fundamental to its lightfastness. The differing degradation pathways of this compound:1 and Cadmium Red are illustrated below.

cluster_0 This compound:1 (Organic) Photodegradation cluster_1 Cadmium Red (Inorganic) Photodegradation PR571 This compound:1 (Azo Compound) Cleavage Azo Bond Cleavage (N=N) PR571->Cleavage UV_PR UV Radiation UV_PR->Cleavage Fragments Colorless Fragments Cleavage->Fragments CdRed Cadmium Red (Cadmium Sulfoselenide) Oxidation Photo-oxidation CdRed->Oxidation UV_Cd UV Radiation & Moisture UV_Cd->Oxidation Sulfate Cadmium Sulfate (Colorless) Oxidation->Sulfate

Figure 1. Photodegradation pathways of this compound:1 and Cadmium Red.

As an organic pigment, this compound:1's color is derived from its chromophoric azo group (-N=N-). Exposure to ultraviolet (UV) radiation can provide sufficient energy to break this bond, leading to the fragmentation of the molecule and a loss of color.

In contrast, the inorganic crystal lattice of Cadmium Red is inherently more robust. Its degradation pathway involves photo-oxidation at the pigment's surface, a process that is often accelerated by the presence of moisture. This chemical reaction converts the colored cadmium sulfoselenide into colorless cadmium sulfate, which can lead to a lightening or fading of the pigment over time.

Conclusion

The selection between this compound:1 and Cadmium Red must be guided by the specific lightfastness requirements of the intended application. For uses demanding the highest degree of color stability and longevity, the superior lightfastness of Cadmium Red (ASTM I, BWS 7-8) makes it the preferred choice. However, for applications where moderate lightfastness is acceptable and other properties such as cost or toxicity are of greater concern, this compound:1 (ASTM II-III, BWS 4-6) may be a suitable alternative. Understanding the underlying chemical mechanisms of their degradation is crucial for predicting their long-term performance and for the development of more stable colorant technologies.

References

A Comparative Colorimetric Analysis: Pigment Red 57:1 vs. Quinacridone Red

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the colorimetric and performance characteristics of two key industrial red pigments: Pigment Red 57:1 and Quinacridone Red.

This guide provides an objective comparison of the performance attributes of this compound:1, a monoazo calcium laked pigment, and Quinacridone Red, a high-performance polycyclic pigment. The selection of a colorant in industries ranging from pharmaceuticals and cosmetics to coatings and plastics is a critical decision, impacting not only the aesthetic quality of a product but also its stability and performance over time. This document summarizes key quantitative data, outlines detailed experimental protocols for colorimetric analysis, and presents visual workflows to aid in the informed selection of these pigments.

Chemical and Physical Properties

This compound:1 and Quinacridone Red belong to different chemical classes, which fundamentally dictates their performance characteristics. This compound:1 is a salt of an azo dye, specifically the calcium salt of 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-2-naphthalenecarboxylic acid.[1] In contrast, Quinacridone Red (commonly represented by C.I. Pigment Red 122 or C.I. Pigment Violet 19) is a member of the quinacridone family of pigments, which are known for their exceptional stability and color properties.[2]

PropertyThis compound:1Quinacridone Red (PR 122)
C.I. Name This compound:1Pigment Red 122
C.I. Number 15850:173915
CAS Number 5281-04-9980-26-7
Chemical Class Monoazo Lake (Calcium Salt)Quinacridone
Molecular Formula C₁₈H₁₂CaN₂O₆SC₂₂H₁₆N₂O₂
Molecular Weight 424.44 g/mol 340.37 g/mol

Comparative Performance Data

The performance of a pigment is evaluated based on several key parameters, including its color strength, lightfastness, and heat and chemical stability. The following tables summarize the available quantitative data for this compound:1 and a representative Quinacridone Red, Pigment Red 122.

Colorimetric Data (CIELAB)

The CIELAB color space is a three-dimensional color model that provides a quantitative description of color. L* represents lightness (0=black, 100=white), a* represents the green-red axis, and b* represents the blue-yellow axis. While data from a single comparative study is ideal, the following represents typical values found in technical data sheets.

PigmentLab*Hue
This compound:1---Bluish Red[3]
Quinacridone Red (PR 122)38711Violet Red[4]
Note: Specific CIELAB values can vary between manufacturers and measurement conditions. The data for Quinacridone Red (PR 122) is from a specific study and provides a reference point for its color space.
Lightfastness and Stability

Lightfastness is a critical property, especially for applications where the product is exposed to light for extended periods. It is often rated on the Blue Wool Scale, where 8 is the highest (most lightfast) and 1 is the lowest.

PropertyThis compound:1Quinacridone Red (PR 122)
Lightfastness (Blue Wool Scale) 5-6[5][6]7-8[7][8]
Heat Stability 160-250°C[1][3][5]280-300°C[7]
Acid Resistance Good (4/5)[6]Excellent (5/5)[7][8]
Alkali Resistance Good (4/5)[6]Excellent (5/5)[7][8]

Experimental Protocols

To obtain objective and reproducible colorimetric data, standardized experimental protocols are essential. The following outlines the methodologies for the colorimetric analysis of this compound:1 and Quinacridone Red.

Sample Preparation for Colorimetric Analysis

Accurate sample preparation is the foundation of reliable colorimetric analysis. The goal is to create a uniform and consistent dispersion of the pigment.

Materials:

  • Pigment sample (this compound:1 or Quinacridone Red)

  • Binding medium (e.g., nitrocellulose lacquer, acrylic emulsion, or a specific formulation vehicle)

  • Solvent (appropriate for the binder, e.g., ethyl acetate, water)

  • High-speed disperser or ball mill

  • Drawdown bar or film applicator

  • White, non-fluorescent substrate cards

Procedure:

  • Pigment Dispersion: Accurately weigh a specified amount of the pigment and the binding medium.

  • Combine the pigment and a portion of the binder in a mixing vessel.

  • Gradually add the remaining binder and solvent while mixing at low speed to wet the pigment.

  • Increase the mixing speed of the high-speed disperser to the manufacturer's recommended RPM for the specific pigment and binder system. Disperse for a predetermined time (e.g., 30 minutes) to achieve a fine and uniform dispersion. Alternatively, use a ball mill with appropriate grinding media for a specified duration.

  • Film Application: Apply the pigment dispersion onto a white, non-fluorescent substrate card using a drawdown bar of a specified thickness to ensure a consistent film thickness.

  • Drying/Curing: Allow the coated substrate to dry or cure according to the specifications of the binder system in a controlled environment (temperature and humidity).

G cluster_prep Sample Preparation weigh Weigh Pigment & Binder mix Mix Pigment, Binder & Solvent weigh->mix Combine disperse High-Speed Dispersion mix->disperse Disperse drawdown Film Application disperse->drawdown Apply dry Dry/Cure drawdown->dry Finalize

Diagram 1: Experimental workflow for pigment sample preparation.
UV-Visible Spectrophotometry

UV-Vis spectrophotometry is used to determine the absorption spectrum of the pigment, providing insights into its color and chemical structure.

Instrumentation:

  • UV-Visible Spectrophotometer with a diffuse reflectance accessory (for opaque samples) or a standard cuvette holder (for solutions/transparent dispersions).

Procedure for Opaque Films:

  • Calibrate the spectrophotometer using a certified white standard.

  • Place the prepared pigment drawdown card in the sample port of the diffuse reflectance accessory.

  • Scan the sample over the visible wavelength range (typically 400-700 nm).

  • Record the reflectance spectrum. The absorption spectrum can be calculated from the reflectance data. The wavelength of maximum absorption (λmax) is a key characteristic.

Procedure for Solutions/Transparent Dispersions:

  • Prepare a dilute solution or a transparent dispersion of the pigment in a suitable solvent.

  • Use a cuvette filled with the pure solvent as a blank to calibrate the spectrophotometer.

  • Fill a matched cuvette with the pigment solution/dispersion.

  • Measure the absorbance spectrum over the visible wavelength range.

G cluster_uvvis UV-Vis Spectrophotometry calibrate Calibrate Spectrophotometer measure_sample Measure Sample (Reflectance/Absorbance) calibrate->measure_sample record_spectrum Record Spectrum (400-700 nm) measure_sample->record_spectrum determine_lambda Determine λmax record_spectrum->determine_lambda

Diagram 2: Workflow for UV-Visible spectrophotometric analysis.
Colorimetric Measurement (CIELAB)

A colorimeter or a spectrophotometer with color measurement software is used to obtain CIELAB values.

Instrumentation:

  • Colorimeter or Spectrophotometer (with D65 illuminant and 10° observer as standard conditions).

Procedure:

  • Calibrate the instrument using a certified white and black standard.

  • Place the measurement head of the instrument flat against the surface of the prepared pigment drawdown card.

  • Take multiple readings at different locations on the sample to ensure an average and representative measurement.

  • Record the L, a, and b* values.

G cluster_cielab CIELAB Colorimetric Measurement calibrate_color Calibrate Colorimeter measure_color Measure Sample Surface calibrate_color->measure_color record_lab Record L*, a*, b* Values measure_color->record_lab

Diagram 3: Workflow for CIELAB color measurement.

Discussion and Conclusion

The comparative data clearly indicates that Quinacridone Red (PR 122) offers superior performance in terms of lightfastness and heat stability compared to this compound:1. With a Blue Wool Scale rating of 7-8, Quinacridone Red is suitable for applications requiring high durability and resistance to fading.[7][8] Its exceptional heat stability of up to 300°C also makes it a preferred choice for high-temperature processing applications such as in plastics.[7]

This compound:1, while having a lower lightfastness (5-6) and heat stability (160-250°C), is a widely used and cost-effective pigment.[3][5][6] Its bluish-red hue is a standard for magenta in four-color printing.[3] However, for applications demanding long-term outdoor durability or processing at high temperatures, Quinacridone Red is the more robust option.

The choice between these two pigments will ultimately depend on the specific requirements of the application, including performance needs, processing conditions, and cost considerations. The experimental protocols outlined in this guide provide a framework for conducting in-house comparative analyses to validate pigment performance within specific formulations and end-use scenarios.

References

A Comparative Analysis of the Solvent Resistance of High-Performance Red Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability and inertness of materials are paramount. In applications ranging from specialized coatings to biomedical devices, the choice of pigment can significantly impact the final product's performance and longevity. This guide provides a comparative study of the solvent resistance of three widely used high-performance red pigments: Naphthol Red (Pigment Red 170), Quinacridone Magenta (Pigment Red 122), and Diketopyrrolopyrrole (DPP) Red (Pigment Red 254). The data presented is compiled from technical datasheets and standardized testing protocols to aid in the selection of the most appropriate pigment for demanding applications.

The resistance of a pigment to various solvents is a critical factor, as contact with these chemicals can lead to bleeding, color change, or degradation of the pigmented material.[1] This guide offers a clear comparison of how these selected red pigments perform when exposed to a range of common organic solvents.

Quantitative Comparison of Solvent Resistance

The solvent resistance of pigments is typically evaluated on a scale of 1 to 5, where 5 denotes excellent resistance with no bleeding or discoloration, and 1 indicates poor resistance.[2][3] The following table summarizes the solvent fastness properties of Pigment Red 170, Pigment Red 122, and Pigment Red 254 against a variety of common solvents.

Pigment Name C.I. Name Chemical Class Water Ethanol Butyl Acetate MEK (Ketone) Benzene/Toluene
Naphthol RedPR 170Monoazo5[4][5]4-5[4][5]5[4]4[6]4-5[4]
Quinacridone MagentaPR 122Quinacridone5[7]5[8][9]5[10]4-5[11]5[8][9]
DPP RedPR 254Diketo-pyrrolo-pyrrole5[11]5[11][12]5[10]4-5[11]4-5[11]

Key Observations:

  • Overall Performance: All three pigments demonstrate good to excellent resistance to the tested solvents, underscoring their status as high-performance pigments.

  • Quinacridone Magenta (PR 122) and DPP Red (PR 254) generally exhibit superior or equal resistance across the board compared to Naphthol Red (PR 170), particularly in aggressive solvents like ketones and aromatic hydrocarbons.[8][9][11][12]

  • Naphthol Red (PR 170) , while robust, shows slightly lower resistance to some organic solvents like MEK and Benzene in certain formulations.[4][6]

Experimental Protocols for Solvent Resistance Testing

The data presented in this guide is based on standardized industry testing methods designed to evaluate the solvent fastness of pigments. The most common methods involve assessing the degree of bleeding or color change after exposure to a solvent.

Method 1: Direct Solvent Contact (Filter Paper Method)

This method provides a rapid assessment of a pigment's general bleeding characteristics when in direct contact with a solvent.[3]

Procedure:

  • Sample Preparation: A specified amount of the dry pigment (e.g., 0.5 - 1.0 grams) is weighed and placed inside a folded piece of filter paper.[3]

  • Solvent Immersion: The filter paper containing the pigment is suspended in a test tube or vial containing a measured volume of the test solvent (e.g., 20 mL).[3]

  • Incubation: The sealed container is allowed to stand at room temperature for a predetermined period, typically 24 hours.[3]

  • Evaluation: After the incubation period, the filter paper is removed, and the solvent is visually inspected for any signs of coloration. The degree of bleeding is then rated against a 1 to 5 grey scale, where 5 represents no coloration of the solvent and 1 indicates severe bleeding.[3][11]

Method 2: Coating Overstripe Test

This method is a more practical evaluation of a pigment's bleed resistance within a coating system.

Procedure:

  • Basecoat Application: A coating is prepared using the pigment under evaluation and applied to a substrate.

  • Topcoat Application: After the basecoat is dry, a white topcoat is applied over the pigmented layer.

  • Solvent Exposure (Optional Variation): A cloth soaked in the test solvent can be rubbed on the surface for a specified number of cycles, as in ASTM D4752, to assess resistance to solvent attack.[7]

  • Evaluation: The white topcoat is visually assessed for any discoloration or staining caused by the migration of the red pigment from the basecoat. The degree of bleeding is rated on a 1 to 5 scale.

Quantitative Color Measurement (ΔE)

For a more objective assessment, a spectrophotometer can be used to measure the color of the solvent or the white topcoat before and after the test. The color difference, expressed as Delta E (ΔE), provides a numerical value for the extent of color change. A lower ΔE value indicates better solvent resistance.

Workflow for Solvent Resistance Testing

The following diagram illustrates the general workflow for determining the solvent resistance of a pigment using the direct solvent contact method.

Caption: Experimental workflow for direct solvent contact testing.

Conclusion

The choice of red pigment for applications requiring high solvent resistance is critical. While Naphthol Red (PR 170) offers good performance, Quinacridone Magenta (PR 122) and DPP Red (PR 254) generally provide superior resistance, especially to aggressive organic solvents.[8][9][11][12] For applications where contact with a wide range of chemicals is anticipated, PR 122 and PR 254 are recommended. It is always advised that researchers and developers conduct their own testing with the specific solvents and substrates relevant to their application to ensure optimal performance.

References

Safety Operating Guide

Proper Disposal of Pigment Red 57: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Pigment Red 57, an azo pigment, in a laboratory setting. Adherence to these procedures is critical for environmental protection and workplace safety.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care to minimize exposure and risk.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes safety glasses with side-shields, chemical-impermeable gloves (such as nitrile or PVC), and a lab coat or protective clothing.[1][2][3] In cases of significant dust generation, a NIOSH-certified (or equivalent) organic vapor/particulate respirator should be used.[2][4]

  • Ventilation: Handle the pigment in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust particles.[2][3]

  • Avoid Dust Formation: Take measures to avoid the generation of dust.[1][2][3][4] The product is capable of forming explosive dust-air mixtures.[4]

  • Spill Management: In the event of a spill, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[2] Avoid actions that could raise dust.

II. Quantitative Data Summary

While specific quantitative data for disposal procedures is limited, the following table summarizes key safety-related figures for this compound.

ParameterValueSource
Chemical Formula C18H14N2O6S[2]
Molecular Weight 386.38 g/mol [2]
Acute Oral Toxicity (LD50) 10800 mg/kg [Rat][5]
NFPA Hazard Codes Health: 1, Fire: 1, Reactivity: 0[4]
HMIS III Rating Health: 1, Flammability: 1, Physical Hazard: 0[4]

III. Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures compliance with safety and environmental regulations.

Step 1: Waste Classification and Segregation

  • Categorize as Hazardous Waste: Treat all this compound waste, including contaminated materials, as hazardous chemical waste.[6]

  • Segregate from Other Waste: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[7] Store it separately from incompatible materials such as strong oxidizing and reducing agents.[2][5]

Step 2: Waste Collection and Containment

  • Use Appropriate Containers: Collect solid this compound waste in a designated, compatible, and sealable container.[7][8][9] The container should be in good condition, free from leaks or damage.[9]

  • Avoid Overfilling: Do not fill the container to the brim. Leave at least one inch of headspace to allow for expansion.[7]

  • Keep Containers Closed: Waste containers must be kept securely capped at all times, except when adding waste.[6][7][10]

Step 3: Labeling

  • Clear and Detailed Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and identify the contents as "this compound."[6][8] Include the date when waste was first added to the container.[10]

  • Indicate Composition: If the waste is a mixture, identify all components by percentage or volume.[7]

Step 4: Storage

  • Designated Storage Area: Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation.[7][10]

  • Safe Storage Conditions: The storage area should be cool, dry, and away from heat sources, direct sunlight, and ignition sources.[2][4][8]

  • Regular Inspections: Inspect the SAA weekly for any signs of container leakage.[7][9]

Step 5: Disposal

  • Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound be disposed of in the regular trash or down the drain.[1][4][6][8] It is harmful to aquatic life and should not be released into the environment.[4]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[1][6] Follow all institutional and regulatory procedures for waste handover.

IV. Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows for the proper handling and disposal of this compound.

Pigment_Red_57_Disposal_Workflow cluster_preparation Preparation & Handling cluster_collection Waste Collection & Containment cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Handle in Ventilated Area A->B C Avoid Dust Generation B->C D Classify as Hazardous Waste C->D E Segregate from Incompatibles D->E F Use Labeled, Sealed Container E->F G Store in Designated SAA F->G H Inspect Weekly for Leaks G->H I Contact EH&S for Pickup H->I J DO NOT Dispose in Sink or Trash I->J

Caption: Workflow for the safe disposal of this compound.

Spill_Response_Workflow cluster_spill Spill Response spill Spill Occurs ppe Ensure Proper PPE is Worn spill->ppe contain Contain the Spill ppe->contain cleanup Vacuum or Sweep Up Material contain->cleanup containerize Place in Labeled Waste Container cleanup->containerize decontaminate Decontaminate Spill Area containerize->decontaminate disposal Dispose of as Hazardous Waste decontaminate->disposal

Caption: Immediate response actions for a this compound spill.

References

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